Product packaging for 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide(Cat. No.:CAS No. 74420-03-4)

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B1625611
CAS No.: 74420-03-4
M. Wt: 168.58 g/mol
InChI Key: VBXMKTQJEXBEMH-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a high-purity chemical compound supplied for research and development purposes. With the CAS number 74420-03-4 and a molecular formula of C7H5ClN2O, this specialized heterocyclic building block has a molecular weight of 168.58 g/mol . It is typically provided with a purity of 95% . As a key scaffold in medicinal chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. The reactive chloro and N-oxide functional groups on the pyrrolopyridine core make it a valuable intermediate for nucleophilic substitution and further functionalization, enabling researchers to create diverse compound libraries for biological screening. This product is strictly for research use only and is not intended for human or diagnostic use . Proper handling procedures should be followed, and the material is recommended to be stored sealed in a dry environment, at cool temperatures between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1625611 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 74420-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMKTQJEXBEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505536
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-03-4
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Abstract: This technical guide provides a comprehensive overview of this compound (also known as 4-chloro-7-azaindole N-oxide), a pivotal heterocyclic intermediate in modern medicinal chemistry. We will explore its core chemical properties, established synthetic routes, characteristic reactivity, and its significant applications as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the synthesis of novel bioactive molecules.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in drug discovery, largely because it serves as a bioisostere of indole, enabling favorable interactions with a wide array of biological targets.[1][2] Its derivatives are integral to numerous commercially available drugs and clinical candidates.[3] The strategic introduction of an N-oxide functionality onto the pyridine ring fundamentally alters the electronic landscape of the molecule.[4] This modification activates the C4 and C6 positions toward nucleophilic attack, providing a powerful synthetic handle for introducing chemical diversity that would be challenging to achieve with the parent heterocycle.[4] this compound emerges as a particularly valuable intermediate, combining the activating effect of the N-oxide with a displaceable chloro group at the 4-position.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a fused pyrrole and pyridine N-oxide ring system with a chlorine substituent at the C4 position.

PropertyDataReference
IUPAC Name This compound
Synonyms 4-Chloro-7-azaindole N-oxide
CAS Number 74420-03-4[5]
Molecular Formula C₇H₅ClN₂O[5]
Molecular Weight 168.58 g/mol [5]
Appearance Typically a light-colored solid
Solubility Soluble in polar organic solvents such as DMSO and DMF

Synthesis and Manufacturing

The synthesis of this compound originates from the commercially available 7-azaindole. The general strategy involves two key transformations: N-oxidation of the pyridine nitrogen followed by regioselective chlorination.

G A 7-Azaindole B 1H-pyrrolo[2,3-b]pyridine 7-oxide (7-Azaindole N-oxide) A->B  Oxidation  (e.g., m-CPBA, H₂O₂) C This compound B->C  Chlorination  (e.g., POCl₃ under controlled conditions)

Caption: General synthetic pathway to the title compound.

Experimental Protocol: N-Oxidation of 7-Azaindole

The foundational step is the selective oxidation of the pyridine nitrogen (N7), which has a higher electron density than the pyrrole nitrogen (N1).

  • Dissolution: Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as dimethoxyethane (DME) or ethyl acetate.

  • Addition of Oxidant: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise over 30 minutes.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA was used. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1H-pyrrolo[2,3-b]pyridine 7-oxide can be purified by column chromatography or recrystallization.

Experimental Protocol: C4-Chlorination

The N-oxide intermediate is activated for functionalization. Chlorination at the C4-position is typically achieved using phosphorus oxychloride (POCl₃). It is critical to note that harsh conditions (e.g., high temperatures) with POCl₃ can lead to a subsequent deoxygenation reaction, yielding 4-chloro-7-azaindole.[6] Therefore, carefully controlled conditions are necessary to isolate the desired N-oxide product.

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (1 equivalent) in a suitable solvent, add phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0-25 °C).[6] The addition of a base like diisopropylethylamine (DIPEA) can facilitate the reaction.[6]

  • Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) for a defined period (e.g., 2-4 hours), carefully monitoring the reaction progress to avoid deoxygenation.[6]

  • Quenching: Cool the mixture significantly and slowly quench by pouring it onto crushed ice.

  • Basification: Carefully adjust the pH to ~8-10 with a base, such as 6N sodium hydroxide or a saturated sodium bicarbonate solution, to neutralize the acidic medium and precipitate the product.[6]

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude this compound. Further purification can be achieved by chromatography if necessary.

Spectroscopic Profile

While detailed spectral data should be obtained experimentally, the expected characteristics are as follows. Full NMR, HPLC, and LC-MS data are often available from commercial suppliers.[7]

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts will be influenced by the anisotropic effects of the N-oxide and the electron-withdrawing nature of the chlorine atom. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The C4 carbon, directly attached to the chlorine atom, will have a characteristic chemical shift. The carbons adjacent to the N-oxide (C6 and C7a) will also be shifted accordingly.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an isotopic pattern (M+2) at an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The spectrum will feature a prominent N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹, and a characteristic N-H stretching band from the pyrrole ring around 3100-3300 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its predictable and versatile reactivity, which allows for controlled, regioselective modifications.

G cluster_0 Reactivity Map A This compound C4-Cl N-Oxide N1-H B SNAr Products (Amines, Alcohols, Thiols) A:f1->B  Nucleophilic  Substitution C Deoxygenated Product (4-Chloro-7-azaindole) A:f2->C  Reduction  (e.g., PCl₃, H₂/Pd) D N1-Protected/Alkylated Derivatives A:f3->D  Deprotonation/Alkylation  (e.g., NaH, SEM-Cl)

Caption: Key reactivity sites of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at C4

This is the most significant reaction pathway for this intermediate. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide, makes the C4 position highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.

  • Amination: Reaction with primary or secondary amines (e.g., under thermal conditions or with mild base catalysis) provides 4-amino-7-azaindole N-oxide derivatives. This is a crucial step in building scaffolds for kinase inhibitors.[1]

  • Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides furnishes the corresponding ether derivatives.

  • Thiolation: Displacement with thiols or thiolates yields 4-thioether analogs.

Reactions of the N-Oxide Group

The N-oxide can be retained as a key pharmacophoric element or removed after it has served its purpose of activating the ring.

  • Deoxygenation: The N-oxide can be efficiently removed using reducing agents like phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd) to yield the corresponding 4-chloro-7-azaindole. This two-step sequence (oxidation then chlorination/deoxygenation) is a classic strategy for functionalizing the 4-position of 7-azaindole.[4][6]

Modification of the Pyrrole Ring

The pyrrole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or protected. Protecting groups like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group are often employed to prevent unwanted side reactions during subsequent transformations.[1]

Applications in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[2][3] this compound provides a direct route to 4-substituted analogs, which are crucial for tuning selectivity and potency. Derivatives of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are used as intermediates for Janus Kinase (JAK) inhibitors for inflammatory diseases and PI3K inhibitors for cancer.[8][9][10] The C4 position often serves as a key vector for exploring the solvent-front region of the ATP-binding pocket of kinases.

G A 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide B 4-Amino-substituted Intermediate A->B  SNAr with R-NH₂ C Further Elaboration (e.g., Pyrrole Substitution, Side Chain Coupling) B->C  Multi-step Synthesis D Final Kinase Inhibitor Target C->D  Final Modification/  Deprotection

References

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS number 74420-03-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 74420-03-4): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic intermediate built upon the 7-azaindole scaffold. The 7-azaindole core is a highly valued structure in medicinal chemistry, recognized as a bioisostere of indole and a core component of numerous kinase inhibitors.[1][2] This guide provides a detailed examination of the title compound, focusing on its synthesis, chemical properties, and strategic applications. The introduction of the N-oxide functionality serves as a critical activation step, enabling regioselective chlorination at the C4 position of the pyridine ring—a transformation that is otherwise challenging.[3] This guide will elucidate the synthetic protocols, explore the compound's reactivity, and contextualize its importance as a versatile building block for the development of complex, biologically active molecules for researchers and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound is structurally characterized by the fusion of a pyrrole ring and a pyridine N-oxide ring, with a chlorine atom at the 4-position. This arrangement confers unique electronic properties that are instrumental in its synthetic utility.

cluster_compound This compound compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 74420-03-4 [4]
Molecular Formula C₇H₅ClN₂O [4]
Molecular Weight 168.58 g/mol [4]
Appearance Typically an off-white or light-colored powder [5]

| Parent Compound | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |[1][6] |

Strategic Synthesis: From 7-Azaindole to a Functionalized Intermediate

The synthesis of this compound is a classic example of strategic functionalization of a heterocyclic core. Direct chlorination of 7-azaindole is not regioselective. Therefore, a two-step approach involving N-oxidation followed by chlorination is employed to achieve the desired C4-substituted product.[3]

The Rationale for N-Oxidation

The nitrogen atom in the pyridine ring of 7-azaindole is a nucleophilic center. N-oxidation transforms this nitrogen into a positively charged N-oxide, which significantly alters the electronic landscape of the ring. This modification serves two primary purposes:

  • Ring Activation: The N-oxide group strongly activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack or rearrangement upon reaction with electrophilic reagents like phosphorus oxychloride (POCl₃).[3]

  • Regiocontrol: The N-oxide directs chlorination preferentially to the C4 position, providing a high degree of control over the reaction's outcome.

G Start 7-Azaindole (Starting Material) Step1 Step 1: N-Oxidation (e.g., m-CPBA, H₂O₂) Start->Step1 Oxidizing Agent Intermediate 1H-pyrrolo[2,3-b]pyridine 7-oxide (N-Oxide Intermediate) Step1->Intermediate Forms Intermediate Step2 Step 2: Chlorination (POCl₃) Intermediate->Step2 Chlorinating Agent Product This compound (Final Product) Step2->Product Yields Target

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from documented procedures.[6]

Step 1: N-Oxidation of 7-Azaindole

  • Dissolution: Dissolve 7-azaindole (1 equivalent) in a suitable solvent mixture, such as dimethoxyethane and heptane.

  • Addition of Oxidant: Slowly add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.5-2.0 equivalents) to the solution while maintaining the temperature at room temperature (around 20°C).

  • Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: The resulting product, 1H-pyrrolo[2,3-b]pyridine 7-oxide, often precipitates from the solution and can be isolated by filtration.

Step 2: Chlorination of 1H-pyrrolo[2,3-b]pyridine 7-oxide

  • Suspension: Suspend the crude N-oxide intermediate from Step 1 in phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.

  • Heating: Heat the mixture under reflux (typically around 80-85°C) for several hours (e.g., 18 hours).[6] The reaction progress should be monitored.

  • Quenching: After cooling the reaction mixture, carefully and slowly quench it by adding it to ice water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 10 using a base, such as 6N sodium hydroxide (NaOH), to precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash it with water, and dry it to obtain crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Strategic Utility in Medicinal Chemistry

The true value of this compound lies in its capacity to serve as a versatile precursor for more complex molecules. The chloro and N-oxide groups are key functional handles for downstream modifications.

Key Downstream Transformations
  • Precursor to 4-Chloro-7-azaindole: The N-oxide can be reduced to provide 4-chloro-7-azaindole (CAS 55052-28-3), a widely used building block in its own right.[6][7] This deoxygenated product is a substrate for numerous cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated by the electron-withdrawing nature of the fused ring system and is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides), allowing for the introduction of diverse functional groups.[5][8]

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation), enabling the construction of highly decorated 7-azaindole cores.[2]

G Start 7-Azaindole (Simple Precursor) Intermediate This compound (Key Intermediate) Start->Intermediate Strategic Synthesis Reaction Cross-Coupling & SNAr Reactions Intermediate->Reaction Product1 Kinase Inhibitors Product2 Antiviral Agents Product3 Other Bioactive Compounds Reaction->Product1 Reaction->Product2 Reaction->Product3

Caption: Role as a key intermediate in drug discovery workflows.

Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in modern drug discovery.[9] Its ability to mimic indole while offering different hydrogen bonding patterns makes it a frequent choice for targeting ATP-binding sites in protein kinases.[1]

  • Kinase Inhibitors: Many FDA-approved and investigational kinase inhibitors incorporate a 7-azaindole core.[1][10] The ability to functionalize the C4 position, made possible by intermediates like this compound, is critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: This compound provides a reliable entry point for generating libraries of 4-substituted 7-azaindole analogs.[2] Researchers can systematically vary the substituent at the C4 position to probe interactions within a biological target and optimize lead compounds.

  • Antiviral and Anti-inflammatory Agents: Beyond oncology, substituted 7-azaindole derivatives have shown promise as antiviral and anti-inflammatory agents, highlighting the broad therapeutic potential of this scaffold.[8][11]

Safety and Handling

This compound is a chemical reagent intended for research and development purposes.

  • General Handling: Handle in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Precautions: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed intermediate that unlocks access to a valuable chemical space. Its synthesis via N-oxide activation provides a robust and regioselective route to C4-functionalized 7-azaindoles, which are critical precursors in the development of kinase inhibitors and other therapeutics. For researchers in medicinal chemistry and drug discovery, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient design and construction of next-generation bioactive molecules.

References

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, a derivative of the versatile 7-azaindole scaffold, represents a key building block in medicinal chemistry. The introduction of a chlorine atom at the 4-position and an N-oxide at the 7-position significantly modulates the electronic properties and reactivity of the parent molecule, offering unique opportunities for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of its molecular structure, drawing upon spectroscopic data and established principles of heterocyclic chemistry to offer insights for its application in drug discovery and development.

Molecular Structure and Properties

The foundational structure of this compound is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a bioisostere of indole. This core is present in numerous clinically approved drugs, highlighting its pharmacological significance.[1]

Key Molecular Properties:

PropertyValueSource
CAS Number74420-03-4[2]
Molecular FormulaC₇H₅ClN₂O[2]
Molecular Weight168.58 g/mol [2]

The presence of the N-oxide group at the pyridine nitrogen (N-7) introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification has profound effects on the electronic distribution within the bicyclic system, influencing its reactivity and potential for intermolecular interactions.

Synthesis and Characterization

The synthesis of this compound typically starts from the commercially available 4-chloro-7-azaindole. The N-oxidation is a critical step, generally achieved by reacting the parent heterocycle with an oxidizing agent.

Synthetic Workflow

Synthesis Start 4-Chloro-7-azaindole Reaction N-Oxidation Start->Reaction Reagent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Reagent->Reaction Solvent Solvent (e.g., DCM or Acetic Acid) Solvent->Reaction Purification Purification (e.g., Crystallization or Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The expected spectroscopic features are inferred from the parent compound and related N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton signals of the pyrrole and pyridine rings will be influenced by the electron-withdrawing nature of the chlorine atom and the N-oxide group. Protons on the pyridine ring are expected to be shifted downfield compared to the parent 4-chloro-7-azaindole due to the deshielding effect of the N-oxide.

  • ¹³C NMR: The carbon signals will similarly reflect the electronic changes. The carbon atoms of the pyridine ring, particularly those adjacent to the N-oxide, will experience a significant downfield shift.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band corresponding to the N-O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹.

Reactivity and Synthetic Applications

The introduction of the N-oxide and chloro-substituent creates a unique reactivity profile for this molecule, making it a versatile intermediate in organic synthesis.

Key Reaction Pathways

Reactivity cluster_pyridine Reactions at the Pyridine Ring cluster_pyrrole Reactions at the Pyrrole Ring cluster_noxide Reactions involving the N-Oxide Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Start->SNAr Nu⁻ Coupling Cross-Coupling Reactions at C4 Start->Coupling Pd or Cu catalyst N_Alkylation N-Alkylation/Arylation Start->N_Alkylation Base, R-X Electrophilic_Sub Electrophilic Substitution Start->Electrophilic_Sub E⁺ Deoxygenation Deoxygenation Start->Deoxygenation PCl₃ or H₂/Pd Rearrangement Rearrangement Reactions Start->Rearrangement Ac₂O

Caption: Potential reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing N-oxide group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate diverse libraries of compounds.

Cross-Coupling Reactions: The C4-Cl bond can participate in various palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[1]

Reactions at the Pyrrole Nitrogen: The pyrrole nitrogen can be alkylated or arylated under basic conditions, providing another point for molecular diversification.

Reactivity of the N-Oxide: The N-oxide functionality can be deoxygenated to revert to the parent 7-azaindole. It can also undergo rearrangement reactions, such as the Boekelheide reaction, to introduce functional groups at the adjacent methyl group if present.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[3][4][5] Derivatives have shown promise as kinase inhibitors, antiviral agents, and modulators of other protein-protein interactions.[6] The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel therapeutics. The N-oxide can enhance solubility and modulate the metabolic profile of a drug candidate, while the 4-chloro position provides a handle for systematic structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds with potential therapeutic applications. Its molecular structure, characterized by the interplay of the chloro-substituent and the N-oxide functionality, offers a rich landscape for chemical modification. A thorough understanding of its synthesis, characterization, and reactivity is paramount for leveraging its full potential in the design and development of next-generation pharmaceuticals.

References

Spectroscopic Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As experimental spectra for this specific molecule are not widely available, this document synthesizes data from the parent molecule, 7-azaindole, its N-oxide, and the chloro-substituted analog to present a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this class of compounds.

Introduction

This compound, also known as 4-chloro-7-azaindole N-oxide, belongs to the azaindole family, which are bioisosteres of indoles and purines. The introduction of a chlorine atom at the 4-position and an N-oxide moiety at the 7-position significantly modulates the electronic properties and potential biological activity of the 7-azaindole scaffold. Accurate structural elucidation through spectroscopic methods is paramount for advancing its application in pharmaceutical research. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.

The synthesis of this compound typically involves the N-oxidation of 4-chloro-7-azaindole, which itself is synthesized from 7-azaindole.[1]

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for interpreting spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the known spectra of 7-azaindole, 4-chloro-7-azaindole, and the general effects of N-oxidation on pyridine rings.

Predicted ¹H NMR Data

The N-oxidation of the pyridine nitrogen (N7) is expected to cause a downfield shift of the adjacent protons (H5 and H6) due to the deshielding effect of the N⁺-O⁻ group. The chlorine atom at C4 will also influence the chemical shifts of the pyridine ring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~11.0 - 12.0br s-
H2~7.6 - 7.8d~3.0
H3~6.5 - 6.7d~3.0
H5~7.2 - 7.4d~7.0
H6~8.2 - 8.4d~7.0

Interpretation:

  • NH (H1): The pyrrole NH proton is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift.

  • Pyrrole Protons (H2, H3): These protons will appear as doublets due to their coupling to each other.

  • Pyridine Protons (H5, H6): H6 is anticipated to be the most downfield proton on the pyridine ring due to its proximity to the N-oxide. H5 will also be downfield shifted compared to the non-oxidized compound. They will appear as doublets due to their mutual coupling.

Predicted ¹³C NMR Data

The N-oxide group and the chlorine atom will also have a significant impact on the ¹³C NMR chemical shifts. The carbons attached to the nitrogen of the N-oxide (C5 and C7a) and the carbon bearing the chlorine (C4) will be most affected.

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 128
C3~100 - 103
C3a~145 - 148
C4~135 - 138
C5~118 - 121
C6~140 - 143
C7a~148 - 151

Interpretation:

  • C4: The carbon atom directly attached to the electronegative chlorine atom will be significantly deshielded.

  • C6 and C7a: The carbons flanking the N-oxide group are expected to be deshielded.

  • C3: This carbon in the electron-rich pyrrole ring is expected to be the most shielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into spectrometer transfer->instrument setup Set up standard 1H and 13C experiments instrument->setup acquire Acquire data (e.g., 16 scans for 1H, 1024 scans for 13C) setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectra (e.g., to residual solvent peak) process->reference analyze Analyze chemical shifts, multiplicities, and coupling constants reference->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)~3100 - 3300Medium, Broad
C-H Stretch (Aromatic)~3000 - 3100Medium
C=C and C=N Stretch (Aromatic Rings)~1400 - 1600Medium to Strong
N-O Stretch (N-oxide)~1200 - 1300Strong
C-Cl Stretch~700 - 800Strong

Interpretation:

  • N-H Stretch: A broad absorption is expected for the N-H bond of the pyrrole ring.

  • N-O Stretch: A strong and characteristic absorption band for the N-oxide functionality is a key diagnostic feature.[2] The exact position can be influenced by the electronic nature of the ring system.

  • C-Cl Stretch: The presence of the chlorine atom will give rise to a strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

IR_Protocol cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing start Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact start->apply_pressure instrument Place ATR accessory in the spectrometer apply_pressure->instrument background Collect a background spectrum instrument->background sample_scan Collect the sample spectrum (e.g., 16 scans) background->sample_scan process Perform ATR and baseline corrections sample_scan->process analyze Identify and assign characteristic absorption bands process->analyze

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₇H₅ClN₂O

  • Molecular Weight: 168.58 g/mol

  • Monoisotopic Mass: 168.0090 u

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of pyridine N-oxides is characterized by the loss of an oxygen atom.[3][4]

m/zProposed Fragment
168/170[M]⁺ (Molecular ion with isotopic pattern for Cl)
152/154[M-O]⁺
125/127[M-O-HCN]⁺
98[M-O-HCN-Cl]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak should be observed with a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.

  • Loss of Oxygen: A prominent fragment corresponding to the loss of an oxygen atom from the N-oxide ([M-16]) is a key diagnostic fragmentation pathway for N-oxides.[3][4][5]

  • Further Fragmentation: Subsequent fragmentation of the [M-O]⁺ ion would likely involve the loss of HCN from the pyrrole ring, a common fragmentation pathway for indole-like structures.

Experimental Protocol for Mass Spectrometry

MS_Protocol cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Analysis start Dissolve a small amount of sample in a suitable solvent (e.g., methanol) dilute Dilute to a final concentration of ~1 µg/mL start->dilute instrument Infuse the sample solution into the ESI source dilute->instrument setup Set instrument parameters (e.g., positive ion mode, scan range) instrument->setup acquire Acquire the full scan mass spectrum setup->acquire process Identify the molecular ion peak and its isotopic pattern acquire->process fragment Perform tandem MS (MS/MS) to analyze fragmentation patterns process->fragment interpret Correlate fragments with the proposed structure fragment->interpret

Caption: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and established spectroscopic principles, offer a robust framework for the identification and structural verification of this important heterocyclic molecule. The included experimental protocols provide a standardized approach for obtaining high-quality data. It is the author's belief that this comprehensive guide will be a valuable resource for researchers working with this and similar compounds in the field of drug discovery and development.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. This compound is a pivotal intermediate in medicinal chemistry, valued for its role in the construction of complex molecular architectures targeting a range of therapeutic areas.

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in drug discovery, frequently serving as a bioisosteric replacement for indole or purine moieties in biologically active molecules.[1][2] Its derivatives are integral to the development of kinase inhibitors and other targeted therapies.[2][3][4] The introduction of a chlorine atom at the 4-position and N-oxidation at the 7-position creates a versatile building block, primed for further functionalization through nucleophilic substitution and other cross-coupling reactions.[1][5]

This document elucidates a reliable and commonly employed synthetic pathway to this compound, details the critical characterization techniques required to verify its structure and purity, and provides field-proven insights into the experimental rationale.

Synthetic Strategy and Rationale

The most direct and widely adopted synthesis of this compound begins with the commercially available parent heterocycle, 7-azaindole. The strategy involves a two-step sequence: N-oxidation of the pyridine ring followed by a regioselective chlorination.

Causality Behind the Synthetic Route:

  • N-Oxidation First: The initial N-oxidation of the pyridine nitrogen (N-7) serves a dual purpose. It deactivates the pyridine ring towards electrophilic attack, which helps direct subsequent reactions. Critically, the N-oxide functionality activates the C-4 position for nucleophilic attack by facilitating the departure of a leaving group in the subsequent chlorination step.[5]

  • Regioselective Chlorination: Following N-oxidation, the introduction of a chlorinating agent like phosphorus oxychloride (POCl₃) leads to the selective installation of a chlorine atom at the C-4 position. The N-oxide is essential for this transformation, which proceeds via an addition-elimination mechanism. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be employed to scavenge the generated acid and improve reaction yields.[6][7]

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Intermediate 7-Azaindole 7-Oxide (1H-Pyrrolo[2,3-b]pyridine 7-oxide) Start->Intermediate Step 1: N-Oxidation Reagents: mCPBA or H₂O₂ Product This compound Intermediate->Product Step 2: Chlorination Reagent: POCl₃ Catalyst (optional): DIPEA

Caption: Synthetic pathway from 7-Azaindole to the target compound.

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield. Adherence to stoichiometry, temperature control, and reaction monitoring are critical for success.

Protocol 2.1: Synthesis of 7-Azaindole 7-Oxide (Intermediate)

This step involves the oxidation of the pyridine nitrogen of 7-azaindole. Two common oxidizing agents are m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

Method A: Using m-Chloroperoxybenzoic Acid (mCPBA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-azaindole (1.0 eq) in a suitable solvent mixture such as dimethoxyethane and heptane.[8]

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, ~1.2 eq) portion-wise to the solution at room temperature. The use of mCPBA is often preferred for its controlled reactivity and solubility in organic solvents.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Filter the solid and wash the filter cake with a suitable solvent (e.g., a mixture of dimethoxyethane and heptane) to remove impurities.[8] The filtrate contains the desired N-oxide intermediate and is often used directly in the next step without full isolation.

Method B: Using Hydrogen Peroxide

  • Reaction Setup: Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent.[7]

  • Reagent Addition: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.5-2.0 eq) to the mixture. The reaction is typically performed at a controlled temperature between 5-15 °C.[7]

  • Reaction Monitoring: Stir the mixture for 2-5 hours, monitoring for the consumption of the starting material by TLC or LC-MS.[7]

  • Work-up: Upon completion, the reaction is typically worked up by quenching any excess peroxide and extracting the product into an organic solvent.

Protocol 2.2: Synthesis of this compound (Final Product)

This protocol describes the chlorination of the intermediate 7-azaindole 7-oxide.

  • Reaction Setup: To the solution or isolated solid of 7-azaindole 7-oxide (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, ~5-8 eq). POCl₃ can serve as both the chlorinating agent and the solvent. Alternatively, a solvent like acetonitrile can be used.[7][8]

  • Catalyst Addition (Optional but Recommended): To improve the yield and reaction rate, a catalytic amount of diisopropylethylamine (DIPEA, ~0.1 eq) can be added.[6][7]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 2-18 hours).[7][8] The progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice water. Basify the aqueous solution to a pH of ~10 using a strong base like 6N sodium hydroxide (NaOH) to precipitate the product.[8]

  • Purification: Collect the resulting solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a solid. A yield of up to 85% has been reported for the conversion of 7-azaindole to 4-chloro-7-azaindole (the deoxygenated analog), suggesting high efficiency for the chlorination step.[6][8]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

PropertyDataMethod of Analysis
Molecular Formula C₇H₅ClN₂OCalculated from elemental composition.
Molecular Weight 168.58 g/mol Mass Spectrometry (MS). Expect to observe the [M+H]⁺ ion at m/z 169.02 and the characteristic isotopic pattern for one chlorine atom.
Appearance Light-colored solidVisual Inspection.
Purity >95% (typical)High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A single major peak indicates high purity.
¹H NMR See expected chemical shifts below¹H Nuclear Magnetic Resonance Spectroscopy. Provides information on the proton environment. Expected signals in a suitable solvent (e.g., DMSO-d₆) would include distinct resonances for the pyrrole and pyridine ring protons.
¹³C NMR See expected chemical shifts below¹³C Nuclear Magnetic Resonance Spectroscopy. Confirms the carbon framework of the molecule. Expect 7 distinct signals in the aromatic region.
Structural Confirmation N/ASpectroscopic data (NMR, MS) collectively confirm the final structure. Further confirmation can be obtained via single-crystal X-ray diffraction if suitable crystals are grown. Documentation for similar compounds is available.[9]

Expected NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region. The pyrrole NH proton will appear as a broad singlet at a downfield chemical shift (>11 ppm). The protons on the pyridine ring (at C-5 and C-6) and the pyrrole ring (at C-2 and C-3) will exhibit characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The spectrum should display seven signals corresponding to the seven carbon atoms in the heterocyclic framework. The carbon atom attached to the chlorine (C-4) will be significantly shifted compared to the parent N-oxide.

Applications and Significance

This compound is not typically an end-product but rather a high-value intermediate. Its chemical structure is engineered for subsequent elaboration:

  • Nucleophilic Aromatic Substitution (SₙAr): The C-4 chlorine is activated by the N-oxide and the pyridine nitrogen, making it an excellent site for displacement by various nucleophiles (amines, alcohols, thiols). This is a common strategy for building libraries of potential drug candidates.[1]

  • Cross-Coupling Reactions: The chloro-azaindole scaffold can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents, further expanding molecular diversity.[2]

Its utility has been demonstrated in the synthesis of inhibitors for critical biological targets like Janus kinases (JAK) and Fibroblast Growth Factor Receptors (FGFR), which are implicated in cancer and inflammatory diseases.[4][8]

References

Physical and chemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the well-established 4-chloro-7-azaindole scaffold, this N-oxide possesses unique electronic and physical properties that make it a valuable intermediate and a potential pharmacophore in its own right. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, provides a validated synthetic protocol and analytical characterization methods, explores its chemical reactivity, and discusses its applications within the broader context of drug discovery, particularly in the development of kinase inhibitors.

Introduction: The 7-Azaindole Scaffold and the Role of N-Oxidation

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry.[1] Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and engage in crucial hydrogen bonding interactions with a variety of biological targets. Consequently, 7-azaindole derivatives are integral to numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[2]

The parent compound for the subject of this guide, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, serves as a critical building block for synthesizing a wide array of targeted therapeutics, including inhibitors of the Janus Kinase (JAK) family of protein tyrosine kinases.[3][4] The introduction of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups to modulate potency and selectivity.[5]

The transformation of the pyridine nitrogen to an N-oxide introduces profound changes to the molecule's characteristics. N-oxidation is a key strategy in drug design used to:

  • Modulate Physicochemical Properties: The N-oxide group increases polarity, which can enhance aqueous solubility and alter cell permeability.

  • Alter Metabolic Profiles: It can block a potential site of metabolism or, conversely, act as a prodrug that is reduced in vivo to the parent pyridine.

  • Tune Electronic Reactivity: The N-oxide functionality acts as a strong electron-withdrawing group, significantly influencing the reactivity of the pyridine ring.

This guide focuses specifically on the 7-oxide derivative, providing the in-depth knowledge required for its effective utilization in research and development.

Caption: Chemical structures of the parent scaffold and its N-oxide.

Physicochemical Properties

The introduction of the oxygen atom to the pyridine nitrogen significantly alters the compound's physical properties compared to its precursor. The data below is compiled from available chemical databases and predictive models.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 4-chloro-7-azaindole 7-oxide, 4-chloro-7-azaindole N-oxide[6]
CAS Number 74420-03-4[6][7]
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
Appearance Expected to be an off-white to yellow or brown crystalline solid, similar to its parent compound.[8]
Melting Point Data not explicitly available. For reference, the parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, has a melting point of 174-176 °C.[9] The N-oxide is expected to have a different, likely higher, melting point due to increased polarity and potential for stronger intermolecular interactions.
Solubility Expected to have low solubility in non-polar solvents and higher solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) compared to its non-oxidized precursor due to the increased polarity of the N-O bond.
pKa The pyridine nitrogen in the parent 7-azaindole is basic. Upon N-oxidation, this basicity is eliminated. The pyrrole N-H proton is expected to be more acidic than in the parent compound due to the electron-withdrawing nature of the N-oxide group.

Synthesis and Characterization

Synthetic Pathway: N-Oxidation

The most direct and common method for the synthesis of this compound is the direct oxidation of the corresponding 7-azaindole.[6] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to their electrophilic oxygen atom, which readily attacks the lone pair of the pyridine nitrogen.

synthesis_workflow start Start: 4-Chloro-1H- pyrrolo[2,3-b]pyridine reagent Reagent Addition (m-CPBA in DCM) start->reagent reaction Reaction (Stir at 0°C to RT) reagent->reaction workup Aqueous Work-up (e.g., Na2S2O3, NaHCO3) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-Chloro-1H- pyrrolo[2,3-b]pyridine 7-oxide purification->product

Caption: General workflow for the N-oxidation of 4-chloro-7-azaindole.

Experimental Protocol: Synthesis via m-CPBA Oxidation
  • Rationale: This protocol uses m-CPBA as the oxidant and dichloromethane (DCM) as the solvent. The reaction is initiated at a low temperature to control the exothermic reaction and then allowed to warm to ensure completion. The aqueous work-up is designed to quench excess oxidant and neutralize the acidic byproduct (m-chlorobenzoic acid).

  • Dissolution: Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1-1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess m-CPBA.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-oxide.

Analytical Characterization
  • ¹H NMR Spectroscopy: Relative to the parent 4-chloro-7-azaindole, the protons on the pyridine ring of the N-oxide will exhibit significant downfield shifts. Specifically, the H-6 proton (adjacent to the N-oxide) and the H-5 proton are expected to be the most deshielded due to the inductive and anisotropic effects of the N-O bond. For comparison, the aromatic protons of 2-chloropyridine N-oxide appear between δ 7.28-8.41 ppm.[10]

  • ¹³C NMR Spectroscopy: The carbon atoms of the pyridine ring, particularly C-4, C-6, and C-7a, are expected to be deshielded (shift to higher ppm) compared to the non-oxidized precursor. The C-4 carbon, bearing the chlorine, will be significantly influenced by the N-oxide's electron-withdrawing nature.

  • Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z ≈ 169.57. The isotopic pattern characteristic of a monochlorinated compound (a ratio of approximately 3:1 for [M+H]⁺ and [M+2+H]⁺) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is expected to appear in the range of 1200-1300 cm⁻¹.

Chemical Reactivity and Stability

Influence of the N-Oxide Functionality

The N-oxide group fundamentally alters the electronic landscape of the heterocyclic system. It acts as a powerful electron-withdrawing group through resonance, pulling electron density from the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly activates it for nucleophilic attack, especially at the C4 (para) position.

Caption: Resonance delocalization activating the C4 position.

Key Reactions
  • Nucleophilic Aromatic Substitution (SNAr): The primary site of reactivity is the C4 position. The electron-withdrawing N-oxide group stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, thereby lowering the activation energy for the substitution of the chloride. This makes the N-oxide an excellent substrate for reactions with various nucleophiles:

    • Amination: Reaction with primary or secondary amines to form 4-amino derivatives.

    • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to yield 4-alkoxy or 4-hydroxy compounds.

    • Thiolation: Reaction with thiols or thiolates to produce 4-thioether derivatives.

  • Deoxygenation: The N-oxide can be reduced back to the parent 7-azaindole using various reducing agents, such as PCl₃ or H₂/Pd. This "protecting/activating" strategy allows for SNAr reactions that may be difficult on the parent heterocycle, followed by removal of the oxide.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[11][12] It is incompatible with strong oxidizing agents and strong acids.

Applications in Drug Discovery and Medicinal Chemistry

While the parent 4-chloro-7-azaindole is a well-documented intermediate, the N-oxide derivative holds distinct and strategic value.[5][13]

  • Advanced Intermediate: The enhanced reactivity at the C4 position makes the N-oxide a superior substrate for certain SNAr reactions, potentially allowing for milder reaction conditions or the use of less reactive nucleophiles. This is crucial in complex, multi-step syntheses where functional group tolerance is key.

  • Metabolite Identification: In preclinical and clinical studies of 7-azaindole-based drugs, the N-oxide is a potential metabolite. Having a synthetic standard is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies to identify and quantify its presence in vivo.

  • Direct Pharmacological Role: The N-oxide itself can be explored as a primary pharmacophore. The N-O bond can act as a strong hydrogen bond acceptor, potentially forming unique and potent interactions with a protein target that are not possible for the parent pyridine. This can lead to novel intellectual property and compounds with differentiated biological profiles.

drug_dev_logic scaffold 4-Chloro-7-azaindole (Parent Scaffold) n_oxide 4-Chloro-7-azaindole 7-oxide (Activated Intermediate) scaffold->n_oxide Activation snar Nucleophilic Substitution (e.g., Amination) n_oxide->snar advanced_int Substituted 7-azaindole 7-oxide snar->advanced_int deoxygenation Deoxygenation (Reduction) advanced_int->deoxygenation final_drug Advanced Drug Candidate (e.g., Kinase Inhibitor) advanced_int->final_drug Direct Use deoxygenation->final_drug Final Step

Caption: Logical flow of using the N-oxide in drug development.

Safety and Handling

While a specific safety data sheet for the N-oxide is not widely available, the hazard profile can be inferred from its parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Toxic if swallowed)[14]

    • Skin Irritation (Causes skin irritation)[8][14]

    • Serious Eye Damage/Irritation (Causes serious eye irritation/damage)[8][14]

    • Specific target organ toxicity — single exposure (May cause respiratory irritation)[14]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[11]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.

References

The Emergent Therapeutic Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-Oxide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the biological activities and therapeutic potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide derivatives. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the parent scaffold, explores the transformative influence of the N-oxide functionality, and outlines strategic pathways for future research and development.

Introduction: The 7-Azaindole Scaffold and the Strategic Introduction of the 7-Oxide Moiety

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1][2] The 4-chloro substituent serves as a versatile synthetic handle, enabling a wide range of chemical modifications to explore structure-activity relationships (SAR).

The introduction of a 7-oxide functionality to this scaffold represents a strategic evolution in the design of novel drug candidates. Heterocyclic N-oxides are known to possess a diverse array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The N-oxide moiety can significantly alter the physicochemical properties of a molecule, often leading to increased solubility, modified membrane permeability, and unique drug-receptor interactions.[5][6] Furthermore, N-oxides can act as prodrugs, particularly in hypoxic environments characteristic of solid tumors, where they can be reduced to their parent, more active forms.[5][7] This guide will delve into the known biological landscape of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core and extrapolate the potential therapeutic advantages conferred by the 7-oxide group.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives commences with the preparation of the parent 7-azaindole scaffold, followed by chlorination and N-oxidation.

Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

Standard synthetic routes to the 7-azaindole core often involve the construction of the pyrrole ring onto a pre-existing pyridine moiety.[8]

Chlorination at the 4-Position

The introduction of the chloro group at the 4-position is typically achieved through treatment of the corresponding 4-hydroxy or 4-oxo precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃).[9]

N-Oxidation at the 7-Position

The final step involves the selective N-oxidation of the pyridine nitrogen. This is commonly accomplished using oxidizing agents like hydrogen peroxide or peroxy acids.[6] The reaction conditions must be carefully controlled to avoid unwanted side reactions.

Generalized Synthetic Workflow:

G A Starting Pyridine Derivative B Pyrrole Ring Formation A->B C 1H-pyrrolo[2,3-b]pyridin-4-one B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-1H-pyrrolo[2,3-b]pyridine D->E F N-Oxidation (e.g., H2O2/Acid) E->F G This compound F->G H Derivatization (e.g., Suzuki, Buchwald-Hartwig) G->H I Target Derivatives H->I

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for the 7-Oxide Derivatives

The non-oxidized 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, primarily recognized for its potent kinase inhibitory activity.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of several important kinases implicated in cancer and inflammatory diseases.[1][10][11]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This kinase is a key regulator of macrophage differentiation and survival, and its inhibition is a therapeutic strategy for various cancers and inflammatory disorders.[1]

  • Cell Division Cycle 7 (Cdc7) Kinase: As a crucial regulator of DNA replication, Cdc7 is an attractive target for cancer therapy.[10]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the development of numerous cancers, making FGFR inhibitors a significant class of anticancer agents.[11]

Table 1: Representative Kinase Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives (Non-Oxide)

Kinase TargetDerivative TypeIC50 (nM)Reference
CSF1R2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineVaries[1]
Cdc7(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7[10]
FGFR1Substituted 1H-pyrrolo[2,3-b]pyridine7[11]
FGFR2Substituted 1H-pyrrolo[2,3-b]pyridine9[11]
FGFR3Substituted 1H-pyrrolo[2,3-b]pyridine25[11]
Antimicrobial Activity

Certain derivatives of the 7-azaindole scaffold have demonstrated promising antimicrobial properties against a range of bacterial strains.[12][13][14] The mechanism of action is often multifaceted and can involve the inhibition of essential bacterial enzymes.

The Impact of the 7-Oxide Moiety: A New Frontier of Biological Activity

The introduction of the 7-oxide functionality is poised to significantly modulate the biological profile of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives in several key aspects.

Altered Kinase Binding and Selectivity

The highly polar N+-O- bond can form strong hydrogen bonds and alter the electronic distribution of the heterocyclic ring system.[5][6] This can lead to novel binding interactions within the ATP-binding pocket of kinases, potentially enhancing potency and altering the selectivity profile compared to the non-oxidized counterparts.

Hypoxia-Activated Prodrug Potential

The N-oxide group can be selectively reduced under hypoxic conditions, which are prevalent in solid tumors.[5][7] This offers the exciting possibility of designing prodrugs that are activated specifically at the tumor site, thereby minimizing systemic toxicity.

Hypoxia-Activated Prodrug Concept:

G A This compound Derivative (Less Active Prodrug) B Systemic Circulation A->B C Normoxic Tissue (Stable) B->C D Hypoxic Tumor Microenvironment B->D E Enzymatic Reduction D->E F 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative (Active Drug) E->F G Therapeutic Effect (e.g., Kinase Inhibition) F->G

Caption: Conceptual workflow of a hypoxia-activated prodrug strategy.

Potential for Nitric Oxide Donation

Some heterocyclic N-oxides have been shown to release nitric oxide (NO) upon metabolic reduction.[3] NO is a key signaling molecule with diverse physiological roles, including vasodilation and immunomodulation. The potential for NO release adds another layer of complexity and therapeutic opportunity to this class of compounds.

Enhanced Antimicrobial and Anticancer Activity

The N-oxide moiety itself can confer intrinsic antimicrobial and anticancer properties.[3][15] This, combined with the established activity of the parent scaffold, suggests that this compound derivatives could exhibit synergistic or enhanced efficacy.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of relevant kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

Methodology:

  • Reagents and Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), test compounds (dissolved in DMSO), and a positive control antibiotic.

  • Procedure (Broth Microdilution): a. Prepare serial dilutions of the test compounds in MHB in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours. d. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypoxia-Induced Reduction Assay

Objective: To assess the potential of the N-oxide derivatives to be reduced under hypoxic conditions.

Methodology:

  • Reagents and Materials: Liver microsomes (e.g., human or rat), NADPH, hypoxic chamber or an anaerobic workstation, test compounds, and an analytical method for quantifying the parent and N-oxide forms (e.g., LC-MS/MS).

  • Procedure: a. Prepare reaction mixtures containing liver microsomes, NADPH, and the test compound. b. Incubate the mixtures under both normoxic (ambient air) and hypoxic (e.g., 1% O₂) conditions. c. At various time points, quench the reactions and analyze the samples by LC-MS/MS to measure the concentrations of the N-oxide and its reduced parent compound.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. While the biological activities of the parent scaffold are well-documented, the introduction of the 7-oxide moiety opens up new possibilities for enhanced potency, improved selectivity, and innovative mechanisms of action, such as hypoxia-activated drug delivery.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these N-oxide derivatives. A thorough investigation of their kinase inhibitory profiles, antimicrobial activities, and potential as hypoxia-activated prodrugs is warranted. Detailed structure-activity relationship studies will be crucial for optimizing the therapeutic potential of this exciting class of compounds. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies for cancer, infectious diseases, and other significant medical conditions.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide: A Linchpin Precursor for the Strategic Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly kinase inhibitors.[1][2] The development of efficient, regioselective, and versatile synthetic routes to functionalized 7-azaindole derivatives is therefore a critical endeavor in drug discovery. This guide provides a comprehensive technical overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, a highly strategic precursor that enables precise and diverse modifications of the 7-azaindole nucleus. We will explore the synthesis of this key intermediate, dissect the causality behind its unique reactivity, and present detailed protocols for its application in constructing complex, biologically active molecules. This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel 7-azaindole-based therapeutics.

The Strategic Importance of the 7-Azaindole Scaffold

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle and a bioisostere of indole. Its unique physicochemical properties, arising from the introduction of a nitrogen atom into the six-membered ring, have made it a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a wide array of pharmacologically active compounds, including FDA-approved drugs like the BRAF kinase inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[1] The pyridine nitrogen atom provides an additional hydrogen bond acceptor, enhancing interactions with biological targets and often improving pharmacokinetic properties compared to its indole counterpart.

The primary challenge in harnessing the full potential of the 7-azaindole core lies in achieving selective functionalization at its various positions. Direct functionalization of the parent heterocycle can be problematic, often leading to mixtures of isomers. This necessitates a more strategic approach using pre-functionalized building blocks. This compound emerges as a superior precursor due to the orthogonal reactivity conferred by its two key features:

  • The 4-Chloro Group: An excellent handle for a multitude of transition metal-catalyzed cross-coupling reactions and a leaving group for nucleophilic aromatic substitution (SNAr).[3][4]

  • The 7-Oxide (N-oxide): This moiety profoundly influences the electronic character of the pyridine ring, activating the C4 and C6 positions for nucleophilic attack and directing other functionalizations.[5][6]

This dual activation transforms the 7-azaindole core into a versatile platform for systematic structure-activity relationship (SAR) studies.

Synthesis of the Core Precursor: A Two-Step Approach

The preparation of this compound is efficiently achieved from the commercially available 7-azaindole in a reliable two-step sequence.

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the selective oxidation of the more basic pyridine nitrogen (N-7). This is a critical transformation that not only protects the pyridine nitrogen but also electronically activates the ring for subsequent chlorination at the C4 position.

  • Causality of Reagent Choice: Hydrogen peroxide is a common and effective oxidant for this transformation. The reaction proceeds via electrophilic attack of the oxidant on the lone pair of the pyridine nitrogen. The choice of an appropriate acid, such as acetic acid, facilitates the process.

Step 2: Regioselective Chlorination

With the N-oxide in place, the pyridine ring is now activated for electrophilic substitution. The introduction of a chlorine atom at the C4 position is typically accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃).

  • Mechanism and Causality: The N-oxide directs the chlorination preferentially to the C4 position. The reaction is believed to proceed through an adduct with POCl₃, followed by nucleophilic attack of a chloride ion. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can be beneficial in scavenging the generated HCl and improving reaction yields.[7][8] A yield of up to 85.6% has been reported for this conversion.[7][8]

Synthesis_Workflow Start 7-Azaindole N_Oxide 1H-pyrrolo[2,3-b]pyridine 7-oxide (7-Azaindole N-oxide) Start->N_Oxide H₂O₂ / Acid Final_Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide N_Oxide->Final_Product POCl₃ / DIPEA

Caption: Synthesis of the 4-Chloro-7-azaindole 7-oxide precursor.

A Hub of Reactivity: Strategic Functionalization Pathways

The power of this compound lies in its predictable and versatile reactivity, allowing for the selective introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr) at C4

The electron-withdrawing nature of the N-oxide group significantly enhances the electrophilicity of the C4 position, making the chloro substituent highly susceptible to displacement by various nucleophiles. This provides a direct and often high-yielding route to 4-substituted derivatives.

  • Scope of Nucleophiles: This reaction is broadly applicable to O-nucleophiles (phenols, alkoxides), N-nucleophiles (anilines, primary/secondary amines), and S-nucleophiles (thiols).[3][4]

  • Experimental Insight: These reactions are typically performed under thermal conditions, often accelerated by microwave irradiation, to give straightforward access to libraries of 4-amino, 4-ether, and 4-thioether 7-azaindole derivatives.[4]

Palladium-Catalyzed Cross-Coupling at C4

The C4-Cl bond serves as an ideal handle for a suite of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds.[4][9]

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or alkyl groups through reaction with boronic acids or esters. This is a cornerstone for building bi-aryl scaffolds common in kinase inhibitors.[10]

  • Buchwald-Hartwig Amination: Provides a powerful and general method for forming C-N bonds with a wide range of amines, overcoming limitations of classical SNAr reactions, especially with less nucleophilic amines.[10]

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with terminal alkynes, introducing a rigid linear linker into the molecular structure.[4]

Deoxygenation and Further Functionalization

The N-oxide can be removed (deoxygenated) at a late stage in the synthesis, typically using reagents like PCl₃ or by catalytic hydrogenation, to yield the final 7-azaindole derivative. Furthermore, the presence of the N-oxide can direct ortho-metalation to the C6 position, opening another avenue for functionalization.[5] The pyrrole ring can also be functionalized independently, for example, through iodination at C3 followed by subsequent cross-coupling, demonstrating the potential for sequential, site-selective modifications.

Reactivity_Pathways cluster_c4 C4 Position Reactions cluster_n7 N7 Position Reactions Precursor 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide SNAr SNA_r (Amines, Phenols, Thiols) Precursor->SNAr Nu: Suzuki Suzuki Coupling (Boronic Acids) Precursor->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amines) Precursor->Buchwald Pd(0), Base Sonogashira Sonogashira Coupling (Alkynes) Precursor->Sonogashira Pd(0), Cu(I) Deoxygenation Deoxygenation (PCl₃, H₂/Pd) SNAr->Deoxygenation [H] Suzuki->Deoxygenation [H] Buchwald->Deoxygenation [H] Sonogashira->Deoxygenation [H]

Caption: Key functionalization pathways from the core precursor.

Application in Practice: Synthesis of Kinase Inhibitors

The utility of 4-chloro-7-azaindole and its N-oxide is best illustrated through its application in the synthesis of complex therapeutic agents. For instance, in developing inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology, a synthetic route relied on a 4-chloro-2-iodo-7-azaindole intermediate.[10] The strategy involved a chemoselective Suzuki-Miyaura cross-coupling at the more reactive C2-iodo position, followed by a subsequent Buchwald-Hartwig amination at the C4-chloro position.[10] This sequential approach highlights the tunable reactivity of the scaffold, allowing for the controlled and ordered construction of highly substituted target molecules.

Validated Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and application of the title precursor.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
  • To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid), add hydrogen peroxide (30% aq. solution) dropwise at room temperature.

  • Heat the reaction mixture (e.g., 70-80 °C) and monitor by TLC or LCMS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide product, which can be purified by crystallization or chromatography.

Protocol 2: Synthesis of this compound[7][8]
  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide in an inert solvent (e.g., acetonitrile or 1,2-dimethoxyethane), add phosphoryl chloride (POCl₃) at room temperature.

  • Add N,N-diisopropylethylamine (DIPEA) as a catalyst.

  • Heat the mixture to reflux (e.g., 85 °C) for several hours, monitoring the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

  • Basify the mixture with an appropriate base (e.g., sodium carbonate or ammonium hydroxide) to a pH > 8.

  • Extract the product with an organic solvent, dry the combined organic phases, and concentrate to afford the crude product.

  • Purify by crystallization or column chromatography to obtain this compound.

Protocol 3: Representative Suzuki-Miyaura Coupling at C4[10]
  • To a degassed mixture of 4-chloro-7-azaindole derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the C4-arylated/alkylated product.

Data Summary

Reaction StepKey ReagentsSolventTypical YieldReference
N-Oxidation 7-Azaindole, H₂O₂Acetic AcidGood to Excellent[7]
Chlorination 7-Azaindole N-oxide, POCl₃, DIPEAAcetonitrileup to 85.6%[7][8]
Suzuki Coupling 4-Cl-azaindole, Boronic Acid, Pd CatalystDioxane/H₂OVariable, often >70%[10]
Buchwald Amination 4-Cl-azaindole, Amine, Pd Catalyst, LigandToluene/DioxaneVariable, often >60%[10]

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile precursor for the synthesis of functionalized 7-azaindole derivatives. Its dual-activation nature, combining the reactivity of a C4-chloro group with the electronic influence of an N-oxide, provides a robust platform for diverse and regioselective chemical modifications. The protocols and reaction pathways outlined in this guide underscore its value in accelerating SAR studies and enabling the efficient construction of complex molecular architectures for drug discovery. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed precursors will remain paramount to the innovation process in medicinal chemistry. Future work may focus on expanding the scope of C-H activation and other novel coupling reactions on this valuable scaffold.

References

Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-Oxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a cornerstone scaffold in modern medicinal chemistry, particularly for the development of small-molecule kinase inhibitors.[1][2] Its ability to act as an excellent hinge-binding motif, forming critical bidentate hydrogen bonds within the ATP-binding site of numerous kinases, has led to its classification as a "privileged structure."[3][4] This application note provides a detailed guide to the strategic utilization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, a versatile building block for constructing libraries of potent and selective kinase inhibitors. We will explore core synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, explaining the mechanistic rationale behind these protocols. This guide is intended to empower researchers to leverage this scaffold's full potential in drug discovery programs targeting a wide array of human kinases.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their deregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Most small-molecule kinase inhibitors are ATP-competitive, binding in the deep cleft between the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold is exceptionally effective in this role due to its unique hydrogen bonding capability. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) serves as a hydrogen bond donor.[2] This arrangement allows for a robust, bidentate hydrogen bond interaction with the backbone amide and carbonyl residues of the kinase hinge region, effectively anchoring the inhibitor in the active site.[1][2] This fundamental interaction is the basis for the potency of numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[4]

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor Core hinge_nh Backbone NH (GK+3) hinge_co Backbone C=O (GK+1) azaindole 1H-Pyrrolo[2,3-b]pyridine hinge_co->azaindole H-Bond (Acceptor) azaindole->hinge_nh H-Bond (Donor) caption Fig. 1: Hinge-Binding Interaction

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.

Synthetic Strategy: Leveraging the 4-Chloro and 7-Oxide Functionalities

The starting material, this compound, offers two key strategic advantages for chemical diversification:

  • The 4-Chloro Group: This serves as a versatile leaving group for transition metal-catalyzed cross-coupling reactions. It allows for the precise installation of a wide variety of carbon-based (aryl, alkyl) and nitrogen-based (amines, amides) functional groups, which can be used to probe the deep hydrophobic pockets of the ATP-binding site and achieve target selectivity.[5]

  • The 7-Oxide Group: The N-oxide functionality plays a dual role. Firstly, it electronically activates the pyridine ring, making the C4 position more electrophilic and thus more susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This provides an alternative, often milder, pathway for C-N and C-O bond formation. Secondly, the N-oxide can be readily removed in a final deoxygenation step to yield the parent 7-azaindole core, ensuring the crucial hinge-binding motif is present in the final molecule.

G cluster_diversification C4 Diversification start 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald snar SNAr (C-N, C-O bonds) start->snar product Functionalized Pyrrolo[2,3-b]pyridine 7-oxide Intermediate suzuki->product buchwald->product snar->product final_product Final Kinase Inhibitor (7-Azaindole Core) product->final_product Deoxygenation (e.g., PCl3 or H2/Pd) caption Fig. 2: General Synthetic Workflow

Caption: General workflow for synthesizing kinase inhibitors from the title compound.

Core Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations. Researchers should perform appropriate optimization of reaction conditions (temperature, time, stoichiometry) for each specific substrate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a carbon-carbon bond at the C4 position, ideal for introducing aryl or heteroaryl moieties.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for heteroaromatic systems, offering a good balance of reactivity and stability.[6] The base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is often used to solubilize both the organic and inorganic reagents.[5]

Step-by-Step Protocol:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol enables the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the C4 position.

Rationale: The Buchwald-Hartwig amination is the premier method for C-N bond formation. The choice of ligand is critical and highly dependent on the substrates. Bulky, electron-rich phosphine ligands like RuPhos or XPhos are often effective for coupling with challenging heteroaryl chlorides.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[5]

Step-by-Step Protocol:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02-0.05 eq.) and a suitable ligand (e.g., RuPhos, 0.04-0.10 eq.) in an anhydrous, degassed solvent like toluene or dioxane. Add this pre-formed catalyst to the reaction vessel.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Deoxygenation of the 7-Oxide

This final step removes the N-oxide to reveal the essential 7-azaindole hinge-binding motif.

Rationale: The reduction of a pyridine N-oxide is a standard transformation. Reagents like phosphorus trichloride (PCl₃) or trichlorosilane (HSiCl₃) are effective and common. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used if other functional groups in the molecule are compatible. PCl₃ in a chlorinated solvent is often a reliable choice.

Step-by-Step Protocol (using PCl₃):

  • Dissolve the functionalized 1H-pyrrolo[2,3-b]pyridine 7-oxide intermediate (1.0 eq.) in an anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus trichloride (PCl₃, 1.1-1.5 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization.

Data Summary and Characterization

The following table summarizes typical conditions for the diversification of the 4-chloro-7-azaindole scaffold. Yields are highly substrate-dependent and should be optimized accordingly.

Reaction Type Catalyst/Reagent Ligand Base Solvent Temp (°C) Typical Yield
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-10050-90%
Buchwald-Hartwig Pd₂(dba)₃RuPhos/XPhosNaOtBuToluene/Dioxane90-11040-85%
Deoxygenation PCl₃N/AN/ACHCl₃/DCM0 to RT70-95%

Characterization: All intermediates and final products should be rigorously characterized to confirm their identity and purity. Standard techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the substitution.

  • Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound before biological screening.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. The chloro- and N-oxide functionalities provide orthogonal handles for a variety of synthetic transformations, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this note serve as a validated starting point for medicinal chemists to construct novel inhibitors based on the privileged 7-azaindole scaffold, facilitating the discovery of next-generation targeted therapeutics.

References

Application Notes & Protocols: 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1] Its derivatives are central to numerous FDA-approved drugs, particularly kinase inhibitors.[2] This guide focuses on a key functionalized variant, 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 74420-03-4). We will explore the strategic importance of this molecule, detailing how the interplay between the 4-chloro substituent and the 7-oxide functionality provides a versatile platform for synthetic diversification. This document provides an in-depth analysis of its reactivity, applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates, empowering researchers to leverage its unique chemical properties in drug discovery programs.

Introduction: The 7-Azaindole Scaffold in Drug Design

The 7-azaindole ring system is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor change imparts significant alterations to the molecule's physicochemical properties, including its hydrogen bonding capacity and electronic distribution. In medicinal chemistry, 7-azaindole derivatives are most prominently used as core scaffolds for kinase inhibitors.[2] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[3]

The 7-azaindole moiety serves as an excellent "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors within the ATP-binding pocket. The development of targeted therapies such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor) underscores the therapeutic success of this scaffold.[2][4][5] Functionalized intermediates like 4-Chloro-1H-pyrrolo[2,3-b]pyridine and its 7-oxide variant are therefore of immense value to drug discovery teams.[1]

Physicochemical Profile and Strategic Reactivity

The utility of this compound stems from the unique reactivity conferred by its substituents.

PropertyValueSource
CAS Number 74420-03-4[6]
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
Appearance Light-colored to off-white solid
Solubility Soluble in DMSO, DMF, and alcohols

Key Reactive Centers:

  • C4-Position (Chloro Group): The chlorine atom, influenced by the electron-withdrawing nature of the pyridine nitrogen, renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This provides a reliable and strategically crucial handle for introducing a wide array of functional groups, particularly amines, which are often designed to interact with the solvent-exposed region of a kinase active site.[7]

  • N7-Oxide: The N-oxide functionality is not merely a passive feature. It serves several strategic roles:

    • Electronic Modulation: It further withdraws electron density from the pyridine ring, potentially increasing the rate of SₙAr at the C4 position.

    • Directing Group: It can influence the regioselectivity of electrophilic substitution or metallation on the pyridine ring.

    • Synthetic Handle/Protecting Group: The oxide can be retained in the final molecule to alter its pharmacological profile (e.g., solubility, metabolic stability) or it can be removed via deoxygenation in a later synthetic step. This "transient" modification allows for chemical transformations that might be incompatible with the parent heterocycle.

The logical relationship between the scaffold and its functionalization for kinase inhibition is depicted below.

G cluster_0 Structural Features of the Intermediate cluster_1 Application in Kinase Inhibitor Design Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Hinge_Binding Hinge-Binding Motif (Forms H-bonds) Scaffold->Hinge_Binding Provides core for Chloro 4-Chloro Group SNAr_Handle SₙAr Reaction Handle (for Diversification) Chloro->SNAr_Handle Enables N_Oxide 7-Oxide Functionality N_Oxide->SNAr_Handle Activates Modulator Modulates Physicochemical Properties (Solubility, etc.) N_Oxide->Modulator Acts as

Caption: Strategic roles of the functional groups in the title compound.

Synthetic Workflow & Experimental Protocols

The primary application of this compound is as a building block. The following workflow outlines its preparation and subsequent use in a key transformation relevant to the synthesis of kinase inhibitors.

G Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1 Protocol 1: N-Oxidation Start->Step1 Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide Step1->Intermediate Step2 Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) Intermediate->Step2 Product 4-Amino-substituted 7-Azaindole 7-oxide Step2->Product Step3 Protocol 3: Deoxygenation (Optional) Product->Step3 FinalProduct 4-Amino-substituted 7-Azaindole Step3->FinalProduct

Caption: General synthetic workflow utilizing the title compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of the parent heterocycle. The choice of oxidizing agent is critical to avoid unwanted side reactions.

  • Objective: To selectively oxidize the N7 pyridine nitrogen.

  • Causality: Meta-chloroperoxybenzoic acid (m-CPBA) is an effective and relatively mild oxidizing agent for N-oxidation of pyridinic nitrogens. The reaction is typically performed in a chlorinated solvent at controlled temperatures to manage exothermicity and prevent over-oxidation.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-oxide.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with an Amine

This protocol details the displacement of the C4-chloride, a cornerstone reaction in building kinase inhibitor libraries.

  • Objective: To couple a primary or secondary amine at the C4 position.

  • Causality: The SₙAr reaction is facilitated by a polar aprotic solvent (e.g., DMSO, NMP) which can stabilize the charged Meisenheimer intermediate. A non-nucleophilic base (e.g., DIPEA) is used to scavenge the HCl generated without competing with the amine nucleophile. Elevated temperatures are required to overcome the activation energy of the reaction.

Materials:

  • This compound (1.0 eq)

  • Desired amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a microwave vial or sealed tube, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous NMP or DMSO.

  • Add DIPEA (2.5 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.

  • Monitor the reaction by LC-MS. Typical reaction times are 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer extensively with water (to remove residual NMP/DMSO) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired 4-amino-substituted product.

Protocol 3: Deoxygenation of the 7-Oxide

This protocol is for instances where the N-oxide is used as a temporary activating or protecting group.

  • Objective: To reduce the N-oxide back to the parent 7-azaindole.

  • Causality: Phosphorus trichloride (PCl₃) is a classic and effective reagent for the deoxygenation of pyridine N-oxides. The reaction proceeds via the formation of a dichlorophosphite ester intermediate, which then eliminates to give the deoxygenated product and phosphoryl chloride. The reaction is typically run in a non-protic solvent.

Materials:

  • 4-Amino-substituted 7-azaindole 7-oxide (1.0 eq)

  • Phosphorus trichloride (PCl₃) (1.5 - 2.0 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 4-amino-substituted 7-azaindole 7-oxide in anhydrous CHCl₃ or DCM and cool to 0 °C in an ice bath.

  • Slowly add PCl₃ (1.5 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature or gently heat to reflux (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Separate the organic layer, and extract the aqueous phase with additional CHCl₃ or DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final deoxygenated product.

Safety and Handling

  • Hazards: this compound is a chlorinated heterocyclic compound. It may cause skin, eye, or respiratory irritation. Handle with care.

  • Precautions: Always use this compound in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate for medicinal chemistry research. Its pre-activated C4 position allows for facile introduction of diverse functionalities via SₙAr chemistry, while the 7-oxide group offers a means to modulate the electronic and physical properties of the scaffold. The protocols outlined in this guide provide a robust framework for researchers to employ this building block in the synthesis of novel kinase inhibitors and other complex molecular targets, thereby accelerating the drug discovery process.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole N-oxides

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, serving as a core structural motif in numerous therapeutic agents, particularly kinase inhibitors. The strategic introduction of an N-oxide moiety at the 7-position profoundly alters the electronic landscape of the bicyclic system. This modification not only enhances solubility and modulates metabolic stability but also serves as a powerful tool for directing further chemical transformations. Specifically, the N-oxide acts as a potent electron-withdrawing group, activating the pyridine ring towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide with various aryl and heteroaryl boronic acids. This reaction is a cornerstone for the synthesis of complex, medicinally relevant molecules, enabling the construction of C4-arylated 7-azaindole N-oxides. We will delve into the mechanistic rationale, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes for researchers in drug discovery and development.

Causality and Experimental Design: Why These Conditions?

The successful execution of a Suzuki-Miyaura coupling on a substrate like this compound hinges on a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The choices outlined in this protocol are grounded in established principles of organometallic chemistry, tailored to the specific challenges and opportunities presented by this heterocyclic system.

  • The Substrate: this compound presents a unique reactivity profile. The chlorine atom at the C4 position is the leaving group for the coupling reaction. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of bromides or iodides, often necessitating more active catalyst systems. However, the strongly electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the C4 position, facilitating the crucial oxidative addition step in the catalytic cycle.[1]

  • The Catalyst System: A palladium(0) species is the active catalyst. We recommend starting with a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The N-oxide functionality, while activating, can also coordinate to the palladium center. The use of bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or specialized biaryl phosphines (e.g., SPhos, XPhos), can mitigate catalyst inhibition and promote the desired catalytic turnover.[2] For this specific substrate, Pd(PPh₃)₄ is a reliable choice as it provides both the Pd(0) source and the necessary phosphine ligands.

  • The Base: The base plays a critical role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[3] An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are effective in promoting the formation of the reactive boronate species without causing degradation of the sensitive N-oxide functionality.

  • The Solvent System: A biphasic solvent system consisting of an organic solvent and water is often employed. Solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) are excellent choices as they can solubilize both the organic substrate and the palladium catalyst, while the aqueous phase dissolves the inorganic base and the boronic acid. This biphasic system facilitates the interaction of all reaction components at the interface.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(Cl)L₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)(Ar')L₂ PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl Ar'B(OH)₂ Base PdII_Diaryl->Pd0 Product Formation RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' CoupledProduct 4-Aryl-1H-pyrrolo[2,3-b]pyridine 7-oxide (Ar-Ar') RedElim->CoupledProduct ArylHalide 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide (Ar-Cl) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation

Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction time and temperature may be necessary for specific boronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Workflow Diagram:

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

    • Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq.).

  • Reaction Execution:

    • Seal the vessel tightly and place it in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the specific boronic acid used.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pre-formed, active Pd(0) source with stabilizing ligands.
Base K₂CO₃ (2.5 eq.)Mild base, effective for transmetalation without degrading the N-oxide.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system to dissolve all components and facilitate reaction.
Temperature 90-100 °CProvides sufficient thermal energy for catalytic turnover with an aryl chloride.
Boronic Acid 1.2 eq.A slight excess ensures complete consumption of the limiting halide.
Expected Yield 60-90%Dependent on the electronic and steric properties of the boronic acid.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst loading to 5 mol% or using a more active ligand system such as one based on a biarylphosphine in combination with a palladium precursor like Pd₂(dba)₃.

  • Dehalogenation: The observation of dehalogenated starting material (1H-pyrrolo[2,3-b]pyridine 7-oxide) suggests a competing proto-deboronation of the boronic acid. Ensure that the reaction is thoroughly degassed and run under a strict inert atmosphere.

  • N-H Reactivity: While the pyrrole N-H is generally not reactive under these conditions, protection (e.g., with a SEM or BOC group) may be considered for particularly challenging substrates or to improve solubility.[4]

  • Post-Reaction Deoxygenation: The N-oxide can be readily removed post-coupling, if desired, to yield the corresponding 4-aryl-7-azaindole using standard reducing agents such as PCl₃ or by catalytic hydrogenation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and versatile method for the synthesis of C4-arylated 7-azaindole N-oxides. By understanding the role of each reaction component and adhering to the detailed protocol, researchers can effectively leverage this powerful transformation to access novel chemical entities for drug discovery and development programs. The strategic use of the N-oxide as an activating group opens up a rich area of chemistry for the functionalization of the 7-azaindole core.

References

Application Notes & Protocols: A Guide to the N-Oxide Reduction of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Chloro-7-azaindole

The 7-azaindole scaffold, specifically 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in modern medicinal chemistry. It serves as a crucial building block for a multitude of pharmacologically active agents, most notably as a core component in Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and myeloproliferative disorders.[1][2] The synthesis of substituted 7-azaindoles often proceeds via its N-oxide derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards certain electrophilic substitutions and enabling regioselective functionalization that is otherwise difficult to achieve on the parent heterocycle.[3][4]

Consequently, the efficient and clean removal of the N-oxide oxygen—a deoxygenation reaction—is a pivotal final step to furnish the desired 4-Chloro-1H-pyrrolo[2,3-b]pyridine. The choice of reduction protocol is critical, as it must be compatible with other functional groups on the molecule and provide high yields of the target compound. This document provides detailed, field-proven protocols for this key transformation, explains the causality behind procedural choices, and offers a comparative analysis of common methodologies.

Mechanistic Overview of Pyridine N-Oxide Deoxygenation

The reduction of a pyridine N-oxide involves the cleavage of the N-O bond. The mechanism of this cleavage is highly dependent on the chosen reagent.

  • With Trivalent Phosphorus Reagents (e.g., PCl₃): This is a classic and robust method. The reaction proceeds via the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus(III) center. This forms a P-O bond and generates a transient intermediate. The intermediate then collapses, resulting in the formation of the deoxygenated pyridine and a stable phosphorus(V) byproduct, such as phosphoryl chloride (POCl₃).[5][6] Due to the high oxophilicity of phosphorus, this reaction is typically rapid and irreversible.

  • With Catalytic Hydrogenation: This method offers a milder alternative. The N-oxide is subjected to a hydrogen source in the presence of a metal catalyst, commonly palladium on carbon (Pd/C). The precise mechanism involves the adsorption of the N-oxide onto the catalyst surface, where the N-O bond is reductively cleaved by activated hydrogen.[7] This can be achieved with hydrogen gas or through transfer hydrogenation, using a hydrogen donor like ammonium formate.[8]

Experimental Protocols

Two primary protocols are presented, reflecting different balances of speed, functional group tolerance, and operational complexity.

Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

This method is highly effective and rapid but requires careful handling of the corrosive and water-sensitive reagent.

A. Materials and Reagents

  • This compound

  • Phosphorus trichloride (PCl₃), reagent grade

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice-water bath

B. Step-by-Step Methodology

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous chloroform (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add phosphorus trichloride (1.1–1.5 eq.) dropwise via a dropping funnel over 10-15 minutes. Causality Note: This addition must be slow as the reaction can be exothermic. Cooling prevents potential side reactions and ensures controlled conversion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ solution. Safety Critical Step: This quench is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood to neutralize excess PCl₃ and acidic byproducts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with deionized water (1x) and brine (1x). This removes residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield pure 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Deoxygenation via Catalytic Transfer Hydrogenation

This protocol is milder, avoids harsh reagents, and generates less hazardous waste, making it an excellent alternative, particularly if acid-sensitive functional groups are present.

A. Materials and Reagents

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Standard laboratory glassware

B. Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (3.0–5.0 eq.) to the solution and stir until it dissolves.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (0.05–0.10 eq. by weight). Safety Note: Pd/C is pyrophoric and should be handled with care, especially when dry. Using the 50% water-wet catalyst mitigates this risk.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Workup: Partition the residue between ethyl acetate and water. The ammonium salts will dissolve in the aqueous phase. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product.

  • Purification: Further purification can be performed via column chromatography if necessary.

Comparative Analysis of Protocols

The choice between these methods depends on the specific requirements of the synthesis.

FeatureProtocol 1: PCl₃ ReductionProtocol 2: Catalytic Transfer Hydrogenation
Reducing Agent Phosphorus trichloride (PCl₃)Ammonium formate (HCO₂NH₄) with Pd/C catalyst
Typical Conditions 0 °C to room temperature, 1-3 hReflux (e.g., 65 °C), 2-6 h
Pros - Very fast and high-yielding- Reliable and widely used[5]- Mild reaction conditions- Environmentally benign byproducts (CO₂, NH₃)- High functional group tolerance (e.g., esters, amides)[8]
Cons - Harsh, corrosive, and moisture-sensitive reagent- Stoichiometric and hazardous waste generation- May not be suitable for acid-labile substrates- Catalyst can be expensive and is pyrophoric- Potential for dehalogenation (reduction of C-Cl bond) as a side reaction- Longer reaction times
Workup Complexity More complex due to vigorous quenching stepSimpler; involves filtration and extraction

Visualized Workflows

G cluster_0 Protocol 1 cluster_1 Protocol 2 start 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide PCl3 1. PCl₃, CHCl₃ 2. 0 °C to RT start->PCl3 PdC 1. HCO₂NH₄, Pd/C 2. MeOH, Reflux start->PdC product 4-Chloro-1H-pyrrolo[2,3-b]pyridine PCl3->product PdC->product

G

References

The Strategic Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide in Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] Its ability to mimic the purine core and engage in critical hydrogen bonding interactions within enzyme active sites has cemented its importance in drug discovery. This guide delves into a strategic modification of this key scaffold: the introduction of an N-oxide at the 7-position, focusing on 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide . We will explore the rationale behind its use, detailed protocols for its synthesis and derivatization, and its application in enhancing structure-activity relationship (SAR) studies.

The Rationale for N-Oxidation in SAR Studies: Beyond a Simple Analogue

The transformation of the pyridine nitrogen of 4-chloro-7-azaindole to its corresponding N-oxide is not a trivial substitution but a strategic maneuver to modulate several key physicochemical and pharmacological properties. This modification can profoundly influence a molecule's biological profile, offering a valuable tool for lead optimization.

Key Physicochemical and Pharmacological Implications of N-Oxidation:

  • Enhanced Solubility: The N-oxide group, with its polar N+-O- bond, can significantly increase the aqueous solubility of a compound. This is a critical parameter in drug development, often improving bioavailability and formulation feasibility.

  • Modulation of Basicity: The N-oxide is less basic than the parent pyridine nitrogen. This can alter the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability, target engagement, and off-target activities.

  • Altered Hydrogen Bonding Capacity: The oxygen atom of the N-oxide acts as a strong hydrogen bond acceptor. This introduces a new potential interaction point with biological targets, which can be exploited to enhance binding affinity and selectivity.

  • Metabolic Stability: The N-oxide functionality can influence the metabolic fate of a compound. It may block a potential site of metabolism on the pyridine ring or introduce a new site for metabolic transformation, thereby altering the pharmacokinetic profile.

  • Bioisosteric Replacement: The N-oxide can serve as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, allowing for the exploration of novel chemical space while maintaining key interactions.

Synthesis and Derivatization Protocols

A robust and reproducible synthetic route to this compound and its subsequent derivatives is paramount for its effective use in SAR studies.

Protocol for the Synthesis of this compound

This protocol is based on a two-step sequence starting from the commercially available 7-azaindole.

Step 1: N-Oxidation of 7-Azaindole

  • Reaction: 7-Azaindole is oxidized to 7-Azaindole 7-oxide.

  • Reagents and Conditions:

    • 7-Azaindole (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq)

    • Dichloromethane (CH₂Cl₂) or a similar inert solvent

    • Reaction is typically run at 0 °C to room temperature.

  • Procedure:

    • Dissolve 7-azaindole in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 7-azaindole 7-oxide.

Step 2: Chlorination of 7-Azaindole 7-oxide

  • Reaction: 7-Azaindole 7-oxide is chlorinated at the 4-position.

  • Reagents and Conditions:

    • 7-Azaindole 7-oxide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, can also serve as solvent) or in a high-boiling inert solvent like toluene.

    • The reaction is typically heated at reflux.

  • Procedure:

    • Carefully add 7-azaindole 7-oxide to an excess of POCl₃ in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ or a dilute base like sodium hydroxide (NaOH) to a pH of 7-8.

    • Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow:

G start 7-Azaindole step1 N-Oxidation (m-CPBA, CH₂Cl₂) start->step1 intermediate 7-Azaindole 7-oxide step1->intermediate step2 Chlorination (POCl₃, Reflux) intermediate->step2 end This compound step2->end

Caption: Synthetic route to this compound.

Protocol for Derivatization at the 4-Position: Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent on the 7-azaindole 7-oxide ring is activated towards nucleophilic aromatic substitution, providing a versatile handle for introducing a variety of functional groups.

  • General Reaction: Displacement of the chloride with a nucleophile.

  • Representative Nucleophiles: Amines (primary and secondary), alcohols, thiols.

  • General Procedure for Amination:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) add the desired amine (1.1-2.0 eq).

    • A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated.

    • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

    • Purify the product by column chromatography or recrystallization.

Diagram of the Derivatization Workflow:

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) start This compound amine Amine (R-NH₂) start->amine alcohol Alcohol (R-OH) start->alcohol thiol Thiol (R-SH) start->thiol product_amine 4-Amino-1H-pyrrolo[2,3-b]pyridine 7-oxide amine->product_amine product_ether 4-Alkoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide alcohol->product_ether product_thioether 4-Thioether-1H-pyrrolo[2,3-b]pyridine 7-oxide thiol->product_thioether

Caption: Derivatization of the core scaffold via SNAr.

Case Studies: Application of 4-Chloro-7-azaindole Derivatives in SAR

The following case studies, while primarily focused on the 4-chloro-7-azaindole scaffold, provide a framework for understanding how the introduction of the 7-oxide could be strategically employed to further probe and optimize SAR.

Kinase Inhibitors: Targeting the ATP-Binding Site

The 7-azaindole core is a well-established hinge-binding motif in numerous kinase inhibitors.[2] The N-H and the pyridine nitrogen of the 7-azaindole typically form crucial hydrogen bonds with the kinase hinge region.

Table 1: Representative 7-Azaindole-based Kinase Inhibitors and Potential for 7-Oxide Modification

Kinase TargetParent Compound Activity (IC₅₀)Rationale for 7-Oxide IntroductionPredicted Impact on SAR
VEGFR2 Potent (low nM)Enhance solubility, introduce a new H-bond acceptorMay improve pharmacokinetic profile; could potentially alter selectivity profile against other kinases.
JAK2 Potent (low nM)Modulate basicity to reduce off-target effects (e.g., hERG)Could lead to a safer cardiovascular profile while maintaining or improving potency through new interactions.
p38 MAPK Moderate to PotentOvercome acquired resistance by accessing new binding pocketsThe N-oxide could provide a vector for substitution to interact with mutated residues.

The Role of the 7-Oxide:

Introducing the 7-oxide would replace the pyridine nitrogen as a hydrogen bond acceptor with the oxygen atom. This subtle change in geometry and electronic properties could lead to:

  • Altered Hinge-Binding: The altered vector of the hydrogen bond acceptor could favor binding to different kinases or improve selectivity.

  • Accessing New Pockets: The N-oxide could serve as an anchor point for further substitutions that explore adjacent pockets within the ATP-binding site.

Antiviral Agents: Inhibiting Viral Entry

Recent studies have identified 7-azaindole derivatives as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[3]

SAR Insights and the Potential of the 7-Oxide:

In these inhibitors, the 7-azaindole core often serves as a central scaffold from which various substituents are appended to interact with residues at the protein-protein interface.

  • Improving Drug-like Properties: The N-oxide could enhance the solubility and ADME properties of these often-lipophilic compounds.

  • Fine-Tuning Interactions: The introduction of a new hydrogen bond acceptor could allow for fine-tuning of the interactions with key residues on the spike protein or ACE2, potentially leading to increased potency.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

This compound represents a strategically valuable building block for medicinal chemists engaged in SAR studies. The introduction of the N-oxide functionality provides a nuanced approach to modulating the physicochemical and pharmacological properties of the parent 7-azaindole scaffold. By carefully considering the effects of N-oxidation on solubility, basicity, hydrogen bonding, and metabolism, researchers can leverage this compound to optimize lead candidates, overcome developmental hurdles, and ultimately design more effective and safer therapeutic agents.

References

Application Notes & Protocols: Development of Potent FGFR Inhibitors from a 4-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway through genetic alterations such as gene amplification, mutations, or chromosomal translocations is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[2][3] This makes the FGFR family of receptor tyrosine kinases a compelling target for cancer therapy.[1][3][4] The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in kinase inhibitor design, serves as an excellent starting point for developing potent and selective FGFR inhibitors.[3] This document provides a detailed guide for researchers on the design, synthesis, and evaluation of novel FGFR inhibitors, starting from the versatile building block, 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. We will cover the strategic rationale, step-by-step synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for in vitro and in vivo evaluation.

The FGFR Signaling Pathway: A Validated Oncogenic Target

The FGFR family comprises four highly conserved transmembrane tyrosine kinase receptors (FGFR1-4).[1] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation cascade activates multiple downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively drive cell proliferation and survival.[1][3] Aberrant activation of these pathways is a hallmark of many cancers, making FGFR an important therapeutic target.[3]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer PLCg PLCγ FGFR->PLCg Activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates Proliferation Gene Transcription (Proliferation, Survival) PLCg->Proliferation Promote RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation Promote MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote FGF FGF Ligand FGF->FGFR Binds Inhibitor FGFR Inhibitor (e.g., Compound 4h) Inhibitor->FGFR Blocks ATP Binding Site

Figure 1: Simplified FGFR signaling pathway and mechanism of inhibition.

Synthetic Strategy and Core Protocols

The development of novel inhibitors begins with a robust synthetic strategy. The 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is an ideal starting material. The chlorine atom at the C4 position is a versatile handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrrole nitrogen (N1) and other positions on the ring can also be modified to optimize potency and pharmacokinetic properties. While the topic specifies the 7-oxide derivative, this is typically reduced to the parent pyridine early in the synthesis or used to modulate reactivity before proceeding with established coupling strategies.

Protocol 1: General Synthesis of C4-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol outlines a common two-step process: Suzuki coupling at the C4 position followed by modification of the pyrrole nitrogen. This approach allows for the generation of a diverse library of compounds for SAR studies.

Rationale: The Suzuki-Miyaura coupling is chosen for its high tolerance of functional groups and reliable yields. Palladium catalysts like Pd(dppf)Cl₂ are effective for this type of heteroaromatic coupling. The subsequent N-alkylation or N-arylation allows for exploration of the solvent-exposed region of the kinase binding pocket.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of Dioxane:H₂O, add the desired boronic acid or pinacol ester (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).[5]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction vessel.[5]

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-substituted intermediate.

Step 2: N-Substitution of the Pyrrole Ring

  • Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.[5]

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired alkyl halide or aryl halide (e.g., R-SO₂Cl, R-Br) (1.2 eq) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify by flash column chromatography to obtain the final target compound.

Synthesis_Workflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Intermediate C4-Aryl Substituted Intermediate Start->Intermediate Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) Final Final N1, C4-Disubstituted FGFR Inhibitor Intermediate->Final N-Substitution (NaH, R-X)

Figure 2: General synthetic workflow for inhibitor development.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the hit compound is essential to achieve high potency and selectivity. Based on published literature, several key positions on the 1H-pyrrolo[2,3-b]pyridine scaffold are critical for interaction with the FGFR kinase domain.[2][4]

  • C4-Position: This position is directed towards the hinge region of the ATP binding pocket. Substituents here are crucial for anchoring the molecule. Small, planar aromatic or heteroaromatic rings are often preferred.

  • N1-Position (Pyrrole): This vector points towards the solvent-exposed region. Modification here can improve physicochemical properties, cell permeability, and potency.

  • C5-Position: This position is proximal to the gatekeeper residue. Introducing groups that can form hydrogen bonds (e.g., with Gly485) can significantly enhance activity.[2]

A prime example from the literature is compound 4h , which demonstrates potent pan-FGFR inhibitory activity.[3]

CompoundC4-SubstituentN1-SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 3,5-dimethoxyphenylH7925712[2][3]
1 PhenylH1900---[3]
3h (E)-2-(3,4,5-trimethoxyphenyl)vinylH1347100-[3]
4a 3,4,5-trimethoxyphenylH1849107-[3]

Table 1: SAR data for selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms.

In Vitro Evaluation: Assessing Potency and Selectivity

Once synthesized, compounds must be rigorously tested to quantify their biological activity. This is typically done in a tiered approach, starting with biochemical assays and progressing to cell-based assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified FGFR kinase enzymes.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Methodology:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

  • In a 384-well assay plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the purified recombinant FGFR1, 2, 3, or 4 enzyme and the appropriate biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 1 hour.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.

  • Calculate the ratio of acceptor/donor signals, normalize the data to controls, and plot the percent inhibition versus the log of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Proliferation Assay

Objective: To measure the anti-proliferative effect of the compounds on cancer cell lines with known FGFR pathway dependency.

Principle: The assay measures the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic or cytostatic effects.

Methodology:

  • Seed a cancer cell line known to have FGFR alterations (e.g., 4T1 breast cancer cells, SNU-16 gastric cancer cells) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).[4][6] Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.[3]

  • After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

  • If using CellTiter-Glo®, incubate for 10 minutes to lyse cells and stabilize the luminescent signal. Read luminescence on a plate reader.

  • If using MTT, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO or a solubilization buffer and read absorbance at 570 nm.

  • Normalize the data to vehicle-treated control cells and calculate the GI₅₀ (concentration for 50% growth inhibition).

Screening_Cascade cluster_invitro In Vitro Evaluation Compound_Library Synthesized Compound Library Biochemical_Assay Protocol 2: Biochemical Kinase Assay (Determine IC₅₀ vs FGFR1-4) Compound_Library->Biochemical_Assay Cellular_Assay Protocol 3: Cellular Proliferation Assay (Determine GI₅₀ in FGFR-driven cells) Biochemical_Assay->Cellular_Assay Potent Hits (IC₅₀ < 100 nM) Selectivity_Panel Kinome-wide Selectivity Screening (e.g., KinomeScan) Cellular_Assay->Selectivity_Panel Cell-Active Hits (GI₅₀ < 1 µM) Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Selective Hits

Figure 3: In vitro screening cascade for identifying lead candidates.

In Vivo Validation: Preclinical Efficacy

Promising lead candidates identified through in vitro screening must be evaluated in vivo to assess their anti-tumor efficacy and tolerability.

Protocol 4: Xenograft Tumor Model

Objective: To determine if a lead compound can inhibit tumor growth in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).

  • Cell Implantation: Subcutaneously implant a human cancer cell line with a known FGFR alteration (e.g., SNU-16, which has FGFR2 amplification) into the flank of each mouse.[6]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses).

  • Dosing: Administer the test compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily). A compound like inhibitor 35 from a related pyrrolo[2,3-b]pyrazine series was shown to be effective at 10 mg/kg.[6]

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and general animal health throughout the study (typically 21-28 days).[6]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and clinically relevant starting point for the development of novel FGFR inhibitors. By employing strategic synthetic methodologies, such as Suzuki cross-coupling on the 4-chloro precursor, and conducting systematic SAR-guided optimization, researchers can generate potent and selective drug candidates. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo validation of these compounds, paving the way for the discovery of next-generation targeted therapies for FGFR-driven cancers.

References

Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Cdc7 Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of Genomic Integrity

Cell Division Cycle 7 (Cdc7) kinase, a highly conserved serine/threonine kinase, has emerged as a compelling target in oncology.[1][2] Its pivotal role in orchestrating the initiation of DNA replication during the S-phase of the cell cycle makes it indispensable for cellular proliferation.[2] In conjunction with its regulatory subunit, Dbf4, Cdc7 forms an active complex that phosphorylates the minichromosome maintenance (MCM) complex, a critical event that triggers the firing of replication origins.[2][3][4] Notably, many cancer cells exhibit heightened reliance on Cdc7 for their survival and proliferation, rendering them particularly vulnerable to its inhibition.[1] This guide provides a comprehensive overview of the synthesis and biological evaluation of a promising class of Cdc7 inhibitors built around a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, offering researchers a detailed roadmap for the development of novel anti-cancer therapeutics.

The Cdc7 Signaling Pathway: A Critical Node in Cell Cycle Control

The activity of Cdc7 is tightly regulated throughout the cell cycle. The formation of the Cdc7-Dbf4 complex is the primary mechanism of its activation.[2][3] Once active, the complex phosphorylates multiple serine and threonine residues on the MCM2-7 subunits of the pre-replicative complex (pre-RC), which is assembled at replication origins during the G1 phase. This phosphorylation event is a prerequisite for the recruitment of other replication factors and the initiation of DNA synthesis.

Cdc7_Signaling_Pathway cluster_S S Phase Initiation Pre-RC Pre-Replicative Complex (pre-RC) assembled at replication origins Cdc7_Dbf4 Active Cdc7-Dbf4 Complex Pre-RC->Cdc7_Dbf4 Cdc7-Dbf4 activation pMCM Phosphorylated MCM Complex Cdc7_Dbf4->pMCM Phosphorylation of MCM2-7 subunits DNA_Replication DNA Replication Initiation pMCM->DNA_Replication Recruitment of replication machinery

Caption: The Cdc7-Dbf4 signaling pathway for DNA replication initiation.

Synthetic Protocol: Crafting the 1H-pyrrolo[2,3-b]pyridine Core and Lead Inhibitor

The synthesis of the lead compound, (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, involves a multi-step process commencing with the construction of the 1H-pyrrolo[2,3-b]pyridine core. The following protocol is adapted from established synthetic routes.[1]

Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This initial phase focuses on creating the core heterocyclic scaffold functionalized with an aldehyde group, which serves as a key intermediate for subsequent reactions.

Synthesis_Part1 start Commercially Available 2-amino-3-picoline step1 Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 product1 Intermediate: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde step1->product1

Caption: Workflow for the synthesis of the key intermediate.

Materials:

  • 2-amino-3-picoline

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-picoline in DMF at 0 °C, add POCl3 dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Part 2: Synthesis of (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one

This part details the Knoevenagel condensation to construct the final inhibitor.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • 2-(Benzylamino)thiazol-4(5H)-one

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in ethanol, add 2-(benzylamino)thiazol-4(5H)-one.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects

The biological activity of the synthesized compounds is evaluated through in vitro kinase assays and cell-based proliferation assays.

Protocol 1: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human Cdc7/Dbf4 complex

  • MCM2 peptide substrate

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the inhibitor at various concentrations, and the Cdc7/Dbf4 enzyme.

  • Initiate the kinase reaction by adding a mixture of the MCM2 peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the structure-activity relationship.

Compound IDR1-Substituent on ThiazoloneR2-Substituent on PyrrolopyridineCdc7 IC50 (nM)[1]
1 PhenylH>1000
2 BenzylaminoH50
3 4-FluorobenzylaminoH25
4 (Lead) BenzylaminoH7
5 H5-Fluoro>500

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and potent core for the design of novel Cdc7 kinase inhibitors. The synthetic route is robust, and the biological evaluation methods are well-established, providing a clear path for further optimization and development. Future efforts should focus on exploring further substitutions on both the pyrrolopyridine core and the side chains to enhance potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide offer a solid foundation for researchers in academic and industrial settings to advance the discovery of next-generation Cdc7 inhibitors for cancer therapy.

References

Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide in Cancer Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole in Oncology

The quest for targeted cancer therapies has led to the identification of numerous "privileged scaffolds" – molecular frameworks that serve as potent and selective binders to key biological targets. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold is an exceptional "hinge-binding motif," capable of forming critical hydrogen bonds with the ATP-binding site of various kinases, thereby blocking their activity.[1][3] This has led to the development of several FDA-approved drugs and numerous clinical candidates targeting a wide array of kinases involved in oncogenesis.[2]

This technical guide focuses on a key derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide . This molecule is not merely a variation of the parent scaffold but a strategic synthetic intermediate. The introduction of the 7-oxide and the 4-chloro substituent provides medicinal chemists with versatile handles to construct complex and highly functionalized kinase inhibitors. The N-oxide functionality plays a crucial role in activating the pyridine ring, facilitating the introduction of substituents at the 4-position, a key vector for modulating potency and selectivity.[4][5]

PART 1: The Strategic Role of this compound as a Key Building Block

The primary application of this compound in cancer drug discovery is as a precursor to 4-substituted 7-azaindole derivatives. The synthesis of many potent kinase inhibitors, including those targeting Janus kinases (JAKs), relies on the 4-chloro-7-azaindole core.[6][7]

The general synthetic strategy involves the initial N-oxidation of 7-azaindole, followed by a chlorination step to install the chloro group at the 4-position. This 4-chloro derivative is then a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce a diverse array of substituents.[8]

Synthetic Workflow Overview

The following diagram illustrates the pivotal role of the 7-oxide in accessing the crucial 4-chloro intermediate, which is then elaborated into a diverse library of potential kinase inhibitors.

G cluster_0 Activation & Functionalization cluster_1 Diversification via Cross-Coupling 7_Azaindole 7-Azaindole N_Oxide 1H-pyrrolo[2,3-b]pyridine 7-oxide 7_Azaindole->N_Oxide Oxidation (e.g., H₂O₂) 4_Chloro 4-Chloro-1H-pyrrolo[2,3-b]pyridine N_Oxide->4_Chloro Chlorination (e.g., POCl₃) Suzuki Suzuki-Miyaura Coupling (C-C bond formation) 4_Chloro->Suzuki R-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N bond formation) 4_Chloro->Buchwald R₂NH, Pd Catalyst Inhibitor_Library Library of Potential Kinase Inhibitors Suzuki->Inhibitor_Library Buchwald->Inhibitor_Library

Caption: Synthetic utility of the 7-oxide intermediate.

PART 2: Protocols for Synthesis and Biological Evaluation

This section provides detailed, field-proven protocols for the synthesis of a representative kinase inhibitor from the 4-chloro-7-azaindole scaffold and its subsequent biological evaluation.

Protocol 2.1: Synthesis of a Representative JAK Inhibitor Analog

This protocol outlines a two-step synthesis of a 4-amino-substituted 7-azaindole, a common core in many JAK inhibitors, starting from 4-Chloro-1H-pyrrolo[2,3-b]pyridine. This procedure is adapted from established palladium-catalyzed amination methodologies.[9]

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and a biarylphosphine ligand (e.g., RuPhos, 0.04 mmol).

  • Solvent and Base: Add anhydrous toluene (5 mL) and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 mmol, 1.0 M solution in THF).

  • Reaction Conditions: Stir the mixture at 100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole derivative.

Protocol 2.2: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the cytotoxic or anti-proliferative effects of the synthesized compound on a cancer cell line with a constitutively active JAK-STAT pathway (e.g., HEL 92.1.7, a human erythroleukemia cell line).

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Cancer cell line (e.g., HEL 92.1.7).

  • Complete cell culture medium.

  • Synthesized inhibitor compound, dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. Add the desired concentrations to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[1][10]

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1] Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC₅₀ value.

Experimental Workflow for Biological Evaluation

G cluster_0 Cell Culture & Treatment cluster_1 Viability Assay Seed Seed Cells (e.g., HEL 92.1.7) in 96-well plate Treat Treat with Inhibitor (Serial Dilutions) Seed->Treat Incubate Incubate (72 hours) Treat->Incubate Equilibrate Equilibrate Plate to Room Temp. Incubate->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Data_Analysis Data Analysis & IC₅₀ Determination Measure->Data_Analysis Calculate IC₅₀

Caption: Workflow for cell viability assessment.

PART 3: Mechanism of Action Analysis

To confirm that the synthesized inhibitor targets the intended signaling pathway, a Western blot analysis is performed to measure the phosphorylation status of key proteins in the JAK-STAT pathway.

Protocol 3.1: Western Blot for Phospho-STAT3

This protocol details the steps to assess the inhibition of JAK-mediated STAT3 phosphorylation in a relevant cancer cell line.

Procedure:

  • Cell Treatment: Seed cells (e.g., HEL 92.1.7) in 6-well plates and grow to 70-80% confluency. Treat the cells with the synthesized inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for 2-4 hours. Include a vehicle control (DMSO).

  • Protein Extraction: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for total STAT3 and a loading control like GAPDH or β-actin.

Target Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

G Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor JAK Inhibitor (e.g., from 7-Azaindole) Inhibitor->pJAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway.

PART 4: Data Presentation and Interpretation

Table 1: Hypothetical Cell Viability Data
Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0195.3 ± 4.8
0.175.1 ± 6.1
0.552.3 ± 3.9
1.028.7 ± 4.5
5.08.2 ± 2.1
10.04.5 ± 1.8

From this data, an IC₅₀ value would be calculated, representing the concentration at which the inhibitor reduces cell viability by 50%.

Table 2: Expected Western Blot Results
Treatmentp-STAT3 (Relative Intensity)Total STAT3 (Relative Intensity)
Vehicle Control1.001.00
Inhibitor (0.5 µM)0.350.98
Inhibitor (1.0 µM)0.121.01
Inhibitor (5.0 µM)0.030.99

The expected outcome is a dose-dependent decrease in the levels of phosphorylated STAT3, while the total STAT3 levels remain unchanged, confirming on-target activity.

Conclusion

This compound is a strategically vital intermediate in modern cancer drug discovery. Its utility lies in providing an efficient synthetic route to the 4-chloro-7-azaindole core, a privileged scaffold for potent kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel anti-cancer agents derived from this versatile building block, from initial chemical synthesis to cellular and mechanistic analysis. The continued exploration of the 7-azaindole scaffold promises to yield the next generation of targeted therapies for a multitude of malignancies.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide as a building block for antiviral agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide as a Strategic Building Block for the Synthesis of Novel Antiviral Agents

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of both indole and purine, it serves as a versatile core for molecules targeting a vast array of biological pathways.[1][2][3] Its derivatives have shown significant therapeutic potential as kinase inhibitors, anti-cancer agents, and, most critically, as potent antiviral compounds.[3][4] The strategic introduction of specific functional groups onto this scaffold is paramount for modulating physicochemical properties and fine-tuning interactions with viral or host-cell targets.

This guide focuses on a particularly valuable derivative: This compound . The introduction of an N-oxide at the 7-position and a chlorine atom at the 4-position transforms the parent heterocycle into a highly activated and versatile building block. The N-oxide function electronically activates the pyridine ring, facilitating subsequent functionalization, while the 4-chloro group acts as an exceptional synthetic handle for a variety of cross-coupling and substitution reactions.[5][6] This combination allows for the systematic and efficient construction of complex molecular architectures essential for the discovery of next-generation antiviral therapeutics. This document provides an in-depth look at the properties of this compound and detailed protocols for its application.

Physicochemical Properties and Safety Profile

A thorough understanding of the building block's properties is fundamental for its effective and safe use in any synthetic campaign.

Table 1: Physicochemical Data

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Chloro-7-azaindole N-oxide[5]
CAS Number Data not readily available; often generated in-situ.[7]
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
Appearance Typically an off-white to yellow solidInferred
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols. Poorly soluble in water.[8]
Safety and Handling

As a reactive chemical intermediate, this compound and its precursor, 4-chloro-7-azaindole, must be handled with appropriate care.

  • Hazards: The precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[9] Similar hazards should be assumed for the N-oxide derivative.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation.[8][12]

Core Synthetic Rationale: Activation via N-Oxidation

The primary reason for utilizing the 7-oxide is to activate the 7-azaindole ring system for regioselective functionalization. The N-oxide group is strongly electron-withdrawing, which significantly reduces the electron density of the pyridine ring. This electronic perturbation renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) or rearrangement upon treatment with reagents like phosphorus oxychloride (POCl₃), which is a common subsequent step not detailed here but follows the initial activation.[5][6] This inherent reactivity is the cornerstone of its utility as a building block.

Experimental Protocols: Key Transformations

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic explorations. The causality behind key steps is explained to empower users to adapt these methods to their specific targets.

Protocol 1: Synthesis of this compound

This protocol describes the foundational step: the N-oxidation of the commercially available 4-chloro-7-azaindole.

Rationale: This reaction converts the relatively inert pyridine nitrogen into an N-oxide, activating the C4 position for subsequent diversification. Hydrogen peroxide in an acidic medium is a classic and effective method for this transformation. Controlling the temperature is critical to prevent over-oxidation or decomposition.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add a suitable organic solvent such as tetrahydrofuran (THF) or ethyl acetate. Stir until all solid has dissolved.[6]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to manage the exothermicity of the reaction.

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (30% aq., 1.1–2.0 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 15 °C.[6]

  • Reaction: Allow the reaction to stir at a low temperature (5-15 °C) for 2-5 hours.[6] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the 4-chloro group as a handle for forming a new carbon-carbon bond, a cornerstone of modern drug discovery.

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for creating biaryl structures. It requires a palladium catalyst to couple an organoboron species (boronic acid or ester) with an aryl halide. The choice of base, solvent, and ligand is critical for achieving high yields and preventing side reactions.[1][13]

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a suitable ligand.[1]

  • Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate.[1]

  • Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Visualizing the Synthetic Strategy

Diagrams are essential for conceptualizing complex synthetic pathways. The following visualizations illustrate the strategic position of this compound.

G cluster_start Starting Material cluster_activation Activation Step cluster_diversification Diversification Reactions cluster_products Antiviral Scaffolds SM 4-Chloro-7-azaindole N_Oxide This compound SM->N_Oxide Oxidation (Protocol 1) Suzuki C-C Coupling (Suzuki-Miyaura) N_Oxide->Suzuki Pd-Catalysis Buchwald C-N Coupling (Buchwald-Hartwig) N_Oxide->Buchwald Pd-Catalysis SNAr Nucleophilic Substitution (SNAr) N_Oxide->SNAr Prod1 4-Aryl Derivatives Suzuki->Prod1 Prod2 4-Amino Derivatives Buchwald->Prod2 Prod3 4-Alkoxy/Thio Derivatives SNAr->Prod3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of this critical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the oxidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-7-azaindole).

Issue 1: Low or No Yield of the N-oxide Product

Question: I am performing the N-oxidation of 4-Chloro-7-azaindole using m-CPBA, but I am observing a very low yield of the desired this compound. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the N-oxidation of pyridine derivatives are a common challenge. The likely causes can be categorized into issues with reagents, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Degraded Oxidizing Agent (m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for such transformations.[1][2] However, its purity can degrade over time, especially if not stored properly.[2][3] Commercial m-CPBA is often sold at a purity of around 77%, with the main impurity being m-chlorobenzoic acid.[4]

    • Solution: Use a fresh bottle of m-CPBA or purify the existing stock. The purity of m-CPBA can be determined by titration.[3] To purify, the commercial material can be washed with a phosphate buffer at pH 7.5 to remove the acidic m-chlorobenzoic acid impurity.[3]

  • Inadequate Reaction Time or Temperature: The oxidation of the pyridine nitrogen in the 7-azaindole scaffold is influenced by both time and temperature.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical procedure involves stirring the reaction mixture at room temperature.[4] If the reaction is sluggish, consider extending the reaction time. Some procedures report reaction times of up to 18 hours.[5]

  • Solvent Choice: The solvent system plays a crucial role in solubilizing the starting material and the oxidant, thereby facilitating the reaction.

    • Solution: A mixture of dimethoxyethane (DME) and heptane has been reported to be effective.[4][5] The use of a co-solvent system can help in managing the solubility of both the polar starting material and the less polar oxidant.

  • Side Reactions: The pyrrole moiety of the 7-azaindole is also susceptible to oxidation, which can lead to a complex mixture of byproducts and a lower yield of the desired N-oxide.[6]

    • Solution: Careful control of the stoichiometry of the oxidizing agent is critical. Use of a slight excess (e.g., 1.1-1.5 equivalents) of m-CPBA is common, but a large excess should be avoided. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to improve the selectivity for N-oxidation over pyrrole oxidation.

Issue 2: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate and purify the this compound from the reaction mixture. What is an effective work-up and purification strategy?

Answer:

The work-up and purification process is critical for obtaining a high-purity product. The main challenge is to remove the unreacted starting material, the m-chlorobenzoic acid byproduct, and any other side products.

Recommended Protocol for Work-up and Purification:

  • Filtration: After the reaction is complete, the precipitated m-chlorobenzoic acid can be removed by filtration.[4] Washing the filter cake with a suitable solvent, such as the reaction solvent mixture, will help to recover any product that may have co-precipitated.[4]

  • Aqueous Wash: The filtrate can then be subjected to an aqueous work-up. Washing with a basic solution, such as sodium bicarbonate or sodium hydroxide, will help to remove the remaining acidic impurities.[4][5] Care should be taken to avoid overly basic conditions which might affect the product.

  • Extraction: The product can be extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: If the product is still not pure after extraction, column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, with ethyl acetate in hexanes, can be effective in separating the desired N-oxide from less polar starting material and other impurities.

Issue 3: Inconsistent Yields Between Batches

Question: I am observing significant variability in the yield of this compound from one batch to another, even when I follow the same procedure. What could be the reasons for this inconsistency?

Answer:

Inconsistent yields are often traced back to subtle variations in experimental parameters that are not always immediately obvious.

Key Factors to Control for Reproducibility:

  • Purity of Starting Material: The purity of the starting 4-Chloro-7-azaindole can impact the reaction. Impurities may interfere with the oxidation process. Ensure the starting material is of high purity.

  • Moisture Content: Peroxy-acid oxidations can be sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Rate of Addition of Oxidant: Adding the m-CPBA portion-wise, especially on a larger scale, can help to control the reaction exotherm and minimize side reactions.

  • Stirring Efficiency: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing of reactants. Inconsistent stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in variable outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of this compound?

A1: With an optimized procedure, yields of up to 85% have been reported for the subsequent chlorination step, which implies a high-yielding N-oxidation step.[4][5] However, yields can vary based on the scale of the reaction and the specific conditions employed.

Q2: Are there alternative oxidizing agents to m-CPBA for this N-oxidation?

A2: Yes, other oxidizing agents can be used for the N-oxidation of pyridines. Hydrogen peroxide in the presence of a suitable catalyst is a common "greener" alternative.[4] Other peroxy acids, such as peracetic acid, can also be employed.[7] However, m-CPBA is often preferred for its reliability and ease of handling in a laboratory setting.[2]

Q3: How can I confirm the formation of the N-oxide product?

A3: The formation of the N-oxide can be confirmed by several analytical techniques:

  • Mass Spectrometry (MS): The product will have a molecular weight corresponding to the addition of one oxygen atom (16 g/mol ) to the starting material. The molecular formula of this compound is C7H5ClN2O, with a molecular weight of approximately 168.58 g/mol .[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show characteristic shifts in the signals of the protons on the pyridine ring upon N-oxidation. Typically, the protons at the 2- and 6-positions (ortho to the nitrogen) will experience a downfield shift.

  • Infrared (IR) Spectroscopy: The formation of the N-O bond will give rise to a characteristic stretching vibration in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

Q4: What are the key safety precautions to take when working with m-CPBA?

A4: m-CPBA is a strong oxidizing agent and should be handled with care.[3] It is flammable and can cause fire upon contact with combustible materials.[3] It is also corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid shock and friction, as pure m-CPBA can be explosive.[2]

III. Experimental Protocols & Data

Optimized Protocol for N-Oxidation of 4-Chloro-7-azaindole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Chloro-7-azaindole (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Heptane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-7-azaindole in a mixture of DME and heptane (e.g., 1:2 v/v).[4]

  • To the stirred solution, add m-CPBA portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filter cake with a small amount of the DME/heptane mixture.[4]

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Summary
ParameterRecommended ConditionReference
Starting Material 4-Chloro-7-azaindole[4]
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)[4]
Stoichiometry ~1.2 equivalents of m-CPBA-
Solvent 1,2-Dimethoxyethane (DME) / Heptane[4][5]
Temperature Room Temperature[4]
Reaction Time Monitored by TLC (typically a few hours)-
Work-up Filtration followed by aqueous wash[4]
Purification Column Chromatography-

IV. Mechanistic Insights & Visualizations

The N-oxidation of a pyridine ring with a peroxy acid like m-CPBA is a well-established reaction. The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Reaction Workflow

Synthesis_Workflow Start 4-Chloro-7-azaindole Oxidation N-Oxidation (m-CPBA, DME/Heptane) Start->Oxidation Workup Work-up (Filtration, Aqueous Wash) Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Yield LowYield Low Yield Cause1 Reagent Quality (m-CPBA) LowYield->Cause1 Cause2 Reaction Conditions (Temp, Time, Solvent) LowYield->Cause2 Cause3 Side Reactions (Pyrrole Oxidation) LowYield->Cause3 Solution1 Use fresh/purified m-CPBA Cause1->Solution1 Solution2 Optimize conditions via TLC monitoring Cause2->Solution2 Solution3 Control stoichiometry and temperature Cause3->Solution3

Caption: Troubleshooting guide for low yield in N-oxide synthesis.

V. References

  • 4-Chloro-7-azaindole synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (URL: --INVALID-LINK--)

  • 4-Chloro-7-azaindole | 55052-28-3 - ChemicalBook. (URL: --INVALID-LINK--)

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (URL: --INVALID-LINK--)

  • 74420-03-4|this compound - BLDpharm. (URL: --INVALID-LINK--)

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC - NIH. (URL: --INVALID-LINK--)

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • 4-chloro-1H-Pyrrolo[2,3-b]pyridine-7-oxide - Guidechem. (URL: --INVALID-LINK--)

  • Suggested mechanism for conversion of pyridines to pyridine‐N‐oxide - ResearchGate. (URL: --INVALID-LINK--)

  • Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. (URL: --INVALID-LINK--)

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: --INVALID-LINK--)

  • 1H-Pyrrolo[2,3-b]pyridine,4-chloro-2-iodo - Echemi. (URL: --INVALID-LINK--)

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Publishing. (URL: --INVALID-LINK--)

  • Pyridine N-Oxides - Baran Lab. (URL: --INVALID-LINK--)

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (URL: --INVALID-LINK--)

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • meta-Chloroperoxybenzoic acid - Wikipedia. (URL: --INVALID-LINK--)

References

Technical Support Center: Navigating the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve experimental issues but also to understand the underlying chemical principles driving these outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds. The most common synthetic route involves a two-step process: the N-oxidation of the 7-azaindole core, followed by chlorination. While seemingly straightforward, this pathway is often plagued by side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls and offer robust solutions.

Troubleshooting Guide & FAQs

Part 1: The N-Oxidation of 7-Azaindole

The initial step, the formation of the N-oxide, is crucial for activating the pyridine ring for subsequent functionalization. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically employed as oxidants.

Question 1: My N-oxidation reaction with m-CPBA is showing multiple spots on TLC, and the yield of the desired 7-azaindole 7-oxide is low. What are the likely side products?

Answer: Low yields and multiple byproducts in the N-oxidation of 7-azaindole are common issues. The primary culprits are often over-oxidation and reactions involving the pyrrole ring.

Likely Side Reactions & Their Mechanisms:

  • Over-oxidation: The pyrrole ring, being electron-rich, is susceptible to oxidation, especially under harsh conditions or with an excess of the oxidizing agent. This can lead to the formation of hydroxylated or quinone-like structures, which are often unstable and can lead to complex product mixtures.

  • N-H Oxidation: While less common, oxidation at the pyrrole nitrogen (N-1) can occur, leading to undesired N-hydroxy pyrrole derivatives.

  • Ring Opening: In extreme cases of over-oxidation, cleavage of the pyrrole ring can occur, leading to a variety of degradation products.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Oxidant Stoichiometry Use a slight excess (1.1-1.2 equivalents) of m-CPBA.Minimizes over-oxidation of the electron-rich pyrrole ring.
Temperature Control Maintain a low reaction temperature, typically between 0°C and room temperature.Reduces the rate of side reactions and decomposition.
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS.Prevents the reaction from proceeding beyond the desired N-oxide formation.
Choice of Solvent Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.These solvents are less likely to participate in side reactions compared to protic or highly polar solvents.

Question 2: I'm using hydrogen peroxide for the N-oxidation, but the reaction is sluggish or incomplete. How can I improve the conversion?

Answer: Hydrogen peroxide is a greener oxidant but can be less reactive than peroxy acids. Incomplete conversion is a frequent challenge.

Causality & Mitigation:

  • Insufficient Activation: Hydrogen peroxide often requires an acid catalyst to enhance its oxidizing power. Acetic acid or trifluoroacetic acid are commonly used.

  • Reaction Time and Temperature: The reaction may require longer reaction times or slightly elevated temperatures (e.g., 40-50°C) to achieve full conversion. However, careful monitoring is essential to prevent over-oxidation.

Recommended Protocol Adjustment:

  • Dissolve the 7-azaindole in a suitable solvent like acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the mixture to 40-50°C and monitor the reaction by TLC.

  • Upon completion, carefully quench the excess peroxide with a reducing agent like sodium sulfite or sodium thiosulfate solution.

Part 2: Chlorination of 7-Azaindole 7-Oxide

The second step involves the reaction of the N-oxide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position.

Question 3: The chlorination of my 7-azaindole 7-oxide with POCl₃ is giving a low yield of the desired 4-chloro product and a significant amount of unreacted starting material. What's going wrong?

Answer: Incomplete conversion during the chlorination step is often due to insufficient activation of the N-oxide or deactivation of the chlorinating agent.

Mechanism of Activation and Potential for Failure:

The reaction proceeds through the formation of a highly reactive intermediate upon reaction of the N-oxide with POCl₃. This intermediate is then attacked by a chloride ion. If this activation is not efficient, the reaction will not proceed to completion.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Temperature The reaction typically requires heating, often to reflux in a solvent like acetonitrile or neat POCl₃.Provides the necessary activation energy for the formation of the reactive intermediate.
Excess POCl₃ Use a significant excess of POCl₃ (5-10 equivalents).POCl₃ can also act as the solvent and drives the reaction to completion.
Addition of a Base/Catalyst The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can catalyze the reaction.[1]The base can facilitate the formation of the reactive intermediate and neutralize any HCl generated, preventing protonation of the starting material.

Question 4: I'm observing the formation of a dichlorinated byproduct. What is its likely structure and how can I prevent its formation?

Answer: The formation of dichlorinated byproducts is a known side reaction in this synthesis. The most common byproduct is the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Mechanism of Dichlorination:

Over-activation of the pyridine ring by the N-oxide and the initial chlorination at the 4-position can make the 6-position susceptible to a second chlorination, especially under forcing conditions (high temperature and long reaction times).

Mitigation Strategies:

  • Strict Temperature and Time Control: Avoid prolonged heating and excessive temperatures. Monitor the reaction closely and stop it once the desired mono-chloro product is the major component.

  • Controlled Stoichiometry of POCl₃: While an excess is needed, using a very large excess for extended periods can promote dichlorination.

  • Purification: If dichlorinated byproduct formation is unavoidable, careful purification by column chromatography is typically required to separate it from the desired mono-chloro product.

Experimental Protocols

Protocol 1: N-Oxidation of 7-Azaindole with m-CPBA

  • Dissolve 7-azaindole (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-azaindole 7-oxide.

Protocol 2: Chlorination of 7-Azaindole 7-Oxide with POCl₃

  • To the crude 7-azaindole 7-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under a nitrogen atmosphere.

  • Heat the mixture to 80-90°C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or by the slow addition of solid sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_0 N-Oxidation cluster_1 Chlorination 7-Azaindole 7-Azaindole 7-Azaindole 7-Oxide 7-Azaindole 7-Oxide 7-Azaindole->7-Azaindole 7-Oxide m-CPBA or H₂O₂/AcOH Over-oxidation Products Over-oxidation Products 7-Azaindole->Over-oxidation Products Excess Oxidant High Temp. This compound This compound 7-Azaindole 7-Oxide->this compound POCl₃ Unreacted Starting Material Unreacted Starting Material 7-Azaindole 7-Oxide->Unreacted Starting Material Low Temp. Insufficient POCl₃ 4,6-Dichloro Product 4,6-Dichloro Product This compound->4,6-Dichloro Product High Temp. Prolonged Reaction

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Chlorination

G Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check POCl3 Stoichiometry Check POCl3 Stoichiometry Check Temperature->Check POCl3 Stoichiometry Optimal Increase Temperature Increase to 80-100°C Check Temperature->Increase Temperature Too Low Consider Catalyst Consider Catalyst Check POCl3 Stoichiometry->Consider Catalyst Sufficient Increase POCl3 Use 5-10 equivalents Check POCl3 Stoichiometry->Increase POCl3 Too Low Add DIPEA Add 0.1-0.2 equivalents Consider Catalyst->Add DIPEA Yes Improved Yield Improved Yield Consider Catalyst->Improved Yield No Increase Temperature->Improved Yield Increase POCl3->Improved Yield Add DIPEA->Improved Yield

Caption: Troubleshooting low yield in the chlorination step.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of the 7-azaindole scaffold, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, can present specific challenges in these transformations.[1] This resource aims to equip you with the knowledge to navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the 7-azaindole often necessary for cross-coupling reactions?

A1: The N-H proton of the 7-azaindole is acidic and can interfere with the catalytic cycle in several ways. It can react with the base, coordinate to the palladium center leading to catalyst inhibition, or participate in undesired side reactions.[2] N-protection, often with groups like benzyl (Bn), ethyl (Et), or a sulfonyl group, can prevent these issues and lead to more consistent and higher yields.[1] However, recent advances have shown that with the right choice of ligand and base, such as using biarylphosphine ligands and LiHMDS, unprotected 7-azaindoles can be successfully coupled.[2][3]

Q2: My reaction with 4-chloro-7-azaindole is sluggish compared to a similar reaction with 4-bromo- or 4-iodo-7-azaindole. Why is this and what can I do?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. The C-Cl bond is stronger and therefore requires a more active catalyst to undergo oxidative addition, which is often the rate-limiting step. To improve the reactivity of 4-chloro-7-azaindole, consider using more electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to facilitate the oxidative addition of aryl chlorides.[1][2][4] Increasing the reaction temperature may also be beneficial.

Q3: What are the most common types of cross-coupling reactions performed on 4-chloro-7-azaindole?

A3: The most frequently employed palladium-catalyzed cross-coupling reactions with 4-chloro-7-azaindole and its derivatives include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1][2][6]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5][7][8]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[5][9][10]

  • C-O Coupling: For the formation of ether linkages with phenols.[1][6]

Q4: Can I perform selective cross-coupling if I have other halogen substituents on the 7-azaindole core?

A4: Yes, selective cross-coupling is possible by exploiting the differential reactivity of the halogens. For instance, in a molecule containing both an iodine and a chlorine atom, the more reactive C-I bond will typically undergo oxidative addition preferentially, allowing for selective functionalization at that position. This strategy is often used in the synthesis of polysubstituted 7-azaindoles.[11]

Troubleshooting Guide

This section addresses specific problems that you might encounter during your experiments and provides actionable solutions.

Issue 1: Low to No Product Yield

Symptom: After the specified reaction time, TLC or LC-MS analysis shows predominantly starting material with little or no desired product.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Ensure an inert atmosphere is maintained throughout the reaction setup and duration.[12] Use freshly degassed solvents. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-activated palladium precatalyst.[9][11] The choice of ligand is also critical for catalyst stability and activity.[12]

  • Inappropriate Ligand: The chosen ligand may not be suitable for activating the 4-chloro-7-azaindole substrate.

    • Solution: For the less reactive 4-chloro substrate, electron-rich and sterically hindered ligands are often required.[13] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices for Suzuki and Buchwald-Hartwig reactions.[1][2][11] For Sonogashira couplings, phosphine ligands in combination with a copper(I) co-catalyst are common.[7][8]

  • Incorrect Base: The strength and nature of the base are crucial for the transmetalation and reductive elimination steps.

    • Solution: The choice of base is highly dependent on the specific coupling reaction. For Suzuki couplings, carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often effective.[1][14] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.[2][9] It's important to screen a few different bases to find the optimal one for your specific substrate combination.

  • N-H Interference (for unprotected azaindoles): The acidic N-H proton can interfere with the catalytic cycle.

    • Solution: If using an unprotected 7-azaindole, consider switching to a base like LiHMDS which has been shown to be effective in these cases.[2] Alternatively, protecting the nitrogen with a suitable group (e.g., benzyl, tosyl) can significantly improve yields.[1]

Issue 2: Formation of Side Products

Symptom: Significant formation of undesired products is observed by TLC or LC-MS.

Common Side Products & Solutions:

  • Hydrodehalogenation (Protodehalogenation): The chloro group is replaced by a hydrogen atom.

    • Cause: This can occur via a competing reaction pathway, particularly in the presence of trace amounts of water or other proton sources.[15] It can also be a result of β-hydride elimination from a palladium-hydride intermediate.[16]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use a high-quality, anhydrous base. Optimizing the ligand and reaction temperature can also help to favor the desired cross-coupling pathway over hydrodehalogenation.[15]

  • Homocoupling of the Coupling Partner: Dimerization of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions).

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway.[13]

    • Solution: Thoroughly degas the reaction mixture before heating. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.

  • Catalyst Decomposition to Palladium Black: A black precipitate forms in the reaction mixture, indicating catalyst deactivation.

    • Cause: This can be caused by high temperatures, the presence of impurities, or an inappropriate ligand that does not adequately stabilize the palladium nanoparticles.[17]

    • Solution: Lower the reaction temperature if possible. Ensure high purity of all reagents and solvents. Screen different ligands to find one that provides better stability to the catalytic species. Using well-defined palladium precatalysts can sometimes mitigate this issue.[2]

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination of N-Protected 4-Chloro-7-Azaindole

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the N-protected 4-chloro-7-azaindole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) and the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1003-4Good[1]
RuPhos Precatalyst / RuPhosLiHMDSTHFRT-650.5-2High[2]

Table 1: Example conditions for Buchwald-Hartwig amination of 4-halo-7-azaindole derivatives.

General Protocol for Suzuki-Miyaura Coupling of 4-Chloro-7-Azaindole
  • In a reaction vessel, combine the 4-chloro-7-azaindole (1.0 equiv), the boronic acid or ester (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water, toluene/ethanol).[11][17]

  • Heat the mixture with stirring to the optimal temperature (typically 80-100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Catalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60-110High[11]
Pd(dppf)Cl₂Cs₂CO₃Dioxane100General[14]

Table 2: Example conditions for Suzuki-Miyaura coupling of halo-7-azaindole derivatives.

Visualizing the Process

The Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X (4-chloro-7-azaindole) Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M (e.g., R-B(OH)₂ or R₂NH) RedElim Product Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Decision Tree

Troubleshooting Flowchart Troubleshooting Low Yield in Cross-Coupling start Low or No Yield check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_inert Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_inert reagents_ok Reagents & Conditions OK? check_inert->reagents_ok reagents_ok->start No, Fix & Retry optimize_catalyst Optimize Catalyst System reagents_ok->optimize_catalyst Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) optimize_catalyst->change_ligand change_precatalyst Use Pd(0) Source or Pre-activated Catalyst change_ligand->change_precatalyst optimize_base Optimize Base change_precatalyst->optimize_base change_base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) optimize_base->change_base increase_temp Increase Reaction Temperature change_base->increase_temp check_protection Is Azaindole N-H Unprotected? increase_temp->check_protection protect_N Consider N-Protection check_protection->protect_N Yes use_LiHMDS Use LiHMDS as Base check_protection->use_LiHMDS Yes, try alternative success Improved Yield check_protection->success No protect_N->success use_LiHMDS->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Pyrrolo[2,3-b]pyridine N-oxide Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-oxide reduction of pyrrolo[2,3-b]pyridines (7-azaindoles). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. The unique electronic nature of the 7-azaindole scaffold can present specific hurdles not always seen with simple pyridine N-oxides. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Incomplete or Stalled Reduction

Question: My N-oxide reduction of a substituted 7-azaindole is not going to completion, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete reduction is a frequent challenge and can stem from several factors related to both the substrate and the reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Potent Reducing Agent: The N-O bond in 7-azaindole N-oxides, while reactive, can be stabilized by the fused aromatic system. If you are using a mild reducing agent, it may not be strong enough for a complete conversion.

    • Troubleshooting:

      • Increase Reagent Stoichiometry: A simple first step is to increase the equivalents of your current reducing agent.

      • Switch to a Stronger Reducing System: If increasing stoichiometry fails, consider more potent reagents. For instance, if you are using a milder system like a phosphine-based reagent, switching to a more robust method such as catalytic hydrogenation or a stronger chemical reductant like PCl₃ may be necessary.[1][2]

  • Steric Hindrance: Substituents near the N-oxide group can sterically hinder the approach of the reducing agent.

    • Troubleshooting:

      • Employ Smaller Reducing Agents: If steric hindrance is suspected, a smaller reducing agent may be more effective.

      • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions.

  • Deactivation of Catalyst (for Catalytic Hydrogenation): In catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities or functional groups on the substrate.

    • Troubleshooting:

      • Use a Higher Catalyst Loading: Increasing the amount of catalyst can sometimes compensate for partial deactivation.

      • Catalyst Screening: Experiment with different catalysts (e.g., PtO₂, Raney Nickel) as they can have different sensitivities to poisoning.

      • Substrate Purification: Ensure your starting material is free of any potential catalyst poisons.

Problem 2: Observation of Unidentified Side Products

Question: I am observing significant side product formation during the N-oxide reduction of my 7-azaindole derivative. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is often dependent on the choice of reducing agent and the functional groups present on your pyrrolo[2,3-b]pyridine core.

Common Side Reactions & Mitigation Strategies:

  • Over-reduction of the Heterocyclic Core: Aggressive reducing conditions, particularly high-pressure catalytic hydrogenation, can lead to the saturation of the pyridine or even the pyrrole ring.

    • Mitigation:

      • Milder Conditions: Opt for milder reducing agents. Palladium-catalyzed transfer hydrogenation using reagents like ammonium formate can be a gentler alternative to high-pressure H₂ gas.

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reduction.

  • Reductive Cleavage of Substituents: Halogen substituents (e.g., -Cl, -Br) on the pyridine ring are susceptible to reductive cleavage, especially with catalytic hydrogenation.

    • Mitigation:

      • Chemoselective Reagents: Employ reducing agents known for their chemoselectivity. For instance, PCl₃ is often effective for deoxygenation without affecting many other functional groups.[1] However, it is a harsh reagent and may not be compatible with acid-sensitive groups.

      • Palladium-Catalyzed Transfer Oxidation: A palladium-catalyzed transfer oxidation of trialkylamines can be a highly chemoselective method for deoxygenation that tolerates a wide range of functional groups, including halogens.[3]

  • Reactions on the Pyrrole Ring: The electron-rich pyrrole ring can be susceptible to side reactions under certain conditions, although it is generally less reactive than the N-oxide.

    • Mitigation:

      • pH Control: Maintain neutral or slightly basic conditions if possible, as acidic conditions can promote polymerization or degradation of the pyrrole moiety.

      • Protecting Groups: If the pyrrole nitrogen is unsubstituted (N-H), consider protecting it (e.g., with a Boc or SEM group) to prevent side reactions at this position.

Problem 3: Poor Chemoselectivity with Other Reducible Groups

Question: My 7-azaindole N-oxide contains other reducible functional groups (e.g., nitro, ester, nitrile). How can I selectively reduce the N-oxide without affecting these groups?

Answer:

Achieving chemoselectivity is a common challenge in organic synthesis. The key is to choose a reducing system that preferentially reacts with the N-oxide.

Strategies for Chemoselective Reduction:

  • Reagent Selection is Critical: The choice of reducing agent is the most important factor.

    • For Nitro Groups: The reduction of a nitro group is often competitive with N-oxide reduction. Milder, more specific reagents are needed. Visible light-mediated photoredox catalysis has emerged as a powerful tool for the chemoselective deoxygenation of N-heterocyclic N-oxides in the presence of sensitive functional groups like nitro groups.[4]

    • For Esters and Nitriles: These groups are generally stable to many N-oxide reducing conditions. However, strong reducing agents like LiAlH₄ should be avoided. A palladium-catalyzed transfer oxidation is an excellent choice for preserving these functionalities.[3]

    • Diboron Reagents: Diboron reagents, such as bis(pinacolato)diboron ((pinB)₂), have been shown to be mild and effective for the reduction of various amine N-oxides and are compatible with a wide range of functional groups.[5]

Functional GroupRecommended Reagent(s) for Selective N-Oxide ReductionReagents to Avoid
Nitro (-NO₂)Visible-light photoredox catalysis, carefully controlled catalytic transfer hydrogenationStrong reducing agents (e.g., SnCl₂, Fe/HCl), high-pressure catalytic hydrogenation
Halogen (-Cl, -Br)PCl₃, Palladium-catalyzed transfer oxidation, Diboron reagentsHigh-pressure catalytic hydrogenation (can lead to dehalogenation)
Ester (-COOR)Most common reagents (PCl₃, catalytic transfer hydrogenation, diboron reagents)Strong hydrides (e.g., LiAlH₄)
Nitrile (-CN)Most common reagents (PCl₃, catalytic transfer hydrogenation, diboron reagents)Strong hydrides (e.g., LiAlH₄)

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the pyrrole N-H during N-oxide reduction?

A1: Not always, but it is highly recommended, especially when using organometallic reagents or strong bases in the reaction sequence. An unprotected N-H can be deprotonated, leading to side reactions or altered reactivity. If your reduction conditions are neutral and mild (e.g., some catalytic hydrogenations), you may be able to proceed without protection.

Q2: Can I perform a one-pot functionalization and reduction of the 7-azaindole N-oxide?

A2: Yes, this is a powerful strategy. The N-oxide activates the pyridine ring for nucleophilic substitution at the C4 and C6 positions.[6] After functionalization, a suitable reducing agent can be added to the same pot to deoxygenate the N-oxide and afford the functionalized 7-azaindole. This approach is efficient and can reduce the number of purification steps.

Q3: My 7-azaindole N-oxide is poorly soluble. What can I do?

A3: Poor solubility can hinder reaction rates.

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. For example, polar aprotic solvents like DMF or DMSO can be effective, but be mindful of their potential to interfere with certain reagents.

  • Elevated Temperature: Gently heating the reaction mixture can improve solubility.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a soluble reagent and an insoluble substrate.

Q4: How does the electronic nature of substituents on the 7-azaindole ring affect the N-oxide reduction?

A4: The electronic properties of substituents can significantly impact the ease of reduction.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring can make the N-oxide more susceptible to reduction by lowering the electron density on the nitrogen atom.

  • Electron-Donating Groups (EDGs): EDGs can have the opposite effect, making the N-oxide more electron-rich and potentially more difficult to reduce. You may need to use harsher conditions or a more potent reducing agent for substrates with strong EDGs.

Experimental Workflow & Diagrams

General Workflow for Troubleshooting N-Oxide Reduction

G start Start: N-Oxide Reduction of Pyrrolo[2,3-b]pyridine check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reagent stoichiometry - Switch to a stronger reductant - Increase temperature incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction analyze_side_products Analyze Side Products: - Over-reduction? - Dehalogenation? - Pyrrole ring reaction? side_products->analyze_side_products Yes complete Reaction Complete & Clean side_products->complete No adjust_conditions Adjust Conditions: - Milder reductant - Chemoselective reagent - Protect N-H analyze_side_products->adjust_conditions adjust_conditions->start Re-run Reaction end End: Desired Product complete->end

Caption: A decision-making workflow for troubleshooting common issues in the N-oxide reduction of pyrrolo[2,3-b]pyridines.

Conceptual Pathway: Functionalization and Subsequent Reduction

G start 7-Azaindole oxidation Oxidation m-CPBA or H₂O₂/AcOH start->oxidation Step 1 n_oxide 7-Azaindole N-Oxide Activated Pyridine Ring oxidation->n_oxide functionalization Functionalization Nucleophilic Aromatic Substitution (e.g., at C4 or C6) n_oxide->functionalization Step 2 functionalized_n_oxide Functionalized 7-Azaindole N-Oxide functionalization->functionalized_n_oxide reduction Deoxygenation e.g., PCl₃, Pd-catalyzed transfer oxidation functionalized_n_oxide->reduction Step 3 end Functionalized 7-Azaindole reduction->end

Caption: A synthetic strategy involving N-oxide formation for activation, followed by functionalization and subsequent deoxygenation to yield substituted 7-azaindoles.

References

Protecting group strategies for the pyrrole nitrogen in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protecting Group Strategies for the Pyrrole Nitrogen in 7-Azaindole Synthesis

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for navigating the critical step of pyrrole nitrogen protection in 7-azaindole synthesis. It is structured as a dynamic resource, combining troubleshooting guides, FAQs, and detailed protocols to address specific experimental challenges.

Introduction: The Critical Role of N-Protection in 7-Azaindole Chemistry

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present distinct synthetic challenges. The pyrrole N-H proton is acidic and can interfere with a wide range of reactions, including metallations, cross-couplings, and reactions involving strong bases or electrophiles.

Protecting the pyrrole nitrogen is therefore not merely a procedural step but a crucial strategic decision that dictates the feasibility and outcome of subsequent transformations.[4] An appropriate protecting group can:

  • Prevent unwanted side reactions at the N-1 position.

  • Improve solubility and handling of intermediates.

  • Modulate the reactivity of the heterocyclic system.

  • Direct functionalization to other positions on the ring system.[5]

This guide is designed to help you select the optimal protecting group for your synthetic route and troubleshoot the common issues that arise during its application.

Choosing Your Pyrrole N-Protecting Group

The ideal protecting group should be easy to install and remove in high yield, stable to the desired reaction conditions, and should not introduce complications in purification.[6] The choice is fundamentally dictated by the planned downstream chemical transformations.

G start What are your downstream reaction conditions? mild_cond Mild / General Purpose? start->mild_cond acid_cond Strongly Acidic Conditions? base_cond Strongly Basic / Nucleophilic Conditions? acid_cond->base_cond No sulfonyl_group Use Sulfonyl (Ts, Bs) or SEM Group acid_cond->sulfonyl_group Yes organometallic Organometallic Reactions (e.g., Lithiation)? base_cond->organometallic No sem_group Use SEM Group (Fluoride/Acid Labile) base_cond->sem_group Yes boc_group Use Boc Group (Acid Labile) organometallic->boc_group No (Risk of cleavage with BuLi) organometallic->sem_group Yes mild_cond->acid_cond No boc_or_sem Consider Boc or SEM mild_cond->boc_or_sem Yes

Caption: Decision tree for selecting a 7-azaindole N-protecting group.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the protection and deprotection of the 7-azaindole pyrrole nitrogen.

Q1: My Boc-protection reaction is sluggish or incomplete. What can I do?

Answer: Incomplete Boc protection is a common issue often related to the choice of base and solvent.

  • Causality: The acidity of the 7-azaindole N-H is moderate. A base of insufficient strength may not generate enough of the N-anion to react efficiently with Di-tert-butyl dicarbonate (Boc₂O).

  • Troubleshooting Steps:

    • Standard Conditions Check: The most common method uses a base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) in a solvent like dichloromethane (DCM) or acetonitrile.[4] If this is failing, ensure your reagents are anhydrous and the base is of high quality.

    • Switch to a Stronger Base: For a more robust and often higher-yielding procedure, use sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF).[4] First, deprotonate the 7-azaindole with NaH at 0 °C to room temperature to form the sodium salt, then add the Boc₂O. This method has been reported to provide excellent yields (e.g., 96.7%).[4]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. The N-Boc product will be significantly less polar.

Q2: I am trying to deprotect my SEM-7-azaindole, but the reaction is messy and gives multiple byproducts. Why is this happening?

Answer: This is a known and challenging issue with SEM deprotection, particularly in complex molecules. The problem often stems from the release of formaldehyde during the reaction.[7][8]

  • Causality: Fluoride-mediated SEM deprotection proceeds via a beta-elimination that releases the protected amine, ethylene, trimethylsilyl fluoride, and formaldehyde.[9] The liberated formaldehyde is an electrophile and can react with the now-unprotected, nucleophilic 7-azaindole ring or other nucleophiles in your molecule, leading to side products. One reported side product is a tricyclic eight-membered ring formed from an intramolecular electrophilic aromatic substitution.[7][8]

  • Troubleshooting Steps:

    • Introduce a Scavenger: Add a scavenger to the reaction mixture to trap the formaldehyde as it forms. Common scavengers include amines like 1,3-diaminopropane or thiols.

    • Optimize Fluoride Source and Conditions: Tetrabutylammonium fluoride (TBAF) is the most common reagent.[9] However, its basicity can cause other issues. Consider alternative fluoride sources like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF), which are less basic. Running the reaction at lower temperatures may also help control the rate of decomposition and subsequent side reactions.

    • Attempt Acidic Cleavage: While fluoride is more common, the SEM group can also be removed under acidic conditions (e.g., TFA, HCl, BF₃·OEt₂).[9] However, this can also lead to complex mixtures and must be evaluated on a case-by-case basis, as it may not be compatible with other functional groups in your molecule.[7]

Q3: My Boc group was cleaved during a subsequent reaction. How can I avoid this?

Answer: The Boc group is notoriously sensitive to acid.[10] If your downstream reaction involves acidic reagents or generates acidic byproducts, you need to choose a more robust protecting group.

  • Causality: The mechanism of Boc deprotection is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation.[10] Even mildly acidic conditions can initiate this process.

  • Troubleshooting Steps:

    • Assess Reaction Conditions: Carefully review all reagents and potential byproducts in your subsequent step. Common culprits include Lewis acids (e.g., AlCl₃, TiCl₄), strong protic acids (e.g., HCl, H₂SO₄), or reactions that generate HCl in situ (e.g., using SOCl₂).

    • Select an Orthogonal Protecting Group: "Orthogonal" protection means that one group can be removed without affecting the other.[6] If you need to perform chemistry under acidic conditions, replace the Boc group with an acid-stable group like SEM (removed with fluoride) or a sulfonyl group like tosyl (Ts) (removed with strong base or reduction).[9][11]

Q4: I need to perform a lithiation on the pyridine ring of 7-azaindole, but I keep getting lithiation at the C-2 position of the pyrrole ring. How can I direct the metallation?

Answer: The C-2 position is often the most acidic site after the N-H. To direct metallation to the pyridine ring (e.g., at C-4 or C-6), you must block both the N-1 and C-2 positions.

  • Causality: The acidity of the protons on the 7-azaindole ring generally follows the order N1 > C2 > other positions. Standard protecting groups on nitrogen may not be sufficient to prevent C-2 lithiation.

  • Troubleshooting Steps:

    • Use a Bulky Silyl Group: A sterically demanding protecting group like triisopropylsilyl (TIPS) has been shown to effectively block the N-1 position and sterically hinder the approach of the base to the C-2 position.[5][12]

    • Directed Ortho-Metallation (DoM): With the N-TIPS group in place, lithiation using a strong base like sec-butyllithium can be directed by a substituent on the pyridine ring (e.g., a halogen at C-4), allowing for functionalization at C-5.[5]

Frequently Asked Questions (FAQs)

What are the most common protecting groups for the 7-azaindole pyrrole nitrogen? The most frequently used protecting groups are tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and sulfonyl groups like p-toluenesulfonyl (Ts).[4][13][14] Each offers a different profile of stability and deprotection conditions.

Can I remove a Boc group from 7-azaindole under basic conditions? While acidic cleavage is standard, N-Boc deprotection of electron-rich heterocycles like indoles and azaindoles can sometimes be achieved under basic conditions (e.g., NaOMe in MeOH, K₂CO₃ in MeOH).[15][16][17] This is particularly useful if your molecule contains acid-sensitive functional groups. The reaction is believed to proceed via nucleophilic attack at the carbonyl followed by the loss of a stabilized heterocyclic anion.[16]

Does the protecting group affect the reactivity of the 7-azaindole ring? Absolutely. Electron-withdrawing groups like sulfonyl (Ts) decrease the nucleophilicity of the pyrrole ring, making it more stable to oxidation and modifying its behavior in electrophilic substitution reactions.[11] Conversely, groups like SEM have been reported to have a dual role, acting as both a protecting and an activating group for nucleophilic aromatic substitution on the pyridine ring.[1][13]

Summary of Common Protecting Groups

Protecting GroupAbbreviationIntroduction Reagent(s)Deprotection Condition(s)Stability ProfileKey Considerations
tert-Butoxycarbonyl BocBoc₂O, DMAP/TEA or NaH[4]Strong Acid (TFA, HCl)[10]Stable to base, nucleophiles, hydrogenation. Labile to strong acids.Widely used, easy to introduce/remove. Not suitable for acidic reaction steps.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or DBU[18]Fluoride (TBAF) or Acid (TFA, BF₃·OEt₂)[9]Stable to a wide range of conditions including bases and some organometallics.Orthogonal to Boc. Deprotection can be problematic, releasing formaldehyde.[7][8]
p-Toluenesulfonyl TsTs-Cl, NaH or other baseStrong Base (NaOH, NaOMe) or Reduction (Mg/MeOH)Stable to acid, oxidative conditions. Labile to strong bases/reducing agents.Electron-withdrawing nature deactivates the pyrrole ring.[11]
Triisopropylsilyl TIPSTIPS-Cl, Imidazole or NaHFluoride (TBAF)Stable to non-acidic/non-fluoride conditions.Primarily used for its steric bulk to direct metallation to the pyridine ring.[5][12]

Key Experimental Protocols

Protocol 1: Boc-Protection of 7-Azaindole (High-Yield Method)

G cluster_0 Boc Protection Workflow A 1. Dissolve 7-azaindole in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 30 min at room temp C->D E 5. Re-cool to 0 °C D->E F 6. Add Boc₂O solution E->F G 7. Warm to room temp and stir until complete F->G H 8. Quench, Extract, and Purify G->H

Caption: Workflow for Boc protection of 7-azaindole using NaH.

Materials:

  • 7-Azaindole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of Boc₂O (1.2 eq) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-Boc-7-azaindole.[4]

Protocol 2: Acidic Deprotection of 1-Boc-7-Azaindole

Materials:

  • 1-Boc-7-azaindole

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

Procedure:

  • Dissolve 1-Boc-7-azaindole (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Add TFA (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.[10]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Workup Option A (Salt Precipitation): Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the 7-azaindole TFA salt. Collect the solid by filtration.

  • Workup Option B (Basic Extraction): Carefully neutralize the crude residue by adding it to a cooled, saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with EtOAc or DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free 7-azaindole.

References

Technical Support Center: Navigating the Reactivity of 4-Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the common reactivity challenges associated with this important heterocyclic scaffold. The inherent electronic properties of the 7-azaindole nucleus, particularly the influence of the pyridine nitrogen, can render the C4-position less reactive towards common synthetic transformations. This resource synthesizes field-proven insights and literature-backed protocols to empower you to successfully functionalize this versatile molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each recommendation.

Question 1: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C4-position of my 4-chloro-7-azaindole, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in Suzuki-Miyaura coupling at the C4-position of 7-azaindoles is a frequently encountered issue. The electron-deficient nature of the pyridine ring, exacerbated by the adjacent pyrrole ring, deactivates the C4-halide towards oxidative addition to the palladium(0) catalyst. Furthermore, the unprotected N-H of the pyrrole ring can interfere with the catalytic cycle. Here’s a systematic approach to troubleshoot this problem:

1. Choice of Palladium Catalyst and Ligand: The selection of an appropriate ligand is critical for promoting the oxidative addition step. Bulky, electron-rich phosphine ligands are often necessary to enhance the reactivity of the palladium catalyst.

  • Initial Recommendation: If you are using standard ligands like PPh₃, consider switching to more specialized ligands.

  • Protocol: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bidentate ligand like Xantphos has proven effective for C-N and C-O bond formation at the C4-position.[1][2] For C-C bond formation, bulky monophosphine ligands from the Buchwald family, such as SPhos or XPhos , are excellent candidates.[3][4]

2. The Role of the Base: The base not only facilitates the transmetalation step but can also influence the catalyst activity and stability.

  • Initial Recommendation: If you are using a weak base like Na₂CO₃, a stronger base might be required.

  • Protocol: For C-N coupling, cesium carbonate (Cs₂CO₃) is often the base of choice.[2] For C-O coupling, potassium carbonate (K₂CO₃) has been shown to be crucial.[1] In some cases, lithium hexamethyldisilazide (LiHMDS) can be effective, especially when dealing with unprotected N-H groups.[5]

3. N-H Protection of the Pyrrole Ring: The acidic N-H proton can be deprotonated by the base, leading to catalyst inhibition or undesired side reactions. Protecting the pyrrole nitrogen can significantly improve reaction outcomes.

  • Initial Recommendation: If your substrate is N-unprotected, consider introducing a protecting group.

  • Protocol: A bulky protecting group like triisopropylsilyl (TIPS) can prevent coordination of the pyrrole nitrogen to the palladium center and also direct metalation to the pyridine ring if desired.[6][7] Other common protecting groups include benzyl (Bn) and 2-(trimethylsilyl)ethoxymethyl (SEM).[2][8]

4. Solvent and Temperature: The reaction medium and temperature play a crucial role in catalyst solubility, stability, and reaction kinetics.

  • Initial Recommendation: Ensure your solvent is anhydrous and consider adjusting the reaction temperature.

  • Protocol: Dioxane is a commonly used solvent for these types of cross-coupling reactions.[1][2] Reactions are typically heated to between 80-110 °C. Microwave heating can sometimes accelerate the reaction and improve yields.

Question 2: I am struggling with the direct C-H functionalization of the C4-position on the 7-azaindole core. My reactions are either unreactive or I get a mixture of isomers. How can I achieve regioselective C4-functionalization?

Answer: Direct C-H functionalization of the pyridine ring in 7-azaindoles is challenging due to the inherent reactivity of the pyrrole ring (C3 position) and the directing effect of the pyridine nitrogen towards the C6 position.[9] Achieving C4-selectivity often requires a directed metalation strategy.

1. Directed ortho-Metalation (DoM): This is a powerful technique to achieve regioselective functionalization. It involves the use of a directing metalation group (DMG) that positions a strong base to deprotonate a specific C-H bond.

  • Protocol for C5-Functionalization of a 4-Substituted Azaindole: For a 4-fluoro or 4-chloro-7-azaindole, a bulky N-triisopropylsilyl (TIPS) protecting group can direct lithiation to the C5-position using a strong base like sec-butyllithium.[6][7] The resulting organolithium species can then be quenched with an electrophile.

dot

Directed_Ortho_Metalation cluster_0 Directed ortho-Metalation (DoM) at C5 Start 4-Halo-N-TIPS-7-azaindole Base sec-BuLi, THF, -78 °C Start->Base Deprotonation Intermediate C5-Lithio Intermediate Base->Intermediate Formation of Electrophile Electrophile (E+) Intermediate->Electrophile Quenching with Product 4-Halo-5-substituted-N-TIPS-7-azaindole Electrophile->Product Yields

Caption: Workflow for C5-functionalization via Directed ortho-Metalation.

2. N-Oxide Strategy: Formation of a 7-azaindole-N-oxide activates the pyridine ring for nucleophilic attack. This strategy can be used to introduce substituents at the C4-position.

  • Protocol: Treatment of 7-azaindole with an oxidizing agent like hydrogen peroxide can form the N-oxide.[10] Subsequent reaction with a halogenating agent like phosphorus oxyhalide (POX₃) can introduce a halogen at the C4-position, which can then be further functionalized.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 7-azaindole ring system?

A1: The reactivity of the 7-azaindole core is highly dependent on the reaction conditions (electrophilic, nucleophilic, or radical). However, a general trend for electrophilic substitution is C3 > C2 > C5 > C6 > C4. For metalation, the C2 and C6 positions are generally favored due to the directing effect of the heteroatoms, unless a specific directing group is employed.[11]

Q2: Are there any palladium precatalysts that are particularly effective for cross-coupling reactions with unprotected halo-7-azaindoles?

A2: Yes, palladium precatalysts, such as those from the Buchwald group, have been shown to be highly effective. These precatalysts allow for rapid activation of the palladium in the presence of a wide range of substrates, including those with unprotected N-H groups.[5]

Q3: Can I perform a Sonogashira coupling at the C4-position of a 4-halo-7-azaindole?

A3: Yes, Sonogashira couplings at the C4-position are possible. Similar to other palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is crucial. A CuI/Pd(PPh₃)₄ catalytic system is often employed for Sonogashira reactions on the 7-azaindole scaffold.[12]

Q4: What are the main challenges in the synthesis of 4-substituted 7-azaindoles?

A4: The primary challenges stem from the electronic nature of the pyridine ring, which makes direct functionalization at the C4-position difficult.[13][14] Many synthetic routes rely on the construction of the 7-azaindole ring from an already substituted pyridine precursor.[6] However, recent advances in palladium-catalyzed cross-coupling and directed metalation have provided more direct routes to these valuable compounds.[3][4][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-N-TIPS-7-azaindole

This protocol provides a starting point for the Suzuki-Miyaura coupling at the C4-position. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-N-TIPS-7-azaindole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in anhydrous dioxane. Add this catalyst solution to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Palladium-Catalyzed Cross-Coupling at the C4-Position of 7-Azaindoles

Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)Reference
C-N (Amides/Amines) Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Dioxane100[2]
C-O (Phenols) Pd(OAc)₂XantphosK₂CO₃Dioxane100[1]
C-C (Suzuki) Pd₂(dba)₃XPhost-BuONa--[3][4]
C-N (Unprotected N-H) P1 (precatalyst)L1 (ligand)LiHMDS--[5]
Protocol 2: Directed ortho-Metalation and Electrophilic Quench of 4-Halo-N-TIPS-7-azaindole

This protocol describes the regioselective functionalization at the C5-position.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 4-halo-N-TIPS-7-azaindole (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sec-butyllithium (1.1-1.5 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or halogenating agent) in anhydrous THF to the reaction mixture at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

dot

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield in C4-Functionalization Start Low Yield or No Reaction at C4 Check_Ligand Is the ligand optimal? (e.g., using PPh3) Start->Check_Ligand Change_Ligand Switch to bulky, electron-rich ligand (e.g., Xantphos, XPhos) Check_Ligand->Change_Ligand No Check_Protection Is the pyrrole N-H unprotected? Check_Ligand->Check_Protection Yes Change_Ligand->Check_Protection Protect_NH Introduce N-protecting group (e.g., TIPS, Bn) Check_Protection->Protect_NH Yes Check_Base Is the base strong enough? Check_Protection->Check_Base No Protect_NH->Check_Base Change_Base Use a stronger base (e.g., Cs2CO3, LiHMDS) Check_Base->Change_Base No Optimize_Conditions Optimize temperature and solvent Check_Base->Optimize_Conditions Yes Change_Base->Optimize_Conditions Success Successful C4-Functionalization Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting poor C4-functionalization.

References

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. As a polar N-oxide, this molecule presents unique purification challenges compared to its non-oxidized parent structure. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: My product is stuck on the silica gel column and will not elute.

  • Question: I've loaded my crude product onto a silica gel column, but even after flushing with a large volume of ethyl acetate/hexane, I see no product coming off. My starting materials and less polar impurities have eluted, but the desired spot remains at the baseline on my TLC plates. What's happening?

  • Answer: This is a classic sign of strong analyte-stationary phase interaction. The N-oxide functional group makes this compound a highly polar compound. Silica gel is also very polar, leading to a powerful adsorption that less polar solvent systems like ethyl acetate/hexane cannot overcome. You need to significantly increase the polarity of your mobile phase.

    • Causality: The oxygen atom of the N-oxide is a strong hydrogen bond acceptor, interacting intensely with the silanol groups (Si-OH) on the surface of the silica gel.

    • Solution: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is highly effective for eluting polar N-oxides.[1] Start with 1-2% MeOH in DCM and gradually increase the concentration to 5%, 10%, or even higher, while monitoring the elution with TLC.

Issue 2: The product streaks badly on my TLC plate and gives broad, tailing peaks during column chromatography.

  • Question: I'm using a DCM/MeOH solvent system, and while the product does move on the TLC plate, it produces a long, comet-like streak instead of a tight spot. This is leading to poor separation and mixed fractions from my column. Why is this occurring and how can I fix it?

  • Answer: Streaking, or tailing, is often caused by non-ideal interactions between the analyte and the stationary phase. This can be due to the slightly basic nature of the pyridine N-oxide interacting with the acidic surface of standard silica gel.

    • Causality: The acidic silanol groups on silica can protonate the N-oxide, causing a strong, sometimes irreversible, binding that leads to slow and uneven elution. This results in the characteristic tailing effect.

    • Solutions:

      • Use a Mobile Phase Modifier: Adding a small amount of a competitive base to your eluent can improve peak shape. A common choice is to add 0.1-1% triethylamine (TEA) or ammonia solution to the mobile phase. These modifiers compete with your product for the acidic sites on the silica, leading to sharper bands. Caution: Using highly basic mobile phases (e.g., >10% ammoniated methanol) can start to dissolve the silica gel.[1]

      • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be an excellent alternative to silica for purifying basic compounds like N-oxides, as it lacks the strong acidity of silica.

      • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.

Issue 3: My final product is a yellow or brownish solid, but the literature reports it as an off-white solid.

  • Question: After column chromatography and solvent evaporation, my product is a discolored solid. TLC shows a single spot. Is this normal, or is it an impurity?

  • Answer: While some N-oxides can have a slight intrinsic color, a significant yellow or brown hue often points to trace impurities that co-elute with your product.

    • Causality: These impurities can be residual metal catalysts from preceding synthetic steps (e.g., palladium) or minor degradation products formed under harsh reaction or purification conditions.[2] Amines and related compounds can also be sensitive to air oxidation, forming colored byproducts.[2]

    • Solutions:

      • Recrystallization: This is the most effective method for removing small amounts of impurities and improving color. See Protocol 2 for a detailed guide. An ethanol/water mixture is a good starting point for polar compounds.[3]

      • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., hot ethanol). Add a small amount (1-2% by weight) of activated carbon and stir or heat briefly. The carbon will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon and then allow the filtrate to cool and crystallize.[2]

      • Plug Filtration: Pass a solution of your compound through a short plug of silica gel or alumina. Sometimes, the colored impurity will bind irreversibly to the top of the plug while your desired product is washed through.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification technique for this compound? A1: The optimal technique depends on the impurity profile and the scale of your reaction.

  • For removing significant amounts of impurities with different polarities, flash column chromatography is the method of choice.

  • For removing minor impurities from an already enriched product or for final purification after chromatography, recrystallization is often more effective and scalable.

Q2: What are the recommended starting conditions for TLC analysis and column chromatography? A2: A good starting point is crucial for efficient purification. The table below summarizes recommended conditions.

ParameterRecommendationRationale
TLC Mobile Phase 95:5 Dichloromethane (DCM) : Methanol (MeOH)Provides a good starting polarity to assess the separation of components. Adjust MeOH % to achieve an Rf of ~0.3 for the product.
Column Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Consider neutral alumina if severe tailing occurs.[1]
Column Mobile Phase Gradient elution: Start with 100% DCM, gradually increase to 10% MeOH.Allows for the clean elution of non-polar impurities first, followed by the elution of your polar product with increasing solvent strength.[1]
Visualization UV lamp (254 nm)The aromatic pyrrolopyridine ring system is UV active and should be clearly visible on the TLC plate.

Q3: Can I use reversed-phase chromatography for this compound? A3: Yes, absolutely. Reversed-phase flash chromatography or HPLC is an excellent alternative, especially if you are struggling with silica gel. The stationary phase (e.g., C18-silica) is non-polar, and you would use a polar mobile phase, typically a gradient of water and acetonitrile or methanol. Your highly polar N-oxide would elute relatively early in the run.

Q4: How do I confirm the purity and identity of my final product? A4: Purity should be assessed using a combination of methods:

  • Chromatographic: A single spot on TLC in multiple solvent systems or a single peak in an HPLC or LC-MS analysis.

  • Spectroscopic: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.

  • Physical: A sharp, well-defined melting point is a strong indicator of high purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a standard methodology for purifying grams of crude product.

  • Prepare the Slurry: In a beaker, add silica gel (approx. 50-100 times the weight of your crude material) to your initial, low-polarity eluent (e.g., 1% MeOH in DCM). Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Use air pressure or a pump to gently pack the silica bed, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica surface.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of DCM or the mobile phase. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elute the Column: Begin elution with the low-polarity solvent (e.g., 100% DCM or 1% MeOH/DCM). Use gentle air pressure to maintain a steady flow rate.

  • Run the Gradient: Collect fractions and monitor them by TLC. Once lower-polarity impurities have eluted, gradually increase the percentage of methanol in the mobile phase (e.g., to 2%, 5%, 8%) to elute your polar N-oxide product.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Protocol 2: Recrystallization

This protocol is ideal for a final polishing step to remove minor impurities and improve crystal quality.

  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and observe solubility. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat briefly and then perform a hot filtration through celite to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.

Visualized Workflows

Purification_Workflow start Crude Product (this compound) tlc Perform TLC Analysis start->tlc decision Impurity Profile? tlc->decision col_chrom Column Chromatography (See Protocol 1) decision->col_chrom  Multiple spots or  baseline material recryst Recrystallization (See Protocol 2) decision->recryst  Mainly one spot  with minor impurities check_purity Check Purity (NMR, LC-MS, MP) col_chrom->check_purity recryst->check_purity check_purity->col_chrom  Still impure pure_product Pure Product check_purity->pure_product

Column_Troubleshooting start Column Chromatography Issue issue_no_elution Problem: Product not eluting start->issue_no_elution issue_tailing Problem: Streaking / Tailing start->issue_tailing cause_polarity Cause: Eluent not polar enough issue_no_elution->cause_polarity cause_acidic Cause: Strong interaction with acidic silica issue_tailing->cause_acidic solution_polarity Solution 1: Increase % of MeOH in DCM cause_polarity->solution_polarity solution_modifier Solution 2: Add TEA or NH3 to eluent cause_acidic->solution_modifier solution_alumina Solution 3: Switch to neutral alumina column cause_acidic->solution_alumina

References

Technical Support Center: SEM-Deprotection of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere of indole make it a focal point in drug development.[1] Protecting the pyrrolic nitrogen (N-1) is a common and often necessary strategy during multi-step syntheses. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for this role due to its stability under a wide range of conditions, including exposure to bases, organometallics, and mild acids.[3]

However, the removal of the SEM group from the 7-azaindole nucleus can be challenging. Researchers frequently encounter issues such as incomplete reactions, low yields, and unexpected side-product formation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of SEM-deprotection for this important class of heterocycles.

Understanding the Mechanism: Why Deprotection Can Be Tricky

The standard SEM-deprotection proceeds via two primary pathways: fluoride-mediated or acid-mediated cleavage.

  • Fluoride-Mediated Deprotection: This is the most common method. The high affinity of the fluoride ion for silicon drives the reaction. Fluoride attacks the silicon atom, forming an unstable pentavalent intermediate. This triggers a cascade of electron movements (a β-elimination), releasing the free N-H of the azaindole, along with ethylene, formaldehyde, and a fluorosilane byproduct.[3] Reagents like tetrabutylammonium fluoride (TBAF) are typically used.

  • Acid-Mediated Deprotection: Strong acids like trifluoroacetic acid (TFA) can also remove the SEM group.[3][4] This pathway involves protonation of one of the ether oxygens, followed by fragmentation. However, this method can be less selective and may lead to side reactions, especially with sensitive functional groups on the 7-azaindole core.[4] A critical challenge with this method is the release of formaldehyde, which can react with the deprotected 7-azaindole, leading to dimerization or the formation of complex tricyclic side products.[4]

The electron-deficient nature of the pyridine ring in 7-azaindole can influence the reactivity of the pyrrole nitrogen, making the N-SEM bond more robust and sometimes difficult to cleave under standard conditions.[5]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems researchers encounter during the SEM-deprotection of 7-azaindole derivatives.

Question 1: My reaction is very slow or incomplete, even with a large excess of TBAF. What's going on?

Answer: This is a common issue and can stem from several factors.

  • Cause A: Inactive TBAF Reagent. Tetrabutylammonium fluoride is notoriously hygroscopic. The commercially available 1.0 M solution in THF contains a variable amount of water, which can inhibit the reaction. Anhydrous conditions are often crucial.

    • Solution:

      • Use Anhydrous TBAF: Consider using anhydrous TBAF, which can be purchased or prepared. Alternatively, adding freshly activated molecular sieves (4 Å) to your reaction can help sequester water.

      • Solvent Choice: While THF is common, switching to a more polar, aprotic solvent like DMF can accelerate the reaction.[3] Be aware that DMF requires higher temperatures for removal during workup.

      • Increase Temperature: Gently heating the reaction (e.g., to 45-80 °C) can significantly increase the rate of deprotection.[3][6] Monitor carefully for decomposition.

  • Cause B: Steric Hindrance. If your 7-azaindole derivative has bulky substituents near the N-1 position, they may sterically hinder the approach of the TBAF reagent.

    • Solution:

      • Alternative Fluoride Sources: Switch to a less sterically demanding fluoride source like cesium fluoride (CsF) in a polar aprotic solvent like DMF or NMP, often requiring higher temperatures.

      • Lewis Acid Conditions: Consider an entirely different mechanistic approach. Lewis acids like MgBr₂ or SnCl₄ have been shown to effectively deprotect N-SEM groups, sometimes under milder conditions than fluoride-based methods.[7][8][9]

Question 2: I'm seeing significant side product formation, including what appears to be a dimer or a new tricyclic compound.

Answer: This issue is particularly prevalent when using acidic deprotection methods but can also occur under thermal stress with fluoride.

  • Cause: Formaldehyde Reactivity. The deprotection process releases formaldehyde as a byproduct.[3] The deprotected 7-azaindole, particularly the N-H and the electron-rich C-3 position, can react with this liberated formaldehyde. This can lead to the formation of methylene-bridged dimers or intramolecular cyclization, resulting in complex structures like tricyclic eight-membered rings.[4]

    • Solution:

      • Include a Formaldehyde Scavenger: Add a scavenger to the reaction mixture to trap formaldehyde as it forms. Common scavengers include ethylenediamine, 1,3-propanedithiol, or even a simple primary amine.

      • Switch to a Two-Step Acidic Protocol: A procedure that has shown success involves initial treatment with TFA in a solvent like CH₂Cl₂ to form an intermediate, followed by evaporation and then a basic workup (e.g., saturated NaHCO₃ solution) to release the final product.[4] This separates the fragmentation and formaldehyde release steps, potentially minimizing side reactions.

      • Avoid High Temperatures: If using fluoride-based methods, keep the temperature as low as possible while still achieving a reasonable reaction rate to minimize side reactions.

Question 3: My desired product is decomposing during the reaction or workup. How can I improve its stability?

Answer: 7-Azaindole derivatives can be sensitive to both strongly acidic and basic conditions.[5]

  • Cause A: Harsh Reaction Conditions. Prolonged exposure to high temperatures or strong reagents can degrade the azaindole core or cleave other sensitive functional groups.

    • Solution:

      • Milder Reagents: Explore milder deprotection protocols. The MgBr₂ method is known for its mildness and orthogonality to other protecting groups like TBS or TIPS.[7][10]

      • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time. Quench it as soon as the starting material is consumed to minimize product degradation.

  • Cause B: Workup Issues. The workup procedure can expose the product to harsh pH conditions.

    • Solution:

      • Buffered Workup: Use a buffered aqueous solution for the workup, such as a saturated ammonium chloride (NH₄Cl) solution, to maintain a milder pH.

      • Minimize Exposure: Perform extractions and purification steps as quickly as possible to limit the product's exposure to air, light, and residual reagents.

Frequently Asked Questions (FAQs)

Q: Can I use HF-Pyridine for SEM-deprotection of 7-azaindoles? A: Yes, hydrogen fluoride-pyridine complex is an effective reagent for SEM deprotection.[3] It is less basic than TBAF and can be advantageous for substrates sensitive to strong bases. However, HF is highly toxic and corrosive, requiring special handling precautions (e.g., polyethylene or Teflon labware) and a well-ventilated fume hood.

Q: Is it possible to selectively deprotect SEM in the presence of other silyl ethers like TBS or TIPS? A: Achieving selectivity can be challenging. Generally, silyl ethers cleave in the order of TMS > TBS > TIPS > TBDPS. The SEM group's lability is often comparable to or slightly greater than a TBS group. However, specific conditions can achieve selectivity. For instance, some Lewis acid methods, like using MgBr₂, have been reported to remove SEM while leaving TBS or TIPS groups intact.[7] Careful optimization of reagents, temperature, and reaction time is essential.

Q: My compound is very polar after deprotection and is difficult to extract from the aqueous phase. What should I do? A: The free N-H of the 7-azaindole can increase polarity and water solubility.

  • Use a More Polar Extraction Solvent: Instead of ethyl acetate or DCM alone, try a mixture containing a more polar solvent, such as 10% isopropanol in chloroform or a 9:1 DCM:MeOH mixture.

  • Salt Saturation: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product and promote its transfer into the organic phase.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.

Data & Reagent Comparison

For easier comparison, the table below summarizes common deprotection reagents and their typical conditions.

ReagentTypical ConditionsAdvantagesDisadvantages
TBAF 1-5 eq., THF or DMF, RT to 80 °CCommercially available, widely usedHygroscopic, basicity can cause side reactions
HF-Pyridine Excess, MeCN or THF, 0 °C to RTLess basic than TBAF, effectiveHighly toxic and corrosive, requires special handling
CsF 3-10 eq., DMF or NMP, 80-120 °CGood for sterically hindered substratesRequires high temperatures, strongly basic
TFA Excess, CH₂Cl₂, RT to 50 °CRemoves SEM quicklyCan cleave other acid-labile groups, formaldehyde side reactions[4]
MgBr₂ 2-5 eq., Et₂O/MeNO₂, RTVery mild, orthogonal to TBS/TIPS[7]Requires anhydrous conditions, may be slow
SnCl₄ 1-3 eq., CH₂Cl₂, 0 °C to RTEffective for N-SEM groups[8]Harsh Lewis acid, may not be compatible with all functional groups

Visual Experimental Workflow

A logical workflow is critical for troubleshooting. The following diagram outlines a decision-making process for tackling a problematic SEM-deprotection.

Caption: Troubleshooting workflow for SEM-deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TBAF

This protocol is a good starting point for many 7-azaindole derivatives.

  • Preparation: To a solution of the SEM-protected 7-azaindole derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask, add tetrabutylammonium fluoride (TBAF) (2.5 eq., 1.0 M solution in THF).

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, heat the mixture to 45-60 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-20 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of NH₄Cl to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired deprotected 7-azaindole.

Protocol 2: Mild Deprotection with Magnesium Bromide (MgBr₂)

This protocol is ideal for substrates with sensitive functional groups that are incompatible with fluoride or strong bases.[7]

  • Preparation: In a flame-dried, argon-purged flask, suspend anhydrous magnesium bromide (MgBr₂) (3.0 eq.) in anhydrous diethyl ether (Et₂O) (approx. 0.2 M).

  • Addition: Add a solution of the SEM-protected 7-azaindole derivative (1.0 eq.) in Et₂O to the suspension. If solubility is an issue, a co-solvent like nitromethane can be added to create a homogeneous solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

Stability issues of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. This resource offers a blend of established chemical principles and practical, field-proven insights to ensure the integrity of your research.

Introduction: Understanding the Molecule

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of various bioactive molecules, including kinase inhibitors. The presence of the N-oxide functionality and the chloro substituent on the 7-azaindole core imparts unique reactivity to the molecule. However, these same features can also be a source of instability under certain experimental conditions. This guide will address the common stability challenges associated with this compound, particularly under acidic and basic conditions, and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Formation of a More Polar Impurity During Aqueous Workup

Question: I performed a reaction using this compound and after an aqueous workup involving a basic wash (e.g., with NaHCO₃ or K₂CO₃ solution), I'm observing a new, more polar spot on my TLC analysis. What is this impurity and how can I avoid it?

Answer:

This is a classic and frequently encountered issue. The more polar impurity is highly likely to be 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine 7-oxide , the product of hydrolysis. The chloro group at the 4-position of the pyridine N-oxide ring is susceptible to nucleophilic aromatic substitution, and hydroxide ions (OH⁻) from your basic wash are acting as the nucleophile.

Causality: The electron-withdrawing nature of the N-oxide group makes the pyridine ring electron-deficient and activates the 4-position for nucleophilic attack. Even weak bases can generate a sufficient concentration of hydroxide ions in an aqueous solution to initiate this hydrolysis, especially with prolonged exposure or elevated temperatures.

Troubleshooting Workflow:

Caption: Workflow to address hydrolysis during basic workup.

Self-Validating System: To confirm hydrolysis, run a small-scale control experiment. Stir a sample of your starting material in the basic solution you used for your workup at room temperature. Monitor the reaction by TLC or LC-MS over time. The appearance of the polar spot, which increases in intensity, will validate the hydrolysis pathway.

Issue 2: Degradation During Reaction Quenching with Acid

Question: I've noticed a loss of my starting material and the appearance of multiple new spots on my TLC after quenching my reaction with a strong acid (e.g., HCl). Is this compound unstable to acidic conditions?

Answer:

Yes, this compound can be unstable under strongly acidic conditions, leading to a complex degradation profile. Two primary degradation pathways are of concern:

  • Hydrolysis of the Chloro Group: Similar to basic conditions, acidic conditions can also promote hydrolysis of the 4-chloro substituent, especially in the presence of water and heat.

  • Deoxygenation of the N-oxide: In the presence of certain reagents and strong acids, the N-oxide can be reduced back to the parent 7-azaindole. This can be particularly problematic if your reaction mixture contains reducing agents.

Causality: Protonation of the N-oxide oxygen can further activate the ring towards nucleophilic attack by water. Additionally, some acidic conditions can facilitate deoxygenation pathways, leading to the formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Recommendations:

Problem Recommended Solution Scientific Rationale
Degradation during acidic quench Quench the reaction by slowly adding the reaction mixture to a cold, saturated solution of a weak base like sodium bicarbonate.This method, known as a reverse quench, helps to control the exotherm and immediately neutralizes any excess acid, minimizing the time the compound is exposed to harsh acidic conditions.[1]
Suspected deoxygenation Analyze the crude reaction mixture by LC-MS for the presence of 4-chloro-1H-pyrrolo[2,3-b]pyridine (M-16).This will help confirm if deoxygenation is a competing reaction pathway.
General instability in acidic reaction media If the reaction must be run in acidic conditions, use the mildest possible acid and the lowest effective temperature. Consider using a buffered system if compatible with your reaction.Minimizing the harshness of the acidic environment can significantly reduce the rate of degradation.
Issue 3: Inconsistent Results and Poor Mass Balance in Reactions

Question: My reactions with this compound are not reproducible, and I often have a low overall yield (poor mass balance). What could be the underlying stability issue?

Answer:

Inconsistent results and poor mass balance often point to the compound's sensitivity to both the reaction conditions and the workup procedure. The stability of this compound is highly dependent on the specific nucleophiles, bases, acids, and temperatures used.

Expertise & Experience: In our experience, seemingly minor variations in reaction time, temperature, or the rate of addition of reagents can have a significant impact on the stability of this molecule. It is crucial to maintain strict control over all reaction parameters.

A Systematic Approach to Identify the Source of Instability:

To systematically identify the source of instability in your specific reaction, we recommend performing a forced degradation study. This involves subjecting a solution of this compound to a set of controlled stress conditions and monitoring the degradation over time.

Experimental Protocol: Forced Degradation Study

This protocol is designed to be a self-validating system to determine the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH.

  • Neutral Hydrolysis: To a third aliquot, add an equal volume of water.

  • Oxidative Degradation: To a fourth aliquot, add an equal volume of a 3% solution of hydrogen peroxide.

  • Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

  • Photostability: Expose a solution of the compound in a quartz cuvette to a light source (as per ICH Q1B guidelines).

3. Monitoring the Degradation:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).

  • Analyze the samples by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

4. Data Analysis:

  • Quantify the amount of remaining this compound at each time point.

  • Identify and, if possible, characterize the major degradation products using LC-MS by analyzing their mass-to-charge ratios and fragmentation patterns.

Data Presentation: Expected Degradation Profile

Condition Expected Stability Primary Degradation Product Analytical Observations
1 M HCl, RT Labile4-Hydroxy-1H-pyrrolo[2,3-b]pyridine 7-oxideDecrease in the main peak area and the appearance of a more polar peak corresponding to the hydrolyzed product.
1 M NaOH, RT Highly Labile4-Hydroxy-1H-pyrrolo[2,3-b]pyridine 7-oxideRapid degradation, with the formation of the hydrolyzed product.
Water, RT Generally Stable-Minimal degradation expected over 24 hours.
3% H₂O₂, RT Potentially LabileVaries (potential for ring opening or further oxidation)Monitor for multiple degradation products.
60 °C Monitor-Assess thermal stability.
Light Exposure Monitor-Assess photostability.

Visualization of the Primary Degradation Pathway:

Degradation_Pathway compound This compound hydrolysis_product 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine 7-oxide compound->hydrolysis_product H2O / H+ or OH-

Caption: Primary degradation pathway via hydrolysis.

Concluding Remarks

The stability of this compound is a critical factor to consider in its handling, storage, and use in chemical synthesis. While the N-oxide functionality is a valuable tool for synthetic chemists, the inherent reactivity of the 4-chloro substituent necessitates careful control of experimental conditions, particularly pH and temperature. By understanding the potential degradation pathways and employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can ensure the integrity of their experiments and the quality of their results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a chlorine atom at the 4-position of this scaffold creates a key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine, which serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, with a primary focus on their anticancer, antiviral, and kinase inhibitory properties. Experimental data from various studies are presented to offer a clear comparison of their performance. While the core focus is on the 4-chloro-1H-pyrrolo[2,3-b]pyridine core, this guide will also draw comparisons with the closely related and extensively studied 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer, as much of the published research focuses on this analogous scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression. The primary mode of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibitory Activity

The structural similarity of the pyrrolo[2,3-b]pyridine core to the purine ring of ATP allows these derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. This has led to the development of potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and others.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[1] One notable compound, 4h , exhibited impressive inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1] This compound also demonstrated significant inhibition of breast cancer cell proliferation, migration, and invasion, and induced apoptosis.[1]

The isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of JAK inhibitors, such as Tofacitinib.[2] This highlights the potential of the broader 7-deazapurine scaffold in targeting kinases involved in inflammatory diseases and cancer.

Comparative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives:

Compound/DerivativeTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)Reference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)[1]
Compound 10t Tubulin0.12 - 0.21 µM (IC50)HeLa, SGC-7901, MCF-7[3]
Compound 9 ItkPotentT leukemia/lymphoma[4]
Compound 42 Cdc77-[5]
Inhibition of Tubulin Polymerization

Beyond kinase inhibition, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] For instance, compound 10t from this series displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3]

Antiviral Activity: Combating Viral Infections

The pyrrolopyridine scaffold has also been explored for its antiviral properties. The versatility of this chemical framework allows for modifications that can target specific viral proteins or host factors essential for viral replication.

Activity Against Flaviviruses

Recent studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).[6][7] The discovery of an initial hit compound led to the exploration of the structure-activity relationship (SAR), revealing that substitutions at the 4 and 7 positions of the pyrrolo[2,3-d]pyrimidine core are crucial for antiviral activity.[6]

Activity Against Other Viruses

The related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described as an important intermediate in the synthesis of drugs with promising activity against Hepatitis C virus (HCV) replication.[8] Furthermore, certain 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus and herpes simplex virus type 1.[9]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are representative methodologies for assessing the anticancer and antiviral activities of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare reaction mixture: kinase, substrate, ATP, and buffer B Add varying concentrations of test inhibitor A->B C Incubate at optimal temperature for a defined period B->C D Stop the reaction C->D E Detect and quantify the phosphorylated substrate D->E F Calculate percentage inhibition and IC50 values E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration and calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the pyrrolopyridine core.

  • Substitution at the 4-position: The chlorine atom at the 4-position is a key reactive site, allowing for nucleophilic substitution with various amines, thiols, and alcohols.[10] This enables the introduction of diverse functional groups that can interact with specific residues in the target protein's binding pocket, thereby influencing potency and selectivity.

  • Modifications at the Pyrrole Nitrogen (N1 or N7): Alkylation or arylation at the nitrogen of the pyrrole ring can significantly impact the compound's properties, including its ability to form hydrogen bonds and its overall lipophilicity, which in turn affects cell permeability and target engagement.

  • Substitution on the Pyrrole Ring: Modifications on the pyrrole ring itself can also modulate activity. For instance, in the context of antiviral agents, substitutions at the 5-position of the pyrrolo[2,3-d]pyrimidine ring have been shown to be important for activity.[9]

Logical Relationship of SAR:

SAR_Logic Core 4-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold Pos4 Substitution at C4 Core->Pos4 PyrroleN Modification at Pyrrole N Core->PyrroleN PyrroleRing Substitution on Pyrrole Ring Core->PyrroleRing Activity Biological Activity (Potency & Selectivity) Pos4->Activity PyrroleN->Activity PyrroleRing->Activity

Caption: Key structural modifications influencing biological activity.

Conclusion

Derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine and its isomers represent a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. Their potential as anticancer agents, primarily through kinase inhibition, and as antiviral agents is well-documented. The synthetic tractability of the 4-chloro position allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of next-generation inhibitors with improved target specificity and reduced off-target effects, ultimately leading to the development of novel therapeutics for a range of diseases.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for the Characterization of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure for its remarkable ability to target the ATP-binding site of protein kinases.[1] This has led to the development of numerous potent and selective inhibitors, including the FDA-approved Janus Kinase (JAK) inhibitor, Tofacitinib.[2][3][4] For researchers and drug development professionals working with novel derivatives of this scaffold, selecting the appropriate in vitro assay is a critical first step in characterizing their potency, selectivity, and mechanism of action.

This guide provides an in-depth comparison of two predominant, non-radioactive in vitro kinase assay platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based ADP Detection . We will explore the fundamental principles of each, offer detailed experimental protocols, and present a comparative data analysis for a hypothetical 1H-pyrrolo[2,3-b]pyridine inhibitor, "Pyrrolo-7-inib," against key kinase targets.

Part 1: Foundational Concepts in Kinase Inhibition Assays

At its core, an in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. An inhibitor's potency is determined by its ability to block this reaction, typically quantified as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_reactants Reactants cluster_products Products K Kinase KP Kinase K->KP Enzyme S Substrate PS Phospho-Substrate S->PS Phosphorylation ATP ATP ADP ADP ATP->ADP Hydrolysis Inhibitor Inhibitor Inhibitor->K Binds to ATP Site

Fig. 1: The fundamental kinase reaction and point of intervention for ATP-competitive inhibitors.

A crucial, yet often overlooked, parameter is the ATP concentration used in the assay. Most kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are ATP-competitive. Their apparent potency (IC50) is therefore dependent on the concentration of ATP in the reaction, a relationship described by the Cheng-Prusoff equation.[5][6][7][8]

Cheng-Prusoff Equation: IC50 = Ki * (1 + [ATP] / Km,ATP)

For this reason, running assays at the ATP concentration equivalent to the enzyme's Michaelis-Menten constant (Km) is a widely accepted standard.[5][6][7] Under these conditions ([ATP] = Km), the IC50 value is approximately twice the inhibitor's dissociation constant (Ki), providing a standardized measure of affinity that allows for more accurate comparison of inhibitor potency across different kinases.[5][6][7]

Part 2: Comparative Analysis of Assay Technologies

The choice of detection method is critical and depends on factors like the specific kinase, desired throughput, and potential for compound interference. Here, we compare two robust and widely adopted technologies.

Technology A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays, such as LanthaScreen™ and HTRF®, are a gold standard for their sensitivity and homogeneous "mix-and-read" format.[9][10][11]

Principle of Operation: The assay relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium or Europium) to a fluorescent acceptor (e.g., Fluorescein).[9][10] In a typical kinase assay, a substrate peptide is labeled with the acceptor, and a phospho-specific antibody is labeled with the donor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[10][12] The TR-FRET signal is calculated as a ratio of the acceptor's emission to the donor's emission, minimizing interference from scattered light and autofluorescent compounds.[9][12]

G Excitation (340nm) Excitation (340nm) Donor_Ab Tb-Antibody (Donor) Excitation (340nm)->Donor_Ab Donor Emission (495nm) Donor Emission (495nm) Donor_Ab->Donor Emission (495nm) Acceptor_Sub Fluorescein-Substrate (Acceptor) No FRET No FRET Excitation (340nm)_2 Excitation (340nm) Complex Tb-Antibody (Donor) Excitation (340nm)_2->Complex Kinase Active Kinase ADP ADP Kinase->ADP ATP ATP ATP->Kinase Donor Emission (495nm)_2 Donor Emission (495nm)_2 Complex->Donor Emission (495nm)_2 Acceptor Emission (520nm) Acceptor Emission (520nm) Complex->Acceptor Emission (520nm) Energy Transfer PhosphoSub P-Substrate (Acceptor) FRET Occurs FRET Occurs label_no_phos No Kinase Activity label_phos Kinase Activity

Fig. 2: Mechanism of a LanthaScreen™ TR-FRET kinase assay.
ProsCons
High Sensitivity & Robustness: Ratiometric measurement reduces false positives from compound autofluorescence or light scatter.[9]Reagent Specificity: Requires a highly specific phospho-antibody for each substrate, which may not be universally available.
Homogeneous Format: Simple "add-and-read" protocol is easily automated for high-throughput screening (HTS).[13][14]Potential for Interference: Can be susceptible to compounds that absorb light at excitation/emission wavelengths (color quenching).
Flexible Configuration: Toolboxes of matched substrates and antibodies are available for many kinases.[12]Cost: Specific antibodies and labeled substrates can be more expensive than universal assay components.

This protocol is adapted for a 384-well plate format to determine the IC50 of "Pyrrolo-7-inib".

1. Reagent Preparation:

  • 5X Kinase Buffer: Standard buffer (e.g., Thermo Fisher PV3189).[15]

  • Kinase: Recombinant human JAK2.

  • Substrate: Fluorescein-labeled peptide substrate for JAK2.

  • ATP: Prepare a stock solution. The final concentration in the assay should be at the known Km for JAK2.

  • Inhibitor: Prepare a 10-point, 3-fold serial dilution of "Pyrrolo-7-inib" in DMSO, then dilute into 1X Kinase Buffer.

  • Detection Mix: Prepare a solution containing TR-FRET Dilution Buffer, EDTA (to stop the reaction), and Terbium-labeled anti-phospho-substrate antibody.[10][12]

2. Kinase Reaction (10 µL Volume):

  • Add 2.5 µL of 4X inhibitor dilution or DMSO vehicle (for 0% and 100% inhibition controls) to appropriate wells.

  • Add 5 µL of a 2X Kinase/Substrate mixture to all wells.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.[16]

  • Mix gently on a plate shaker.

  • Incubate for 60 minutes at room temperature, covered to protect from light.[17]

3. Detection:

  • Add 10 µL of 2X Detection Mix to all wells to stop the reaction.[18]

  • Incubate for 60 minutes at room temperature to allow for antibody binding.[13][16]

  • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at ~495 nm (Donor/Terbium) and ~520 nm (Acceptor/Fluorescein).[9][17]

4. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 10,000.[13]

  • Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (high concentration of control inhibitor or no enzyme) controls.

  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[15]

Technology B: Luminescence-based ADP Detection

Luminescence-based assays, such as Promega's ADP-Glo™, are universal platforms that quantify kinase activity by measuring the amount of ADP produced.[19][20]

Principle of Operation: This assay is performed in two steps.[19][21][22]

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes all remaining ATP in the well.[19][21]

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added. This formulation contains an enzyme that converts the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal proportional to the initial amount of ADP.[21][22][23] More kinase activity results in more ADP, leading to a brighter signal.

G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: Detection Start Kinase Reaction (Kinase, Substrate, Inhibitor) ATP_ADP ATP → ADP (Remaining ATP) Start->ATP_ADP Depletion Add ADP-Glo™ Reagent ATP_ADP->Depletion ADP_Only ADP Only Depletion->ADP_Only Depletes remaining ATP Conversion Add Kinase Detection Reagent ADP_Only->Conversion New_ATP ADP → New ATP Conversion->New_ATP Luciferase Luciferase + Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Fig. 3: Workflow of the ADP-Glo™ luminescent kinase assay.
ProsCons
Universal Format: Measures ADP, a product of every kinase reaction. It does not require specific substrates or antibodies and can be used for virtually any kinase.[19][22]Indirect Measurement: Does not directly measure substrate phosphorylation, which can be a disadvantage for certain mechanistic studies.
High Dynamic Range: The assay produces a strong signal even at low ATP-to-ADP conversion rates, making it ideal for kinases with low activity.[21]Two-Step Protocol: The sequential reagent additions and incubation times (40 min + 30-60 min) result in a longer protocol compared to single-addition assays.[21][24]
Robust Signal: The "glow-type" luminescence is stable for several hours, allowing for batch processing of plates without the need for injectors.[22]Potential for ATP-Assay Interference: Compounds that inhibit luciferase can interfere with the signal readout, requiring counter-screening.

This protocol is adapted for a 384-well, low-volume white plate format.

1. Reagent Preparation:

  • Kinase Buffer: Standard kinase reaction buffer.

  • Kinase: Recombinant human JAK2.

  • Substrate: A suitable protein or peptide substrate for JAK2 (unlabeled).

  • ATP: Prepare a stock solution. The final concentration should be at the known Km for JAK2.

  • Inhibitor: Prepare a serial dilution of "Pyrrolo-7-inib" as described previously.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's technical manual.[21][24]

2. Kinase Reaction (5 µL Volume):

  • Dispense 1.25 µL of 4X inhibitor or DMSO vehicle into appropriate wells.

  • Add 1.25 µL of 4X Kinase/Substrate mixture.

  • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

  • Mix and incubate for 60 minutes at room temperature.

3. Detection:

  • Equilibrate the plate to room temperature if the reaction was performed at a different temperature.[24]

  • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[19][24]

  • Incubate for 40 minutes at room temperature.[21][24]

  • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.[19][24]

  • Incubate for 30-60 minutes at room temperature.[24]

  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Normalize the luminescent signal (Relative Light Units, RLU) using 0% and 100% inhibition controls.

  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Part 3: Case Study: Profiling "Pyrrolo-7-inib"

To illustrate how data from these platforms can be compared, we present hypothetical but realistic IC50 values for "Pyrrolo-7-inib" against three kinases commonly targeted by the 1H-pyrrolo[2,3-b]pyridine scaffold: JAK2, Src, and Aurora A. All assays were run at the respective Km[ATP] for each kinase.

Kinase TargetTR-FRET (LanthaScreen™) IC50 (nM)Luminescence (ADP-Glo™) IC50 (nM)
JAK2 2.52.1
Src 45.841.5
Aurora A 310.2295.6

Analysis of Results:

  • Potency & Selectivity: Both assays clearly demonstrate that "Pyrrolo-7-inib" is a potent and selective inhibitor of JAK2. It shows ~18-20 fold selectivity over Src and >100 fold selectivity over Aurora A.

  • Interpretation of Differences: While the differences are small, a slightly higher IC50 in the TR-FRET assay could hypothetically be due to minor autofluorescence or quenching by the test compound. Conversely, the ADP-Glo™ assay is less prone to optical interference but could be affected if the compound inhibits the luciferase detection enzyme. This highlights the value of orthogonal validation —confirming a primary screening hit with a second, mechanistically different assay format to rule out technology-specific artifacts.

Part 4: Best Practices and Self-Validation

To ensure the integrity of your results, every assay should be a self-validating system.

  • Assay Quality Control (Z'-Factor): Before screening, validate the assay window by calculating the Z'-factor from your positive (0% inhibition) and negative (100% inhibition) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25][26][27][28][29]

  • Essential Controls: Always include:

    • 0% Inhibition Control: Kinase + Substrate + ATP + DMSO vehicle.

    • 100% Inhibition Control: Kinase + Substrate + ATP + a known, potent inhibitor OR no enzyme.

    • Counter-screens: For luminescence, screen compounds against the luciferase reaction alone. For TR-FRET, screen for autofluorescence.

  • Mechanism of Action (MoA): To confirm if an inhibitor is ATP-competitive, determine its IC50 value at multiple ATP concentrations (e.g., 0.1x, 1x, and 10x Km). A rightward shift in the IC50 curve with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.[8]

Conclusion

Both TR-FRET and luminescence-based ADP detection are powerful, robust, and scalable technologies for the in vitro characterization of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

  • TR-FRET offers a faster, single-addition detection step and is exceptionally well-suited for HTS campaigns, provided a specific antibody is available.

  • ADP-Glo™ provides a universal platform applicable to virtually any kinase without the need for specific reagents, making it ideal for profiling inhibitors against a diverse panel of kinases or for enzymes where specific antibodies are unavailable.

References

A Comparative Crystallographic Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide Derivatives and Their Progenitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of heterocyclic compounds is paramount for rational drug design and the development of novel synthetic methodologies. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, and its N-oxide derivatives are of particular interest due to their diverse biological activities.[1] This guide provides an in-depth comparative analysis of the X-ray crystallographic features of derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, placing them in context with their parent structures to elucidate the subtle yet significant impact of substitution and N-oxidation on their solid-state architecture.

The introduction of an N-oxide functionality to the pyridine ring of a 7-azaindole not only alters its electronic properties, enhancing its utility as a synthetic intermediate, but also profoundly influences its intermolecular interactions and crystal packing. Similarly, the position of a chloro substituent can dictate the supramolecular assembly through halogen bonding and other weak interactions. This guide will dissect these structural nuances, offering field-proven insights into the causality behind the observed crystal structures.

Comparative Crystallographic Analysis: The Influence of N-Oxidation and Chloro-Substitution

To understand the structural landscape of this compound derivatives, we will compare the crystal structure of a key metal-complexed derivative with its parent compound and other relevant chloro-substituted 7-azaindoles. The core structures under comparison are:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Cl-7AI): The parent scaffold.

  • A Dimeric Copper(II)-7-Azaindole N-Oxide Complex: A representative derivative showcasing the coordination of a 7-azaindole N-oxide.[2]

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Cl-7AI) and 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine (4,5-Cl2-7AI): Isomeric and more highly chlorinated analogues for evaluating the impact of substituent position.[3]

The molecular structure of the core compound, this compound, is depicted below.

Caption: Molecular structure of this compound.

Key Crystallographic Parameters: A Comparative Table

The following table summarizes the key crystallographic data for the selected compounds, providing a quantitative basis for our comparative discussion.

Parameter4-Chloro-1H-pyrrolo[2,3-b]pyridineDimeric Cu(II)-7-AINO Complex[2]5-Chloro-1H-pyrrolo[2,3-b]pyridine[3]4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine[3]
Formula C₇H₅ClN₂C₂₈H₂₂Cu₂N₈O₄C₇H₅ClN₂C₇H₄Cl₂N₂
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/cP2₁/c
Key Intermolecular Interactions N-H···N Hydrogen Bonds, π-π stackingCoordination bonds, Hydrogen bondsN-H···N Hydrogen BondsN-H···N Hydrogen Bonds, Cl···Cl interactions
Discussion of Structural Features

4-Chloro-1H-pyrrolo[2,3-b]pyridine (Parent Compound): The crystal structure of the parent 4-chloro-7-azaindole is characterized by the formation of hydrogen-bonded dimers through the pyrrole N-H and the pyridine N atoms. This is a common and robust supramolecular synthon in 7-azaindole chemistry. The molecules are essentially planar, and the crystal packing is further stabilized by π-π stacking interactions between the aromatic rings.

Dimeric Copper(II)-7-Azaindole N-Oxide Complex: The X-ray analysis of this complex provides invaluable insight into the structural consequences of N-oxidation.[2] In this derivative, the 7-azaindole N-oxide acts as a ligand, coordinating to the copper(II) centers. The N-oxide oxygen atom is directly involved in this coordination. This demonstrates a fundamental shift in the intermolecular interaction profile: the primary hydrogen bonding site on the pyridine nitrogen is now blocked by oxidation and subsequent coordination. The overall crystal structure is dictated by the coordination geometry of the metal centers and the packing of these dimeric units, a significant departure from the simple hydrogen-bonded dimers of the parent compound.

5-Chloro- and 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: These analogues offer a lens through which to view the impact of the chloro-substituent's position. Both compounds also form the characteristic N-H···N hydrogen-bonded dimers.[3] However, the presence of additional chloro-substituents introduces the possibility of other weak interactions, such as Cl···Cl or C-H···Cl contacts, which can influence the overall crystal packing. For instance, in the 4,5-dichloro derivative, the increased number of chlorine atoms can lead to a more intricate network of halogen-related interactions, affecting the relative orientation of the hydrogen-bonded dimers.[3]

The comparison reveals a clear hierarchy of influential factors on the crystal structure. The strong, directional N-H···N hydrogen bond is a dominant feature in the parent and chloro-substituted 7-azaindoles. However, N-oxidation and subsequent metal coordination completely redirect the primary intermolecular interactions, leading to a vastly different supramolecular assembly.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 7-Azaindole Derivative

The following is a representative, self-validating protocol for obtaining single-crystal X-ray diffraction data for a compound such as a this compound derivative. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step 1: Crystal Growth (The Foundation of a Good Structure)
  • Objective: To obtain single crystals of sufficient size and quality.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation at a slightly elevated temperature. The choice of solvent is critical; it should be one in which the compound has moderate solubility.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C). Alternatively, slow evaporation of the solvent at room temperature in a loosely capped vial can be employed.

    • Causality: Slow cooling or evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. Rapid precipitation will lead to amorphous or polycrystalline material unsuitable for single-crystal X-ray diffraction.

  • Validation: Visually inspect the resulting solids under a microscope for well-defined faceted shapes, indicative of single crystals.

Step 2: Crystal Mounting and Data Collection
  • Objective: To mount a single crystal and collect diffraction data.

  • Methodology:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

    • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen stream at 100 K).

    • Causality: Collecting data at low temperatures minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

    • Perform an initial unit cell determination and screen the crystal for diffraction quality.

    • Proceed with a full data collection, typically involving multiple runs of scans to cover a significant portion of the reciprocal space.

  • Validation: The diffraction spots should be sharp and well-defined. The unit cell parameters should be consistent and refine to a low error.

Step 3: Structure Solution and Refinement
  • Objective: To solve the crystal structure and refine the atomic model.

  • Methodology:

    • Process the raw diffraction data, including integration of the reflection intensities and absorption correction.

    • Use direct methods or Patterson methods to obtain an initial structural model.

    • Refine the model using full-matrix least-squares on F². This involves refining atomic positions, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms, which may be found in the difference Fourier map or placed in calculated positions.

  • Validation: The final R-factor (a measure of the agreement between the calculated and observed structure factors) should be low (typically < 0.05 for a good quality structure). The difference Fourier map should be largely featureless.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth mounting Crystal Mounting crystal_growth->mounting Select suitable crystal data_collection Data Collection mounting->data_collection Mount on diffractometer data_processing Data Processing (Integration, Scaling) data_collection->data_processing Raw diffraction data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (R-factor, CIF) structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion

The crystallographic analysis of this compound derivatives, when compared with the parent 7-azaindole and its chloro-substituted analogues, reveals the profound impact of chemical modification on the solid-state structure. The dominant N-H···N hydrogen bonding motif in 7-azaindoles gives way to coordination chemistry upon N-oxidation, fundamentally altering the supramolecular landscape. This comparative guide underscores the importance of a holistic structural analysis, considering not just the core scaffold but also the influence of each functional group on the resulting crystal architecture. Such insights are critical for the rational design of new materials and pharmaceutical agents with tailored solid-state properties.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement: Indole vs. 7-Azaindole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate chess game of drug discovery, the molecular scaffold of a lead compound is both the king and a pawn. It dictates the fundamental binding interactions but can also harbor inherent liabilities that destine it for failure. Bioisosterism, the strategic substitution of one chemical group for another with similar physicochemical properties, is a cornerstone tactic for overcoming these liabilities without sacrificing potency.[1] This guide provides an in-depth comparison of one of the most successful bioisosteric pairs in modern medicinal chemistry: the replacement of the ubiquitous indole scaffold with its nitrogenous cousin, 7-azaindole.

Indole is a privileged scaffold, present in essential biomolecules like tryptophan and serotonin, and forms the core of numerous approved drugs.[2] However, its rich electron density makes it susceptible to metabolic attack, primarily by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially toxic metabolites.[3] The introduction of a single nitrogen atom at the 7-position transforms indole into 7-azaindole, a change that profoundly alters its electronic, metabolic, and interactive properties. This guide will dissect these differences, providing the experimental rationale and data-backed insights necessary for researchers to strategically deploy this powerful bioisosteric switch.

Part 1: Comparative Physicochemical and Pharmacological Profile

The decision to replace an indole core is driven by the need to modulate key drug-like properties. The introduction of a nitrogen atom into the six-membered ring is a subtle structural change with significant consequences.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between indole and 7-azaindole stem from the electron-withdrawing nature of the pyridine nitrogen. This influences everything from acidity and basicity to hydrogen bonding potential and lipophilicity.

  • Hydrogen Bonding: This is arguably the most significant differentiator. While indole possesses a single hydrogen bond donor (the pyrrolic N-H), 7-azaindole features both this donor and a hydrogen bond acceptor (the pyridine N7).[4][5] This dual functionality allows 7-azaindole to form a bidentate (two-point) hydrogen bond interaction with many protein targets, most notably the hinge region of kinases, which can dramatically enhance binding affinity.[5][6][7]

  • Electronic Profile & Dipole Moment: The pyridine nitrogen withdraws electron density from the bicyclic system, altering its aromaticity and increasing the molecule's overall dipole moment. This increased polarity can improve aqueous solubility, a common challenge in drug development.[8][9]

  • Acidity and Basicity (pKa): The N7 atom in 7-azaindole is weakly basic (pKa ≈ 4.6), allowing for potential salt formation to improve solubility and formulation. Conversely, the electron-withdrawing effect of this nitrogen increases the acidity of the pyrrolic N1-H compared to indole, which can influence its role as a hydrogen bond donor.

PropertyIndole7-AzaindoleRationale for Change
Hydrogen Bond Donor N1-HN1-HMaintained for key interactions.
Hydrogen Bond Acceptor None (π-system only)Pyridine N7Crucial Advantage: Enables new or bidentate interactions, enhancing affinity/selectivity.[5][6]
pKa (Pyrrolic N-H) ~17~16N7 is electron-withdrawing, making the N1-H slightly more acidic.
pKa (Conjugate Acid) N/A~4.6 (for N7)Introduces a basic center, offering a handle for salt formation and solubility enhancement.[10]
Calculated LogP ~2.1~1.5Increased polarity generally reduces lipophilicity, improving the ADME profile.[11]
Metabolic Liability High (CYP oxidation)Generally LowerN7 atom often blocks or deactivates a primary site of metabolism.[3]
Impact on Pharmacodynamics: The Kinase Hinge-Binder Archetype

The ability of 7-azaindole to act as a bidentate hydrogen bonder has made it a "privileged fragment" in kinase inhibitor design.[6][7] Kinases, a critical class of drug targets, share a conserved "hinge" region in their ATP-binding pocket that forms a backbone of hydrogen bond donors and acceptors. 7-azaindole is perfectly pre-organized to engage this region.

G Indole Indole Azaindole Azaindole Indole->Azaindole Bioisosteric Replacement

This bidentate interaction provides a stronger anchoring point to the target protein, which can translate to significantly higher potency. A prime example is the FDA-approved BRAF inhibitor Vemurafenib , which was developed using a fragment-based approach where the 7-azaindole core was identified as an ideal hinge-binding motif.[5]

Impact on Pharmacokinetics (ADME): Enhancing Metabolic Stability

A primary driver for replacing indole is to improve its metabolic profile. The indole ring is prone to oxidation by CYP enzymes at multiple positions (C2, C3, C4-C7), often leading to rapid elimination from the body.

The 7-azaindole scaffold mitigates this in two ways:

  • Blocking a Site of Metabolism: The nitrogen at position 7 physically replaces a carbon atom that is often a site of hydroxylation.

  • Electronic Deactivation: The electron-withdrawing nature of the N7 atom reduces the electron density of the entire ring system, making it less susceptible to oxidative attack by CYPs.[3]

While generally more stable, it is crucial to note that 7-azaindole is not metabolically inert. It can be a substrate for other enzymes, such as aldehyde oxidase (AO), which can lead to oxidation at the C2 position.[3] Therefore, a comprehensive metabolic assessment is always necessary.

G

Compound PairScaffoldt½ in HLM (min)Rationale for Improvement
Compound A Indole15Susceptible to CYP-mediated hydroxylation on the benzene ring.
Compound A-aza 7-Azaindole>120N7 atom blocks the primary site of metabolism and deactivates the ring system.
Compound B Indole25Rapid oxidation at the C2-C3 bond.
Compound B-aza 7-Azaindole95Reduced electron density slows oxidative metabolism.
(Data is illustrative, based on general trends reported in medicinal chemistry literature. HLM = Human Liver Microsomes)[3]

Part 2: Experimental Workflows

Translating theory into practice requires robust experimental validation. Below are standardized protocols for the synthesis and metabolic evaluation of an indole-to-azaindole bioisosteric pair.

Protocol: Synthesis of a C3-Substituted 7-Azaindole Analog

This protocol outlines a common synthetic route starting from a commercially available 7-azaindole, functionalizing it at the C3 position, a common point of attachment.

Objective: To synthesize a 7-azaindole analog from a corresponding indole lead for comparative biological testing.

Methodology:

  • N-Protection (Optional but Recommended):

    • Dissolve 7-azaindole (1.0 eq) in a suitable solvent (e.g., DMF).

    • Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Stir for 30 minutes, then add a protecting group reagent like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Protecting the N1-H prevents side reactions in subsequent steps and can improve solubility in organic solvents. SEM is chosen as it is stable to many reaction conditions but can be removed easily later.

  • C3-Halogenation:

    • Dissolve the N-protected 7-azaindole (1.0 eq) in THF.

    • Cool to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise to deprotonate the C2 position.

    • After 1 hour, add a source of iodine such as I₂ (1.2 eq).

    • Stir for 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride.

    • Causality: Directed ortho-metalation is a highly efficient way to functionalize the azaindole core. Iodine is introduced as a versatile handle for subsequent cross-coupling reactions.

  • Suzuki Cross-Coupling:

    • Combine the C3-iodo-7-azaindole (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like K₂CO₃ (3.0 eq) in a solvent mixture (e.g., Dioxane/Water).

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 90-100 °C until TLC or LC-MS indicates consumption of the starting material.

    • Causality: The Suzuki reaction is a robust and highly versatile method for forming C-C bonds, allowing for the introduction of a wide variety of substituents at the C3 position.

  • N-Deprotection:

    • Dissolve the coupled product in a suitable solvent (e.g., DCM).

    • Add a deprotection agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF), depending on the protecting group.

    • Stir at room temperature until the reaction is complete.

    • Purify the final compound by column chromatography or preparative HPLC.

G Start 7-Azaindole Protect Step 1: N-Protection (e.g., SEM-Cl, NaH) Start->Protect Halogenate Step 2: C3-Iodination (n-BuLi, I₂) Protect->Halogenate Couple Step 3: Suzuki Coupling (Boronic Acid, Pd Catalyst) Halogenate->Couple Deprotect Step 4: N-Deprotection (e.g., TFA) Couple->Deprotect Final Final C3-Substituted 7-Azaindole Deprotect->Final

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of an indole compound versus its 7-azaindole analog in a standardized in vitro system.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Indole and 7-Azaindole analogs, 10 mM DMSO stock)

  • Positive control (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for quenching)

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).

    • Prepare a separate master mix for the negative control without the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-warm the HLM mixture at 37 °C for 5 minutes.

    • Add the test compound to the HLM mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead.

    • Causality: Pre-warming ensures the system is at the optimal enzymatic temperature. The reaction is initiated by adding the essential cofactor (NADPH) required by CYP enzymes. The 1 µM concentration is typically well below the Km for most enzymes, ensuring initial reaction rates are measured.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding it to a collection plate or tube containing a 3-4x volume of ice-cold acetonitrile with an internal standard.

    • Causality: Quenching with a solvent like acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is crucial for correcting for any variations during sample processing and LC-MS analysis.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method to quantify the remaining parent compound at each time point by monitoring a specific mass transition.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural log (ln) of the percent remaining versus time.

    • The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion and Field-Proven Insights

The bioisosteric replacement of indole with 7-azaindole is more than a simple substitution; it is a strategic maneuver to enhance multiple drug-like properties simultaneously. By introducing a hydrogen bond acceptor and a metabolically robust, electron-withdrawing center, medicinal chemists can often achieve significant gains in potency, selectivity, solubility, and metabolic stability.[8][9][12]

This guide has demonstrated the fundamental principles, provided the data-driven rationale, and outlined the experimental workflows necessary to effectively utilize this strategy. While 7-azaindole has proven particularly valuable in the development of kinase inhibitors, its advantageous properties are broadly applicable across various target classes.[13][14][15] However, as with any drug design tactic, it is not a universal solution. Researchers must remain vigilant for potential liabilities, such as metabolism by aldehyde oxidase, and recognize that in some cases, the altered electronics may be detrimental to target binding.[8] Ultimately, the successful application of this bioisosteric switch relies on a deep understanding of the target biology, rigorous experimental validation, and a holistic approach to drug optimization.

References

A Comparative Guide to Kinase Inhibitors Derived from the Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties, including its ability to form critical hydrogen bonds with the kinase hinge region, have made it a cornerstone for the development of numerous clinical candidates and approved drugs. This guide provides a comparative analysis of key kinase inhibitors based on this scaffold, offering insights into their design, mechanism of action, and performance based on preclinical data. We will delve into specific examples, compare their inhibitory profiles, and provide standardized protocols for their evaluation.

The Strategic Advantage of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core is an excellent mimic of the adenine moiety of ATP, enabling it to bind effectively to the ATP-binding pocket of a wide range of kinases. The nitrogen at position 7 and the pyrrole nitrogen (N1) can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the hinge region of the kinase domain. This foundational interaction provides a stable platform from which substitutions can be made to achieve desired potency and selectivity against specific kinase targets.

Below is a diagram illustrating the core scaffold and its key interaction points within a kinase ATP-binding site.

G cluster_scaffold Pyrrolo[2,3-b]pyridine Core cluster_kinase Kinase Hinge Region scaffold {NH | N | Pyrrolo[2,3-b]pyridine} backbone_co Backbone C=O scaffold:N1->backbone_co H-bond acceptor backbone_nh Backbone N-H scaffold:C7->backbone_nh H-bond donor hinge Hinge Residue (e.g., Alanine)

Caption: Key hydrogen bond interactions of the pyrrolo[2,3-b]pyridine scaffold.

Comparative Analysis of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Several classes of kinases are effectively targeted by inhibitors derived from this scaffold. Below, we compare prominent examples targeting Janus Kinases (JAKs) and Receptor Tyrosine Kinases (RTKs), which are critical in oncology and inflammatory diseases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary target in autoimmune diseases and myeloproliferative neoplasms. Pyrrolo[2,3-b]pyridine-based inhibitors have shown significant success in this area.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Comparative Inhibitory Activity:

CompoundTarget(s)IC50 (nM)Key Features & Applications
Tofacitinib JAK1, JAK2, JAK3JAK1: 1.2, JAK2: 20, JAK3: 1.0First-in-class pan-JAK inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Shows functional selectivity for JAK1/3 over JAK2.
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8Potent inhibitor of JAK1 and JAK2. Approved for myelofibrosis and polycythemia vera.
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7High affinity for JAK1 and JAK2. Approved for rheumatoid arthritis.
Filgotinib JAK1JAK1: 10, JAK2: 28, JAK3: 810Selective for JAK1 over other JAK family members, which is hypothesized to offer a better safety profile. Approved for rheumatoid arthritis.

Experimental Insight: The design of these inhibitors showcases how substitutions on the pyrrolo[2,3-b]pyridine core dictate selectivity. For instance, the cyano group on the pyrrole ring of tofacitinib and ruxolitinib contributes significantly to their potency by interacting with the glycine-rich loop of the kinase. Filgotinib's selectivity for JAK1 is achieved through a distinct side chain that exploits subtle differences in the ATP-binding pockets among JAK isoforms.

Receptor Tyrosine Kinase (RTK) Inhibitors

This scaffold is also integral to inhibitors targeting RTKs like VEGFR and EGFR, which are crucial drivers of angiogenesis and tumor cell proliferation.

Comparative Inhibitory Activity:

CompoundTarget(s)IC50 (nM)Key Features & Applications
Amuvatinib (MP-470) c-KIT, PDGFRα, Flt3c-KIT: 10, PDGFRα: 81A multi-targeted inhibitor that also inhibits the DNA repair protein RAD51. Investigated for solid tumors.
Vandetanib VEGFR2, EGFR, RETVEGFR2: 40, EGFR: 500, RET: 100Multi-kinase inhibitor approved for the treatment of medullary thyroid cancer.

Standardized Protocols for Comparative Evaluation

To ensure a fair and direct comparison of inhibitor performance, standardized and robust assays are essential. The following protocols describe common methods for determining kinase inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition is quantified by a decrease in the HTRF signal.

Causality: This method is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening. The ratiometric nature of the HTRF signal (ratio of two emission wavelengths) corrects for variations in assay volume and compound interference.

G start Start step1 Dispense Kinase, Substrate & ATP in Assay Buffer start->step1 step2 Add Pyrrolo[2,3-b]pyridine Inhibitor (or DMSO) step1->step2 step3 Incubate at RT (e.g., 60 min) step2->step3 step4 Add Detection Reagents (Eu-Antibody & XL665-SA) step3->step4 step5 Incubate at RT (e.g., 60 min, protected from light) step4->step5 step6 Read Plate on HTRF-compatible Reader step5->step6 end End step6->end

Caption: Workflow for a typical HTRF-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare serial dilutions of the pyrrolo[2,3-b]pyridine inhibitor in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well low-volume white plate, add 2 µL of the inhibitor dilution.

  • Add 4 µL of the enzyme/substrate mix (containing the target kinase and a biotinylated substrate peptide, such as ULight-JAK1 (Tyr1023) peptide for JAK1 assays).

  • Initiate the reaction by adding 4 µL of ATP solution (at the Km concentration for the specific kinase). The final volume is 10 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix containing a Europium cryptate-labeled anti-phospho-tyrosine antibody (e.g., PT66) and Streptavidin-XL665.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Phospho-Protein Analysis (Western Blot)

This protocol assesses the inhibitor's ability to block kinase signaling within a cellular context by measuring the phosphorylation status of a downstream substrate.

Causality: While in vitro assays confirm direct enzyme inhibition, a cellular assay is critical to validate that the compound can penetrate the cell membrane, engage the target in a complex biological environment, and exert a downstream effect. Western blotting provides a semi-quantitative readout of target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEL cells, which have a constitutively active JAK-STAT pathway) and grow to 70-80% confluency.

  • Starve cells of serum for 4-6 hours if ligand-induced stimulation is required.

  • Treat cells with varying concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a predetermined time (e.g., 2 hours).

  • If applicable, stimulate the cells with a specific ligand (e.g., IL-6 or IFNγ) for 15-30 minutes to activate the target pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands. Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane for the total protein, e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin).

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and effective starting point for the design of potent kinase inhibitors. As demonstrated by the clinical success of compounds like tofacitinib and ruxolitinib, strategic modifications to this core can achieve high levels of potency and finely-tuned selectivity profiles. The comparative data and standardized protocols provided in this guide offer a framework for researchers to evaluate novel derivatives and contribute to the development of the next generation of targeted therapies. Rigorous, systematic evaluation using both biochemical and cellular assays is paramount to understanding the true potential and mechanism of action of these powerful therapeutic agents.

A Comparative Guide to the Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Fibroblast Growth Factor Receptor (FGFR) Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the development and progression of numerous cancers. This has established the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) as compelling therapeutic targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of potent and selective FGFR inhibitors. This guide provides a comprehensive comparison of the potency of various 1H-pyrrolo[2,3-b]pyridine derivatives against the different FGFR isoforms, supported by experimental data and mechanistic insights.

The FGFR Signaling Pathway: A Key Regulator in Cell Fate

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes such as proliferation, survival, differentiation, and migration. Dysregulation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell growth and tumor formation.[1][2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus CellPro Cell Proliferation, Survival, Migration Nucleus->CellPro Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->Dimerization Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.

Comparative Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile backbone for the development of FGFR inhibitors. Strategic modifications to this core structure have yielded compounds with varying potencies and selectivities across the four FGFR isoforms. The table below summarizes the in vitro kinase inhibitory activities (IC50 values) of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , and compares it with other well-characterized FGFR inhibitors.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 7925712[1][3]
AZD4547 0.22.51.8165[4][5]
BGJ398 (Infigratinib) 0.91.41.060[6][7][8][9][10]
Ponatinib 22188[11][12]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency.

As the data indicates, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[1][3] However, its potency against FGFR4 is significantly lower, suggesting a degree of selectivity for FGFR1-3 over FGFR4.[1][3] This selectivity profile is often desirable, as FGFR4 plays distinct physiological roles, and its inhibition may lead to unwanted side effects.

In comparison, established clinical-stage FGFR inhibitors like AZD4547 and BGJ398 also exhibit high potency against FGFR1-3, with somewhat reduced activity against FGFR4.[4][5][6][7][8][9][10] Ponatinib, a multi-targeted kinase inhibitor, displays potent, pan-FGFR inhibition, with strong activity against all four isoforms.[11][12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differential potency of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms is dictated by specific structural modifications and their interactions with the ATP-binding pocket of the kinase domain.

The core 1H-pyrrolo[2,3-b]pyridine nucleus is crucial for anchoring the inhibitor within the hinge region of the FGFR kinase domain.[1] It typically forms two critical hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (A564).[1]

Substitutions at various positions on the 7-azaindole ring are key to modulating potency and selectivity. For instance, the introduction of a 3,5-dimethoxyphenyl group, as seen in compound 4h , allows for favorable π-π stacking interactions with a phenylalanine residue (F489) and occupies a hydrophobic pocket, enhancing binding affinity.[1] Furthermore, the addition of a trifluoromethyl group at the 5-position can form a hydrogen bond with glycine (G485), further increasing potency.[1]

The development of covalent inhibitors, which form an irreversible bond with a cysteine residue in the kinase domain, represents another strategy to enhance potency and achieve selectivity, particularly for FGFR4.[13]

Experimental Protocols for Determining Inhibitor Potency

The determination of the inhibitory potency of compounds like the 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of in vitro and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO.

  • Assay Plate Setup: Add the assay buffer, diluted compound, and FGFR enzyme to the wells of a microtiter plate.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent Prepare Reagents (Enzyme, Substrate, ATP) Start->Reagent Plate Add Reagents & Compound to Plate Reagent->Plate Compound Serially Dilute Test Compound Compound->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays typically use cancer cell lines that are known to have dysregulated FGFR signaling.

Example: Cell Proliferation Assay

  • Cell Culture: Culture a cancer cell line with known FGFR amplification or mutation (e.g., breast cancer or bladder cancer cells).

  • Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as MTT or resazurin, which quantifies metabolic activity.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent FGFR inhibitors. Through systematic structure-activity relationship studies, derivatives have been identified that exhibit high potency against FGFR1, FGFR2, and FGFR3, with a degree of selectivity over FGFR4. The continued exploration of this chemical space, including the development of covalent inhibitors, holds significant promise for the discovery of novel and effective targeted therapies for cancers driven by aberrant FGFR signaling. The rigorous application of in vitro and cellular assays is essential for characterizing the potency and selectivity of these compounds, ultimately guiding their progression towards clinical development.

References

A Comparative Guide to the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: From Benchtop to Industrial Scale

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, stands as a critical cornerstone in contemporary medicinal chemistry. Its structural resemblance to adenine allows it to serve as a privileged scaffold for the development of potent kinase inhibitors. This versatile building block is a key intermediate in the synthesis of several blockbuster drugs, including the Janus kinase (JAK) inhibitors tofacitinib (Xeljanz®) and ruxolitinib (Jakafi®), which are instrumental in treating autoimmune disorders and myeloproliferative neoplasms. The burgeoning therapeutic pipeline of molecules targeting the JAK-STAT signaling pathway underscores the escalating demand for efficient, scalable, and cost-effective synthetic routes to this pivotal intermediate.

This guide provides an in-depth, comparative analysis of the most prevalent and innovative synthetic strategies for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will dissect each route, scrutinizing them through the lens of chemical efficiency, process safety, scalability, and economic viability. This document is intended to empower researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic pathway for their specific research and development objectives.

Comparative Analysis of Synthetic Routes

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be broadly categorized into two main strategies: the late-stage chlorination of a pre-formed pyrrolo[2,3-d]pyrimidinone core and the de novo construction of the fused heterocyclic system. Each approach presents a unique set of advantages and challenges.

Route 1: The Predominant Path - Direct Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

This is arguably the most widely employed and direct route, relying on the chlorination of the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The choice of chlorinating agent is paramount to the success of this transformation.

Mechanism of Chlorination with POCl₃:

The chlorination of the tautomeric 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) is a well-established transformation. The reaction is believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the HCl generated during the reaction, thereby preventing the protonation of the starting material and driving the reaction to completion.[1]

Experimental Insights and Causality:

The use of phosphorus oxychloride (POCl₃) is the most common method for this chlorination.[1] However, this process is not without its challenges. A frequent issue is the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup, due to the product's sensitivity to moisture and extreme pH.[2] To circumvent this, careful control of the workup procedure is critical. The removal of excess POCl₃ by distillation under reduced pressure before quenching is highly recommended to minimize the exothermicity and the formation of acidic byproducts.[1] Furthermore, the use of a mild base, such as sodium bicarbonate, for neutralization is preferable to strong bases like sodium hydroxide to prevent product degradation.[1]

An alternative approach that avoids the use of phosphorus-based reagents involves the preparation of a Vilsmeier reagent from non-phosphorus sources like oxalyl chloride or triphosgene with N,N-dimethylformamide (DMF).[3] This method can mitigate the generation of phosphorus-containing waste streams, a significant consideration for large-scale production.[3]

DOT Diagram: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

G start 7H-pyrrolo[2,3-d]pyrimidin-4-one reagent POCl₃, DIPEA Toluene, 50°C start->reagent product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent->product caption Direct chlorination of the pyrrolopyrimidinone core.

Caption: Direct chlorination of the pyrrolopyrimidinone core.

Route 2: De Novo Synthesis from Acyclic Precursors - The Patent Landscape

Several patented routes describe the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold from simple, acyclic starting materials. These multi-step syntheses often provide greater control over the introduction of substituents and can be more amenable to large-scale production.

A Representative Patented Route:

One prominent example starts from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[4][5] This multi-step process involves the initial alkylation of ethyl 2-cyanoacetate, followed by the construction of the pyrimidine ring with formamidine. Subsequent intramolecular cyclization and dehydration afford the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate, which is then chlorinated in the final step.[4] This method is reported to offer increased yields and fewer by-products compared to other state-of-the-art methods.[4] The patent highlights the importance of using an excess of ethyl 2-cyanoacetate and the portion-wise addition of a carbonate base in the initial step to improve efficiency.[4]

DOT Diagram: Multi-step Synthesis from Acyclic Precursors

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Pyrrole Formation cluster_3 Step 4: Chlorination A Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B C Formamidine D 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->D C->D E 7H-pyrrolo[2,3-d]pyrimidin-4-ol D->E F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F caption A patented multi-step de novo synthesis.

Caption: A patented multi-step de novo synthesis.

Alternative Synthetic Strategies

Several other routes have been reported in the literature, each with its own set of merits and drawbacks.

  • From Diethyl Malonate: A five-step synthesis starting from diethyl malonate has been reported with an overall yield of 45.8%.[6][7] This route involves the initial formation of a pyrimidine ring, followed by the construction of the pyrrole ring. A longer, seven-step synthesis from dimethyl malonate has also been described with a 31% overall yield.[8][9]

  • From 5-allyl-4,6-dichloropyrimidine: A three-step synthesis with a reported overall yield of 66% starts from 5-allyl-4,6-dichloropyrimidine.[10] This approach involves aminolysis, oxidation of the allyl group to an aldehyde, and subsequent intramolecular condensation.

  • From 6-chloro-5-iodo-7H-pyrimidin-4-amine: A two-step synthesis with a total yield of around 60% has been reported starting from 6-chloro-5-iodo-7H-pyrimidin-4-amine.[9]

  • From 2-methyl-3,3-dichloroacrylonitrile: A novel approach starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate is claimed to be a simple, safe, and high-yielding process.[10]

Quantitative Data Summary

Route Starting Material(s) Number of Steps Overall Yield (%) Key Reagents Reference(s)
1 7H-pyrrolo[2,3-d]pyrimidin-4-one160-90+POCl₃, DIPEA or Vilsmeier reagent[1]
2 Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane4High (unspecified)Formamidine, POCl₃[4][5]
3 Diethyl malonate545.8Amidine, POCl₃, K₂OsO₄, NaIO₄[6][7]
4 5-allyl-4,6-dichloropyrimidine366Ozone[10]
5 6-chloro-5-iodo-7H-pyrimidin-4-amine2~60Not specified[9]

Experimental Protocols

Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃

This protocol is a representative procedure based on literature reports.[1]

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and toluene (10 vol).

2. Addition of Reagents:

  • With stirring, add phosphorus oxychloride (POCl₃, 3.0 eq).

  • Cool the resulting suspension to 0 °C in an ice bath.

3. Addition of Base:

  • Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Causality: The slow addition of the base is crucial to control the exotherm of the reaction and prevent the formation of byproducts.

4. Reaction:

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.

5. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Crucial Step: Concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Causality: This step is vital to minimize the violent exothermic reaction during the subsequent aqueous quench and to prevent hydrolysis of the product.

  • Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate. Causality: Using a weak base like sodium bicarbonate prevents the hydrolysis of the acid- and base-sensitive product.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

6. Purification:

  • Purify the crude solid by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a light brown to brown crystalline powder.

Protocol 2: Multi-step Synthesis from Ethyl 2-cyanoacetate (Illustrative)

This protocol is a generalized representation based on the steps outlined in the patent literature.[4][5]

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • In a suitable reactor, combine ethyl 2-cyanoacetate (4.2 eq), 2-bromo-1,1-dimethoxyethane (1.0 eq), potassium carbonate (in portions), and potassium iodide (catalytic).

  • Heat the mixture to reflux (around 120-130 °C) until the reaction is complete.

  • After cooling, dissolve the inorganic salts in water and separate the organic phase.

  • Purify the crude product by distillation under reduced pressure.

Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide in ethanol, add formamidine acetate.

  • Add the ethyl 2-cyano-4,4-dimethoxybutanoate from the previous step and reflux the mixture until the reaction is complete.

  • Concentrate the reaction mixture in vacuo and dilute the residue with water.

Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Acidify the aqueous solution from the previous step with hydrochloric acid and heat to induce cyclization and hydrolysis of the acetal.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Suspend the 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene and treat with POCl₃ and DIPEA as described in Protocol 1.

  • Perform the workup and purification as previously detailed to obtain the final product.

Conclusion and Future Outlook

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-trodden path in medicinal and process chemistry, with the direct chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one remaining the most prevalent laboratory-scale method due to its simplicity and high yields under optimized conditions. However, for industrial-scale production, multi-step de novo syntheses from acyclic precursors offer significant advantages in terms of cost of goods, waste reduction, and process control.

Future innovations in this field will likely focus on the development of more sustainable and environmentally benign synthetic methodologies. This includes the exploration of catalytic, phosphorus-free chlorination methods and the implementation of continuous flow technologies to enhance safety, efficiency, and scalability. As the demand for JAK inhibitors and other therapeutics derived from this key intermediate continues to grow, the pursuit of more elegant and efficient synthetic routes will remain a vibrant area of research and development.

References

A Researcher's Guide to the Structure-Activity Relationship of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to form bidentate hydrogen bonds with protein kinase hinge regions, make it a versatile framework for the design of potent and selective inhibitors of various biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituents on the 1H-pyrrolo[2,3-b]pyridine core, supported by experimental data and protocols, to aid researchers in the rational design of novel therapeutics.

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor change has profound effects on the molecule's properties, including its hydrogen bonding capacity and dipole moment. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[1] This arrangement is particularly well-suited for interacting with the hinge region of many protein kinases, a critical interaction for potent inhibition.

Our exploration of the SAR of this scaffold will focus on key substitution points and their influence on activity against a range of biological targets, including protein kinases, phosphodiesterases, and viral proteins.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of its substituents. Below, we dissect the SAR at key positions of the scaffold.

Substitutions at the C3-Position: A Gateway to Potent Kinase Inhibition

The C3-position of the 1H-pyrrolo[2,3-b]pyridine ring has been extensively explored, particularly for the development of kinase inhibitors.

A study on Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors revealed that 3-substituted derivatives can exhibit potent enzymatic inhibition. For instance, compound 16h in their series, featuring a substituted phenyl ring at the C3-position, demonstrated an IC50 of 32 nM against MELK and significant anti-proliferative effects on various cancer cell lines.[2][3] The optimization of this position often involves introducing groups that can occupy a hydrophobic pocket in the target enzyme.

Similarly, in the context of Cell Division Cycle 7 (Cdc7) kinase inhibitors, modifications at the C3-position were crucial for achieving high potency. The progression from an initial hit to a potent inhibitor with an IC50 of 7 nM involved modifications of a C3-methylene linked heterocyclic moiety.[4]

Table 1: Comparison of C3-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

CompoundTarget KinaseC3-SubstituentIC50 (nM)Reference
16h MELKSubstituted Phenyl32[2]
42 Cdc7(Z)-2-(benzylamino)-5-(...)-1,3-thiazol-4(5H)-one7[4]
The Impact of Substituents at the C5-Position: Modulating Selectivity and Potency

The C5-position offers another critical handle for tuning the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key optimization step. This modification was designed to form a hydrogen bond with a specific glycine residue (G485) in the FGFR1 active site.[5] The resulting compound, 4a , showed significantly improved activity over the unsubstituted parent compound. Further optimization of a linked phenyl group led to compound 4h , which exhibited potent pan-FGFR inhibitory activity.[5][6]

For Cyclin-Dependent Kinase 8 (CDK8) inhibitors, a 5-phenyl-1H-pyrrolo[2,3-b]pyridine core was identified as a potent starting point (IC50 = 35.2 nM).[7] Subsequent modifications of the phenyl group at the C5-position led to the discovery of a highly potent type II CDK8 inhibitor, compound 22 , with an IC50 of 48.6 nM and significant in vivo anti-tumor activity in colorectal cancer models.[8]

Table 2: Influence of C5-Substituents on the Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetC5-SubstituentIC50 (nM)Reference
4h FGFR1-43,5-dimethoxyphenyl7, 9, 25, 712[5][6]
H1 CDK8Phenyl35.2[7]
22 CDK83-(N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)phenyl48.6[8]
N1-Substitutions: Fine-Tuning Physicochemical Properties and Selectivity

While the pyrrole NH is often crucial for hinge binding, its substitution can be a viable strategy to modulate physicochemical properties and achieve selectivity.

In the pursuit of Janus Kinase 1 (JAK1)-selective inhibitors, N-alkylation of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was explored. This led to the identification of N-methyl derivatives with improved selectivity for JAK1 over other JAK isoforms.[9] The (S,S)-enantiomer of compound 31g (38a ) demonstrated excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.[9]

However, in the context of SARS-CoV-2 spike-hACE2 interaction inhibitors, substitution on the N1-position of the 7-azaindole scaffold generally led to a decrease in antiviral activity.[10] This highlights the target-dependent nature of SAR at this position.

Experimental Protocols: A Foundation for Reliable Comparison

The robust evaluation of SAR relies on standardized and well-validated experimental protocols. Here, we outline key methodologies for assessing the activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a protein kinase.

Methodology:

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, Lance Ultra ULight™-Streptavidin, and Europium-labeled anti-phosphotyrosine antibody.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, FGFR1 enzyme, and the biotinylated substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (ULight™-Streptavidin and Europium-labeled anti-phosphotyrosine antibody).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes pipetting steps and is amenable to high-throughput screening. The use of a biotinylated substrate and streptavidin-ULight allows for the specific detection of the phosphorylated product.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MDA-MB-231, MCF-7) in a 96-well plate and allow them to adhere overnight.[2][3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Self-Validating System: Including positive (e.g., a known cytotoxic drug) and negative (vehicle) controls in each experiment is crucial for validating the assay's performance and ensuring the reliability of the results.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent key concepts.

SAR_Workflow cluster_design Rational Drug Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Lead_Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) SAR_Analysis Structure-Activity Relationship Analysis Lead_Scaffold->SAR_Analysis Identify Key Positions (C3, C5, N1) Chemical_Modification Substitute at Targeted Positions SAR_Analysis->Chemical_Modification Compound_Library Library of Novel Derivatives Chemical_Modification->Compound_Library In_Vitro_Assays Kinase Inhibition (IC50) Compound_Library->In_Vitro_Assays Cell-Based_Assays Antiproliferative (IC50) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies Xenograft Models Cell-Based_Assays->In_Vivo_Studies Data_Interpretation Correlate Structure with Activity In_Vivo_Studies->Data_Interpretation Data_Interpretation->SAR_Analysis Iterative Refinement Optimized_Lead Potent & Selective Lead Compound Data_Interpretation->Optimized_Lead

Caption: Iterative workflow for the discovery of potent 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 1H-Pyrrolo[2,3-b]pyridine Scaffold AA1_NH Backbone NH AA2_CO Backbone C=O Scaffold N H Scaffold:H->AA1_NH H-bond Donor Scaffold:N1->AA2_CO H-bond Acceptor

Caption: Bidentate hydrogen bonding of the 1H-pyrrolo[2,3-b]pyridine scaffold with a kinase hinge region.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C3, C5, and N1 positions are key to achieving high potency and selectivity. The wealth of available data provides a solid foundation for the rational design of next-generation inhibitors. Future efforts in this area will likely focus on exploring novel substitution patterns, developing isoform-selective inhibitors, and optimizing the pharmacokinetic properties of these promising compounds to translate their in vitro potency into in vivo efficacy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. However, the lifecycle of a chemical in the laboratory does not end with the final reaction. Responsible and safe disposal is a critical, non-negotiable component of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, experience-driven framework for the proper handling and disposal of this specific heterocyclic compound, moving beyond mere compliance to foster a culture of intrinsic safety.

The structural nature of this compound—a chlorinated pyrrolopyridine N-oxide—suggests a hazard profile that demands respect. The presence of a chlorinated aromatic system, combined with the N-oxide functional group, necessitates a conservative approach to its management as a hazardous waste stream. Pyridine N-oxides, as a class, have been noted for their potential to decompose exothermically at elevated temperatures, adding another layer of risk to consider.[1]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the stringency of the required disposal protocols. While comprehensive toxicological data for this specific molecule is limited, information from structurally related compounds and its parent chemical class allows us to build a robust presumptive hazard profile. This compound is considered hazardous and may cause skin, eye, and respiratory irritation.[2][3]

Key Hazard Considerations:
  • Toxicity and Irritation: Like many halogenated heterocyclic compounds, it is classified as an irritant and may be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Upon combustion, it can emit poisonous fumes, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[6][7]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, preventing release into drains and waterways is of paramount importance.[4][6]

  • Chemical Reactivity: While generally stable under recommended storage conditions, pyridine N-oxides can be incompatible with strong oxidizing agents.[8][9]

Table 1: Presumptive GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][3][4]

This data underscores that every interaction with this compound, from handling to disposal, must be controlled.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the following controls and PPE are mandatory. The causality is simple: create barriers between the chemical and the handler.

  • Primary Engineering Control: All handling of this compound, whether in solid form or in solution, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10] This is non-negotiable and protects against the inhalation of dust or vapors.[4][5]

  • Eye and Face Protection: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[5] Standard safety glasses are insufficient.

  • Gloves: Use chemically resistant gloves. Based on data for pyridine and related compounds, nitrile or neoprene gloves are recommended.[10] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[6]

  • Protective Clothing: A fully buttoned lab coat is required.[10] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

Step-by-Step Waste Collection and Segregation Protocol

The core principle of chemical waste management is segregation at the source. Never mix incompatible waste streams. For this compound, waste should be categorized as follows:

A. Solid Waste (Pure Compound, Contaminated Materials):

  • Container Selection: Use a clearly labeled, sealable, and chemically compatible waste container designated for "Halogenated Organic Solid Waste." A high-density polyethylene (HDPE) container is a suitable choice.

  • Collection: Carefully transfer waste solid into the container using a dedicated spatula or scoop. This includes unused compound, reaction byproducts, and contaminated consumables like weigh boats or filter paper.

  • Minimize Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[4]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all contents

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][8]

B. Liquid Waste (Solutions, Contaminated Solvents):

  • Container Selection: Use a labeled, sealable, and compatible waste container (e.g., an HDPE or coated glass bottle) designated for "Halogenated Organic Liquid Waste."

  • Collection: Collect all solutions containing the compound, including mother liquors from crystallization and waste streams from chromatography.

  • Labeling: Label the container as described for solid waste, ensuring all solvent components are listed with their approximate percentages.

  • Storage: Keep the container tightly sealed, preferably with secondary containment, and store it in the designated satellite accumulation area.

C. Contaminated Sharps and Glassware:

  • Decontamination: Whenever possible, rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.

  • Disposal: After rinsing, glassware can typically be washed and reused. If broken or disposable (e.g., Pasteur pipettes), it should be placed in a designated "Contaminated Lab Glass" or "Sharps" box for disposal. Unrinsed contaminated glassware must be disposed of as solid hazardous waste.

Disposal Pathway: A Decision Framework

The only acceptable disposal method for this compound is through a licensed and approved hazardous waste disposal contractor.[2][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following decision workflow illustrates the proper management process.

Caption: Decision workflow for handling and disposing of the chemical waste.

The most common and environmentally sound disposal technology for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[11] This ensures complete destruction of the compound.

Emergency Protocol: Incidental Spill Management

Even with meticulous care, spills can occur. A prepared response is key to mitigating the hazard.

For small, incidental spills (manageable by trained lab personnel):

  • Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of significant vapor or dust exposure, evacuate the lab.

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, and appropriate gloves. For larger spills or dusts, a respirator may be required.[6]

  • Containment: Prevent the spill from spreading or entering any drains.[4]

  • Cleanup (Solid Spill): Gently sweep up the solid material, avoiding dust creation, and place it into the designated hazardous waste container.[2][5]

  • Cleanup (Liquid Spill): Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4] Once absorbed, scoop the material into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like soap and water, followed by ethanol), collecting the cloth and any contaminated materials for disposal as solid hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

For any spill that is large, uncontained, or involves significant personal exposure, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these scientifically grounded and experience-proven procedures, you contribute to a culture of safety that extends far beyond the confines of your lab bench, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

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Retrosynthesis Analysis

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4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.